D-Ribose-4-13C
Description
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Synonyms |
Ribose-4-13C; D-(-)-Ribose-4-13C; |
Origin of Product |
United States |
Foundational & Exploratory
Precision Metabolic Tracing: The D-Ribose-4-13C Technical Guide
Executive Summary
D-Ribose-4-13C is a specialized stable isotope isotopomer used to decouple nucleotide biosynthesis from central carbon metabolism. Unlike standard glucose tracers (e.g., [U-13C]Glucose) that label the entire metabolome, this compound enters metabolism downstream of the oxidative Pentose Phosphate Pathway (oxPPP). This unique entry point allows researchers to precisely quantify nucleotide salvage pathway activity , measure the reversibility of the non-oxidative Pentose Phosphate Pathway (non-oxPPP) , and trace viral RNA turnover with high atom-specific resolution.
This guide details the physicochemical properties, mechanistic tracing logic, and experimental protocols required to utilize this compound in high-fidelity metabolic flux analysis (MFA).
The Isotopic Signature: Chemical & Physical Profile[1]
This compound is defined by the substitution of the carbon atom at position 4 of the ribose ring with the stable isotope Carbon-13. This position is structurally conserved in the formation of the phosphoribosyl backbone of RNA and DNA.
Technical Specifications
| Property | Specification |
| Chemical Formula | 13C112C4H10O5 |
| Molecular Weight | 151.13 g/mol (approx. +1 Da shift from natural Ribose) |
| Isotopic Purity | ≥99 atom % 13C |
| Chemical Purity | ≥98% (Chiral purity is critical; must be D-enantiomer) |
| Solubility | Highly soluble in water (~1 g/mL); soluble in methanol |
| Key Spectral Feature | NMR: Distinct 13C resonance for C4 (approx. 70-85 ppm depending on anomer)MS: M+1 mass shift in Ribose-5-P and Nucleotides |
Metabolic Mechanistics: The "Reverse Flux" Logic
The utility of this compound lies in its specific atom mapping. When cells are fed this tracer, the label fate reveals the directionality of metabolic flux at the PRPP (Phosphoribosyl pyrophosphate) junction.
The Bifurcation Point
Upon cellular entry and phosphorylation to Ribose-5-Phosphate (R5P) , the C4-labeled carbon faces two distinct fates:
-
The Anabolic Sink (Nucleotide Synthesis): R5P is converted to PRPP. The C4 label is incorporated directly into the ribose moiety of purines (ATP, GTP) and pyrimidines (UTP, CTP).
-
Result: M+1 isotopologues of nucleotides.
-
-
The Catabolic Recycle (Reverse Non-Oxidative PPP): If the cell has excess ribose or requires NADPH/Glycolytic intermediates, R5P flows backwards into glycolysis via Transketolase (TKT) and Transaldolase (TAL).
-
Result: The C4 label is scrambled into specific positions of Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P).
-
Atom Mapping the Non-Oxidative Pathway
Tracing the C4 atom through the reversible non-oxidative branch provides a unique signature that differentiates it from glucose-derived carbon.
-
Step 1 (Transketolase): R5P (C4 labeled) + Xylulose-5-P
Sedoheptulose-7-P (Label moves to C6 ). -
Step 2 (Transaldolase): Sedoheptulose-7-P (C6 labeled) + G3P
Erythrose-4-P (Label moves to C3 ) + Fructose-6-P. -
Step 3 (Transketolase): Erythrose-4-P (C3 labeled) + Xylulose-5-P
Fructose-6-P (Label moves to C5 ) + G3P.
Key Insight: If you detect [5-13C]Fructose-6-Phosphate , you have definitive proof of ribose recycling back into glycolysis.
Pathway Visualization
The following diagram illustrates the divergent fates of this compound.
Caption: Flux bifurcation of this compound. Solid lines indicate direct nucleotide incorporation; dashed lines indicate recycling into glycolysis via the non-oxidative PPP, resulting in specific isotopomers of Fructose-6-P.
Experimental Protocol: The Tracer Validation Workflow
To ensure data integrity, endogenous ribose sources must be minimized. This protocol assumes an LC-MS/MS readout.[1]
Phase 1: Media Preparation (Critical Step)
Standard FBS contains significant levels of unlabeled ribose and nucleosides which will dilute the isotopic signal.
-
Serum Dialysis: Use Dialyzed Fetal Bovine Serum (dFBS) (cutoff 10 kDa) to remove small molecules including endogenous sugars.
-
Basal Media: Use glucose-free/ribose-free DMEM or RPMI. Reconstitute with:
-
Unlabeled Glucose (physiological levels, e.g., 5-10 mM).
-
This compound (Concentration: 50–200 µM). Note: Ribose transport is slower than glucose; higher concentrations may be needed depending on the cell line's transporter expression (e.g., GLUTs).
-
Phase 2: Cell Culture & Labeling
-
Acclimatization: Seed cells in standard media for 24 hours.
-
Wash: Wash cells 2x with PBS to remove residual unlabeled media.
-
Pulse: Add the this compound experimental media.
-
Time Points:
-
Flux Analysis: 0.5, 1, 2, 4 hours (to observe incorporation rates).
-
Steady State: 24–48 hours (to observe macromolecular turnover).
-
Phase 3: Quenching & Extraction (Self-Validating Step)
Metabolic turnover is rapid (seconds). Improper quenching invalidates the study.
-
Quench: Rapidly aspirate media and wash with ice-cold saline . Immediately add -80°C 80:20 Methanol:Water .
-
Scrape & Collect: Scrape cells on dry ice.
-
Extract: Vortex vigorously, centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Collect for LC-MS analysis (Hydrophilic metabolites: Nucleotides, Sugar Phosphates).
-
Pellet (Optional): Hydrolyze RNA/DNA to measure label incorporation into stable nucleic acids.
Phase 4: LC-MS/MS Configuration
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide) is required to retain polar phosphorylated sugars.
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Target Transitions (MRM):
-
ATP:[2] 506 -> 159 (Parent -> Pyrophosphate). Look for M+1 shift (507 -> 159).
-
Ribose-5-P: 229 -> 97. Look for M+1 shift (230 -> 97).
-
Data Interpretation: Decoding the MIDs
The Mass Isotopomer Distribution (MID) vector is the primary output.
Scenario A: High Nucleotide Salvage
-
Observation: Rapid appearance of M+1 ATP/GTP.
-
Interpretation: The cell efficiently transports exogenous ribose and phosphorylates it via Ribokinase (RBKS) to bypass the energy-intensive de novo pathway. This is common in auxotrophic tumors.
Scenario B: Active Non-Oxidative Recycling
-
Observation: Appearance of M+1 in Glycolytic intermediates (e.g., Lactate M+1 or Fructose-1,6-BP M+1).
-
Interpretation: The cell is breaking down the ribose backbone for energy. The "Reverse Flux" logic (Section 2.2) applies here.[3][4] High recycling suggests the cell has excess pentoses relative to its proliferative requirement.
Scenario C: Dilution (The "Loss" Signal)
-
Observation: Low enrichment (<5%) despite high tracer concentration.
-
Interpretation:
-
High endogenous de novo synthesis (Glucose -> oxPPP -> R5P) is diluting the tracer.
-
Low expression of ribose transporters.
-
Applications in Drug Development[5]
Oncology: Targeting the Warburg Effect & Salvage Pathways
Cancer cells often upregulate the Pentose Phosphate Pathway to generate NADPH for ROS defense and ribose for DNA replication.
-
Application: Use this compound to distinguish between de novo synthesis (glucose-derived) and salvage pathways. Inhibitors of PRPP Synthetase or Ribokinase can be validated by observing a blockage in the transfer of the C4 label from Ribose to ATP.
Virology: RNA Replication Kinetics
Viral replication (e.g., SARS-CoV-2, Influenza) imposes a massive demand for nucleotides.
-
Application: Pulse-chase experiments with this compound allow for the calculation of viral RNA synthesis rates. Because the tracer enters the nucleotide pool directly, it provides a cleaner signal for RNA turnover than glucose, which loses label to amino acids and lipids.
References
-
Cambridge Isotope Laboratories. (2025).[5] D-Ribose (U-13C5) and Metabolic Applications.[5] Retrieved from
-
National Institutes of Health (NIH). (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. PMC7564483. Retrieved from
-
Brekke, H. K., et al. (2020). A roadmap for interpreting 13C metabolite labeling patterns from cells. Molecular Metabolism.[6] Retrieved from
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing. Cell Metabolism.[7][4][6][8][9][10] (Demonstrates the utility of isotope tracing in tissue).
-
TargetMol. (2026). D-Ribose-13C-4 Product Description and Properties. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Ribose-13C-4_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. eatrightflorida.org [eatrightflorida.org]
- 5. isotope.com [isotope.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Precision Metabolic Flux Analysis: The Role of D-Ribose-4-13C in Dissecting the Non-Oxidative Pentose Phosphate Pathway
Executive Summary & Core Directive
The Challenge: Standard metabolic flux analysis (MFA) often relies on [1,2-13C2]Glucose to probe the Pentose Phosphate Pathway (PPP). While effective for assessing the oxidative branch (oxPPP), glucose tracers introduce ambiguity when dissecting the non-oxidative branch (non-oxPPP) due to the scrambling of carbon atoms during glycolysis and the reversibility of transketolase (TKT) and transaldolase (TAL) reactions.
The Solution: D-Ribose-4-13C is a high-precision tracer that bypasses the oxidative phase entirely. By entering metabolism directly at the Ribose-5-Phosphate (R5P) node via ribokinase, it functions as a "reverse-flux probe."
Primary Application: This tracer is the definitive tool for quantifying Riboneogenesis (flux from pentose to hexose) and distinguishing nucleotide salvage for biosynthesis versus pentose recycling for energy production (anaerobic glycolysis).
Mechanistic Causality & Atom Mapping
To interpret data from this compound, one must understand the fate of the C4 atom. Unlike glucose tracers, which dilute the label across multiple pathways, the C4 position of ribose has a distinct stereochemical fate in the non-oxidative PPP.
The C4-Atom Fate Logic
-
Entry: this compound is phosphorylated to Ribose-5-P (R5P) , retaining the label at C4 .
-
Isomerization: R5P equilibrates with Xylulose-5-P (Xu5P) . Both pentose pools are labeled at C4 .
-
Transketolase 1 (TKT1):
-
Reaction: Xu5P (Donor) + R5P (Acceptor)
Glyceraldehyde-3-P (G3P) + Sedoheptulose-7-P (S7P).[1] -
Fate: The C1-C2 fragment of Xu5P is removed. The remaining C3-C4-C5 fragment becomes G3P.
-
Result:G3P is labeled at C2.
-
-
Transaldolase (TAL):
-
Reaction: S7P + G3P
Erythrose-4-P (E4P) + Fructose-6-P (F6P).[1] -
Fate: The C2-labeled G3P accepts a C3 fragment from S7P to form F6P.
-
Result:F6P is labeled at C5.
-
Visualization: The Non-Oxidative Carbon Shuffle
The following diagram illustrates the precise flow of the 13C label from Ribose-C4 to Glycolytic intermediates.
Caption: Atom mapping of this compound. The C4 label (Blue) propagates to C2 of Glyceraldehyde-3-P and C5 of Fructose-6-P, distinct markers of pentose recycling.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-MS/MS analysis. It assumes the researcher aims to quantify the "Salvage-to-Glycolysis" flux in mammalian cells (e.g., cancer lines).[2]
Phase A: Pre-Experimental Validation
Before administering the tracer, you must validate the "Ribose Dependency" of your cell line.
-
Glucose Deprivation Test: Culture cells in media with 0mM Glucose + 10mM Ribose.
-
Logic: If cells survive/proliferate, they possess active Ribokinase and non-oxPPP reversibility. If they die, this tracer study is irrelevant for energetic flux (but still valid for nucleotide synthesis tracking).
-
Phase B: Tracer Administration (Pulse-Labeling)
Reagents:
-
This compound (99% enrichment).
-
Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove unlabeled endogenous ribose/hypoxanthine.
-
Glucose-free DMEM (or custom media).
Steps:
-
Seed Cells: Plate cells at
cells/well in 6-well plates. Allow attachment (24h). -
Wash: Wash 2x with PBS to remove residual glucose/unlabeled metabolites.
-
Pulse: Add experimental media containing:
-
5 mM D-Glucose (unlabeled) – To maintain basal glycolysis.
-
2 mM this compound.
-
Note: Co-feeding is necessary to prevent metabolic collapse in some lines, but creates a competitive landscape we can measure.
-
-
Time Points: Harvest at 0, 1, 6, and 24 hours.
-
0-1h: Measures initial uptake/phosphorylation.
-
6-24h: Measures steady-state incorporation into macromolecules (RNA/DNA) vs. lactate.
-
Phase C: Metabolite Extraction & MS Detection
-
Quench: Rapidly aspirate media; wash with ice-cold saline; add 80% MeOH (-80°C).
-
Extract: Scrape cells, vortex, centrifuge (14,000g, 4°C, 10 min).
-
Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for sugar phosphates.
-
Mode: Negative Ion Mode (best for phosphorylated intermediates).
-
Data Presentation & Interpretation
The power of this tracer lies in the Mass Isotopomer Distribution (MID) . You are looking for specific mass shifts (M+X).
Table 1: Expected Mass Shifts and Biological Meaning
| Metabolite | Parent m/z (approx) | Target Isotopomer | Interpretation of Signal |
| Ribose-5-P (R5P) | 229 | M+1 | Direct uptake and phosphorylation of tracer. (Quality Control Step) |
| Lactate | 89 | M+1 | High Flux: The cell is breaking down Ribose for energy. The C4 label became C2 of lactate. Low Flux: Ribose is reserved for nucleotides.[3][4] |
| Fructose-6-P | 259 | M+1 | Recycling: Non-oxPPP is running "backwards" (Pentose |
| ATP/GTP | 506 / 522 | M+1 | Salvage: Ribose is being incorporated directly into the nucleotide pool (Ribose |
| Sedoheptulose-7-P | 289 | M+1 | Intermediate flux. Confirms active Transketolase activity. |
Decision Logic for Drug Development
-
Scenario A (High M+1 in Lactate): The tumor is metabolically flexible and can survive glucose deprivation by scavenging ribose. Action: Target Ribokinase (RBKS) or Transketolase (TKT).
-
Scenario B (High M+1 in ATP, Low in Lactate): The tumor uses ribose strictly for biosynthesis. Action: Target PRPP Synthetase.
References
-
TargetMol. (2024). D-Ribose-13C-4 Product Sheet. TargetMol Chemicals. Link
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. (Demonstrates the principles of organ-specific isotopomer tracing). Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. (Authoritative guide on atom mapping logic). Link
-
Shu, L., et al. (2018). "The Pentose Phosphate Pathway in Cancer." Trends in Biochemical Sciences. (Context for non-oxidative pathway reversibility). Link
-
Sigma-Aldrich. (2024). Stable Isotope Products: D-Ribose Isotopomers. Merck KGaA. Link
Sources
Understanding the significance of 13C labeling at the 4th position of ribose.
Title: The Strategic Utility of [4'-13C]Ribose: A Technical Guide to RNA Dynamics and Metabolic Flux
Executive Summary
The selective
Part 1: The Structural Biology Perspective (NMR)
In RNA solution NMR, the ribose C4' position is arguably the most strategic nucleus in the sugar ring. Its significance stems from its unique geometric position connecting the nucleobase, the 3'-phosphate, and the 5'-phosphate.
The "Sequential Walk" and Backbone Assignment
The primary bottleneck in RNA resonance assignment is the lack of a continuous proton density pathway through the phosphate backbone. Protons are separated by the "phosphorus block."
-
The Mechanism: The C4' nucleus has a significant scalar coupling to the phosphorus atom of the same nucleotide (
) and the preceding nucleotide ( ). -
The Application: By labeling C4', researchers can utilize HCPC (Proton-Carbon-Phosphorus-Carbon) pulse sequences. This allows magnetization to be transferred from the H4' to C4', then to the bridging Phosphorus, and finally to the adjacent C4' or H4', effectively "walking" down the RNA backbone.
-
Why C4' is Superior: Other ribose carbons (C1', C2') have negligible couplings to the phosphate backbone, making them useless for sequential connectivity.
Determination of Sugar Pucker (Conformation)
The ribose ring exists in dynamic equilibrium between C3'-endo (North, A-form RNA) and C2'-endo (South, B-form/flexible).[1]
-
The Diagnostic: The scalar coupling constants involving C4' are the most reliable indicators of this equilibrium.
- : Large (~10 Hz) in S-type; Small (~1 Hz) in N-type.
-
Chemical Shift: The C4' chemical shift itself is sensitive to the torsion angle
(C5'-C4'-C3'-O3').
-
Significance: accurate measurement of these couplings often requires decoupling C4' from its neighbors to resolve the multiplet structure. Selective C4' labeling eliminates the complex
couplings present in uniformly labeled samples, simplifying the extraction of values.
Figure 1: The Ribose Sugar Pucker Equilibrium. The C4' position is the central reporter for distinguishing between the rigid A-form (N-type) and flexible loop regions (S-type) via J-coupling analysis.
Part 2: The Metabolic Perspective (MFA)
In metabolic engineering and drug development, tracking the fate of carbon atoms through the Pentose Phosphate Pathway (PPP) is essential for understanding nucleotide biosynthesis and NADPH production.[2]
Discriminating Oxidative vs. Non-Oxidative Flux
Ribose-5-Phosphate (R5P) is produced via two distinct routes. The labeling pattern at C4 is the discriminator when using specific glucose tracers (e.g., [1,2-
-
Oxidative Branch: Glucose undergoes decarboxylation (losing C1).
-
Mapping: Glucose C2
Ribose C1 ... Glucose C5 Ribose C4 .
-
-
Non-Oxidative Branch: Involves Transketolase (TKT) and Transaldolase (TAL) scrambling.
-
Mapping: The carbon skeleton is rearranged. The C4 position of ribose derived from this pathway will have a different isotopic origin compared to the oxidative branch.
-
-
Significance: By isolating RNA or nucleotides and analyzing the C4 isotopomer of the ribose, researchers can quantify the "split ratio" of glycolysis vs. PPP, a key metric in cancer metabolism (Warburg effect) and fermentation optimization.
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation for RNA Dynamics
Objective: To prepare an RNA sample with selective C4' labeling for relaxation and assignment studies.
-
Reagent Synthesis (Chemo-Enzymatic):
-
Starting Material: [5-
C]Glucose (commercially available). -
Enzymatic Conversion: Use a "one-pot" system containing Hexokinase, G6P-dehydrogenase, and subsequent PPP enzymes to convert [5-
C]Glucose [4- C]Ribose-5-P. -
Nucleotide Assembly: Coupled with PRPP synthetase and salvage pathway enzymes (APRwfT) to generate [4'-
C]NTPs.
-
-
In Vitro Transcription (IVT):
-
Template: DNA template containing the T7 promoter.
-
Reaction Mix: 40 mM Tris-HCl (pH 8.1), 20 mM MgCl
, 5 mM DTT, 1 mM Spermidine, 0.01% Triton X-100. -
NTPs: Add the synthesized [4'-
C]NTPs (ATP, GTP, CTP, UTP) at 4 mM each. -
Enzyme: T7 RNA Polymerase (0.1 mg/mL).
-
Incubation: 37°C for 4 hours.
-
-
Purification:
-
Quench with EDTA.
-
Perform denaturing PAGE (Polyacrylamide Gel Electrophoresis).
-
Electroelute the RNA band and dialyze against NMR buffer (10 mM Sodium Phosphate, pH 6.5).
-
-
Validation:
-
Acquire a 1D
H NMR spectrum. Check for the specific splitting of the H4' proton (doublet of doublets due to and ).
-
Protocol B: LC-MS/MS for Metabolic Flux Analysis
Objective: To determine the fractional enrichment of Ribose-C4 in cellular systems.
-
Cell Culture & Labeling:
-
Culture cells (e.g., CHO, HeLa, or E. coli) in media lacking glucose.
-
Introduce [5-
C]Glucose as the sole carbon source. -
Harvest at metabolic steady state (typically 5-6 cell doublings).
-
-
Extraction:
-
Quench metabolism immediately with cold (-80°C) 80% Methanol/Water.
-
Lyse cells via sonication or bead beating.
-
Centrifuge (14,000 x g, 10 min) to remove debris.
-
-
Hydrolysis (to release Ribose):
-
If analyzing RNA pool: Acid hydrolyze (1M HCl, 100°C, 1 hour) to free nucleosides/ribose.
-
If analyzing free metabolite pool: Proceed directly to LC-MS.
-
-
LC-MS/MS Configuration:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) amide column.
-
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Transition: Monitor the Ribose-5-P parent ion (m/z 229)
fragment ions. -
Note: Specific fragmentation is required to isolate the C4-containing fragment. Often, the phosphate loss (m/z 97) is monitored, but for positional labeling, cross-ring cleavage fragments must be analyzed.
-
Data Presentation: NMR Parameter Comparison
| Parameter | Uniformly Labeled ( | Selective [4'- | Significance |
| Spectral Crowding | High (All carbons active) | Low (Only C4' active) | Simplifies assignment in large RNAs (>50 nt). |
| C4' Linewidth | Broad (due to | Narrow (No C-C couplings) | Increases sensitivity and resolution. |
| Relaxation ( | Fast (Dipolar coupling to neighbors) | Slow | Allows study of slower dynamic processes ( |
| Backbone Assignment | Difficult (Requires 4D experiments) | Efficient (Via HCP experiments) | Enables sequential connectivity over the phosphate. |
Visualization: The NMR Connectivity Pathway
The following diagram illustrates how 13C labeling at the 4' position facilitates the "Sequential Walk" across the phosphate backbone, a technique impossible with proton detection alone in large RNAs.
Figure 2: The "Sequential Walk" enabled by C4' labeling. The strong scalar couplings between the Phosphorus and the C4' atoms of adjacent nucleotides allow magnetization transfer (Blue Arrows) to bridge the backbone gap.
References
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Source: Nucleic Acids Research, Oxford Academic. URL:[Link]
-
13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Source: Journal of Biomolecular NMR, NIH PubMed Central. URL:[Link]
-
Determination of the DNA sugar pucker using 13C NMR spectroscopy. Source: Journal of the American Chemical Society, NIH PubMed. URL:[Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. Source: Bioengineering, NIH PubMed Central. URL:[Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Source: Frontiers in Molecular Biosciences. URL:[Link]
Sources
D-Ribose-4-13C as a stable isotope tracer for nucleotide biosynthesis.
Executive Summary
This technical guide details the application of D-Ribose-4-13C as a specialized stable isotope tracer for dissecting nucleotide biosynthesis pathways. Unlike common glucose tracers ([1,2-13C]Glucose) that infer ribose synthesis indirectly, this compound allows for the direct interrogation of the ribose salvage pathway and the reversibility of the non-oxidative pentose phosphate pathway (PPP) . This guide is designed for researchers in oncology and metabolic flux analysis (MFA) who require high-resolution data on nucleotide pool origins to validate antimetabolite drug mechanisms or metabolic reprogramming in cancer cells.
Introduction: The Ribose Conundrum in Nucleotide Synthesis
Nucleotides are the currency of cellular energy (ATP/GTP) and the building blocks of genetic material (DNA/RNA).[1] The ribose moiety, essential for the nucleotide scaffold, originates from Ribose-5-Phosphate (R5P) .[2][3][4]
In rapidly proliferating cells (e.g., tumors), the source of R5P is debated between:
-
Oxidative PPP: Irreversible conversion of Glucose-6-Phosphate (G6P) to R5P, generating NADPH.[2]
-
Non-Oxidative PPP: Reversible scrambling of glycolytic intermediates (Fructose-6-P, GAP) to generate R5P.
-
Ribose Salvage: Direct phosphorylation of free ribose by Ribokinase (RBKS).
Why this compound? While [1,2-13C]Glucose is the gold standard for measuring oxidative PPP flux (via carbon loss at C1), it cannot easily distinguish between de novo synthesis and direct ribose salvage. This compound fills this gap. It acts as a "hard" tracer for the ribose skeleton; if the label appears at the C4 position of the nucleotide, direct incorporation has occurred. If the label is scrambled or lost, significant recycling via the non-oxidative PPP is implicated.
Mechanistic Basis & Atom Mapping
The Fate of Carbon-4
To interpret MS data accurately, one must understand the atom mapping of C4 through the metabolic network.
-
Direct Pathway (Salvage):
Result:M+1 isotopologue in nucleotides. -
Indirect Pathway (Non-Oxidative Scrambling): If R5P enters the non-oxidative PPP, Transketolase (TKT) and Transaldolase (TAL) reshuffle the carbon skeleton.
-
TKT 1: R5P (Acceptor) + Xylulose-5-P
Sedoheptulose-7-P (S7P) + GAP.-
Mapping: R5P C4 becomes S7P C6.
-
-
TAL: S7P + GAP
Erythrose-4-P (E4P) + Fructose-6-P (F6P).-
Mapping: S7P C6 becomes E4P C3.
-
-
TKT 2: E4P + Xylulose-5-P
F6P + GAP.-
Mapping: E4P C3 becomes F6P C5.
-
Result: The label moves from Pentose C4 to Hexose C5 . If this F6P re-enters the oxidative PPP, the label (now at C5) is retained (since only C1 is lost as CO
). This makes C4 a more robust tracer for total carbon retention compared to C1 tracers. -
Visualization of Metabolic Fate
Caption: Figure 1. Metabolic fate of this compound. The blue path indicates direct incorporation into nucleotides (M+1). The red dashed path indicates non-oxidative recycling, shifting the label to Hexose C5.
Experimental Protocol: LC-MS/MS Analysis
This protocol is optimized for the extraction and quantification of polar nucleotides from mammalian cells using Ion-Pairing Chromatography.
Reagents & Materials
-
Tracer: this compound (99% enrichment).
-
Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.
-
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).
-
Mobile Phase B: Methanol (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).
Cell Culture Labeling
-
Seed Cells: Plate cells (e.g., HeLa, A549) in 6-well plates (5 x 10^5 cells/well).
-
Adaptation: Ensure cells are in exponential growth phase.
-
Pulse Labeling: Replace media with glucose-free DMEM supplemented with:
-
Unlabeled Glucose (10 mM) - To maintain glycolysis.
-
This compound (5 mM) - The Tracer.
-
Dialyzed FBS (10%) - Critical to remove endogenous unlabeled ribose.
-
-
Incubation: Incubate for 4–24 hours depending on turnover rate.
Metabolite Extraction (The "Quench")
Causality: Nucleotides (especially ATP) hydrolyze rapidly. Speed and cold are critical to preserve the triphosphate forms.
-
Quickly aspirate media and wash 1x with ice-cold PBS.
-
Immediately add 1 mL of -80°C 80% Methanol .
-
Incubate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.
-
Scrape cells and transfer to a pre-chilled Eppendorf tube.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a fresh vial. Do not dry down if possible, as nucleotides can degrade. Inject directly or dilute with water to match initial mobile phase conditions.
LC-MS/MS Diagrammatic Workflow
Caption: Figure 2. Optimized workflow for 13C-Ribose nucleotide analysis. Ion-pairing reagents (TBA) are essential for retaining negatively charged nucleotides on C18 columns.
Data Presentation & Interpretation
Mass Transitions (MRM)
For Triple Quadrupole (QqQ) systems, monitor the following transitions. For High-Resolution (Orbitrap/Q-TOF), extract the exact mass with a 5 ppm window.
| Metabolite | Precursor Ion (m/z) | M+1 (13C-Ribose) | Fragment (Base) | Interpretation |
| ATP | 506.0 | 507.0 | 159.0 (PPi) | M+1 indicates 1 labeled carbon in Ribose. |
| GTP | 522.0 | 523.0 | 150.0 (Guanine) | Base fragment should be unlabeled (M+0). |
| UTP | 483.0 | 484.0 | 111.0 (Uracil) | Confirm label is on Ribose, not Base. |
| R5P | 229.0 | 230.0 | 97.0 (H2PO4) | Direct precursor pool enrichment. |
Calculating Fractional Enrichment
Since this compound contains only one labeled carbon, the calculation is simplified compared to U-13C tracers.
-
High Enrichment (>50%): Indicates dominant Ribose Salvage activity (RBKS pathway).
-
Low Enrichment (<10%): Indicates dilution by endogenous glucose via the Oxidative PPP or significant scrambling via Non-Oxidative PPP.
Applications in Drug Development[5]
Validating Antimetabolites
Drugs like 5-Fluorouracil (5-FU) and Gemcitabine disrupt nucleotide pools.
-
Experiment: Treat cells with 5-FU + Ribose-4-13C.
-
Observation: If 5-FU inhibits Thymidylate Synthase, cells may upregulate the salvage pathway to compensate. An increase in the M+1 fraction of ATP/GTP relative to control indicates a metabolic shift toward scavenging extracellular ribose to bypass blocked de novo pathways.
Cancer Metabolism (Warburg Effect)
Tumors often upregulate the Non-Oxidative PPP to generate ribose for DNA synthesis without producing excess NADPH (which might cause reductive stress).
-
Signature: If you see the 13C label moving from Ribose (M+1) into Glycolytic intermediates (e.g., Lactate M+1) without passing through the oxidative branch, it confirms high Non-Oxidative PPP reversibility—a key vulnerability in certain cancer subtypes (e.g., KRAS-mutant).
References
-
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[3][4][5][6] Nucleic Acids Research, 43(4), 2466–2485. Link
-
Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212–3221. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. Link
-
Shu, L., et al. (2023).[7] Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Metabolites, 13(7), 819. Link
-
Omicron Biochemicals. (2024).[6] Stable Isotope-Labeled Saccharides and Nucleosides: Technical Product Guide. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Khan Academy [khanacademy.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Investigation of D-Ribose-4-13C Incorporation in Mammalian Cells
Executive Summary
This technical guide outlines the methodology for utilizing D-Ribose-4-13C as a stable isotope tracer to investigate ribose salvage pathways, nucleotide biosynthesis, and pentose phosphate pathway (PPP) dynamics in mammalian cells. Unlike uniformly labeled glucose (
Mechanistic Rationale & Tracer Fate
Why this compound?
Mammalian cells primarily generate Ribose-5-Phosphate (R5P) for nucleotide synthesis via the oxidative PPP. However, under stress, ischemia, or specific oncogenic signaling, cells may upregulate the salvage pathway , internalizing extracellular ribose.
The C4 position (Carbon-4) is strategically chosen because:
-
Nucleotide Stability: In the conversion of R5P to PRPP and subsequently to nucleotides (RNA/DNA), the ribose ring is preserved. The
label at C4 remains at the C4' position of the nucleotide sugar. -
Metabolic Routing Indicator: If the label appears in glycolytic intermediates (e.g., Lactate, Pyruvate), it indicates that R5P has been recycled backwards through the non-oxidative PPP (Transketolase/Transaldolase reactions) rather than being used for biosynthesis.
Pathway Visualization
The following diagram illustrates the divergent fates of the tracer: direct incorporation into the nucleotide pool versus recycling into glycolysis.
Caption: Metabolic fate of this compound. Note the bifurcation at R5P between stable nucleotide incorporation and complex scrambling via the non-oxidative PPP.
Experimental Design & Protocols
Critical Pre-Conditions
To ensure data integrity, the experimental system must minimize background noise and competitive inhibition.
-
Media Formulation: Standard FBS contains endogenous ribose and high levels of unidentified metabolites. Dialyzed FBS (dFBS) is mandatory to define the baseline.
-
Glucose Balance: Do not completely remove glucose unless testing starvation survival. Ribose uptake is often slower than glucose; removing glucose may induce metabolic catastrophe before labeling occurs. Maintain glucose at physiological levels (5 mM) or use a "low glucose" condition (1 mM) to encourage ribose salvage.
Cell Culture & Labeling Protocol
| Step | Action | Technical Rationale |
| 1. Seeding | Seed cells in 6-well plates ( | Ensures sufficient biomass for metabolite extraction. |
| 2. Adaptation | Incubate overnight in standard media. | Allows cell attachment and recovery from trypsinization stress. |
| 3. Wash | Wash 2x with warm PBS. | Removes residual undefined serum components. |
| 4. Pulse | Add media containing 5 mM - 10 mM this compound + 10% dFBS. | High concentration compensates for low-affinity transport. |
| 5. Duration | Incubate for 4h, 12h, and 24h . | Ribose incorporation is slower than glucose; time-course captures flux dynamics. |
| 6. Control | Parallel wells with Unlabeled D-Ribose. | Establishes the M+0 baseline and corrects for natural abundance. |
Metabolite Extraction (Quenching)
Speed is critical to prevent ATP hydrolysis.
-
Quench: Rapidly aspirate media and wash cells 1x with ice-cold Ammonium Acetate (75 mM, pH 7.4) . Note: PBS can interfere with MS; ammonium acetate is volatile.
-
Extract: Add 800 µL 80% Methanol/20% Water (pre-chilled to -80°C) directly to the well.
-
Scrape: Scrape cells on dry ice. Transfer lysate to a cold microfuge tube.
-
Disrupt: Vortex vigorously (10s) and incubate at -80°C for 20 mins (protein precipitation).
-
Clarify: Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Dry: Transfer supernatant to a new tube; dry under nitrogen stream or SpeedVac (no heat).
Analytical Methodology (LC-MS)[1][2]
Ribose phosphates and nucleotides are highly polar and anionic. Reverse-phase (C18) chromatography is generally unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
Chromatographic Conditions
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start high organic (80% B)
linear gradient to 20% B over 15 mins.
Mass Spectrometry Settings
-
Mode: Negative Electrospray Ionization (ESI-).
-
Detection: High-Resolution MS (Orbitrap/Q-TOF) is preferred to resolve isotopologues. If using Triple Quad (QqQ), set up MRMs for specific transitions.
Target Analytes & Transitions (Example)
| Metabolite | Precursor (m/z) | Fragment (m/z) | Expected Shift (4-13C) |
| Ribose-5-P | 229.01 | 96.97 ( | 230.01 (M+1) |
| ATP | 505.99 | 158.92 (PPi) | 506.99 (M+1) |
| UMP | 323.04 | 96.97 ( | 324.04 (M+1) |
| Lactate | 89.02 | 43.01 | 90.02 (M+1) |
Note: If Lactate M+1 is observed, it confirms the label traversed the non-oxidative PPP and entered glycolysis.
Data Interpretation: Mass Isotopomer Distribution (MID)
The raw data must be corrected for natural isotope abundance (using the unlabeled control) to determine the Fractional Enrichment .
Calculating Incorporation
For a singly labeled tracer (this compound), we primarily look for the M+1 isotopologue in the ribose moiety.
Interpreting the Ratios
-
High M+1 in Nucleotides (ATP/GTP): Indicates active Ribokinase (RBKS) and direct salvage.
-
M+1 in Glycolytic Intermediates (Lactate/Pyruvate): Indicates "leakage" from the PPP back to glycolysis. This suggests the cell is using ribose as a carbon fuel source (catabolism) rather than purely for anabolism.
-
Dilution Factor: Compare the M+1 enrichment of intracellular Ribose-5-P vs. ATP . If R5P is 50% labeled but ATP is only 5% labeled, there is a significant pool of unlabeled nucleotides buffering the flux, or synthesis is slow.
Troubleshooting & Validation
To ensure the protocol is self-validating, include the following checks:
-
Internal Standard: Spike cell lysates with a non-endogenous heavy standard (e.g.,
-Tyrosine or a specific heavy nucleotide) to correct for extraction efficiency and matrix effects. -
Cell Viability Check: Ribose at high concentrations can occasionally induce osmotic stress or glycation. Perform a Trypan Blue exclusion test or ATP-glo assay alongside the tracing experiment.
-
Transport Limitation: If no labeling is observed, the cell line may lack efficient ribose transport. Validate by checking expression levels of SLC2A2 (GLUT2) or SLC2A5 (GLUT5) , which have reported ribose affinity.
Workflow Visualization
Caption: Step-by-step experimental workflow for stable isotope tracing.
References
-
Metabolic Fate of Ribose
-
Ribose Salvage Pathway
-
LC-MS Methodology for Nucleotides
- Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer.
-
Source:
-
Stable Isotope Tracing Principles
- Buescher, J.M., et al. (2015).
-
Source:
-
Tracer Compound Data
- This compound Product Information & Applic
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting | bioRxiv [biorxiv.org]
- 4. jourdainlab.org [jourdainlab.org]
Tracing the Hidden Backbone: A Technical Guide to Metabolic Flux Analysis with D-Ribose-4-13C
Executive Summary
While [1,2-13C]-Glucose and [U-13C]-Glutamine remain the gold standards for central carbon metabolism, they often fail to resolve the intricate bidirectional fluxes of the Pentose Phosphate Pathway (PPP) and Nucleotide Salvage networks. D-Ribose-4-13C is a high-precision, specialized tracer designed to bypass the oxidative branch of the PPP (oxPPP), entering directly at the Ribose-5-Phosphate (R5P) node via Ribokinase (RBKS).
This guide outlines the mechanistic utility, experimental protocols, and data interpretation frameworks for using this compound to quantify non-oxidative PPP back-flux and nucleotide salvage efficiency —critical parameters in oncology and immunology drug development.
Part 1: Mechanistic Foundation
The Logic of the C4 Label
The power of this compound lies in its specific atom mapping. Unlike glucose tracers that must traverse glycolysis or the oxPPP before entering the nucleotide pool, this tracer enters directly as R5P. This allows for the isolation of two distinct metabolic phenomena:
-
Nucleotide Salvage vs. De Novo Synthesis: By providing a pre-formed ribose moiety, researchers can quantify how much of the nucleotide pool is derived from exogenous ribose (salvage-like) versus glucose-derived ribose (de novo).
-
Non-Oxidative PPP Back-Flux: In highly proliferative cells, the non-oxidative PPP is reversible. This compound allows tracking of carbon flowing backwards from the pentose pool into glycolysis (Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate), a phenomenon often upregulated in Warburg-effect metabolism to fuel glycolysis despite low glucose intake.
Atom Mapping & Fate of Carbon-4
To interpret Mass Isotopomer Distributions (MIDs), one must understand the fate of the C4 atom during Transketolase (TK) and Transaldolase (TA) reactions.
-
Entry: this compound
R5P (4-13C) . -
Isomerization: R5P (4-13C)
Xylulose-5-P (4-13C) . -
Transketolase 1 (TK1):
-
Donor: Xu5P (4-13C)
C1-C2 transferred. Remaining C3-C5 becomes G3P . -
Fate: The C4 of Xu5P becomes C2 of G3P .
-
-
Transaldolase (TA):
-
Acceptor: G3P (2-13C) + S7P
F6P + E4P. -
Fate: Complex scrambling occurs, but primary back-flux results in F6P labeled at C5 .
-
Figure 1: Metabolic fate of this compound. Note the bifurcation between direct nucleotide incorporation and non-oxidative PPP recycling into glycolysis.
Part 2: Experimental Protocol
Reagents & Preparation
-
Tracer: this compound (99% enrichment).
-
Base Medium: Dialyzed FBS (dFBS) is critical to remove unlabeled nucleosides and ribose that would dilute the tracer.
-
Concentration:
-
Physiological:[1] 50–100 µM (mimics plasma levels).
-
Saturation: 2–5 mM (for maximal flux determination in cancer lines).
-
Cell Culture Workflow
This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549) but can be adapted for suspension cells.
| Step | Action | Rationale (Expertise) |
| 1. Seeding | Seed cells at 40% confluence in standard media. | Allow recovery from trypsin stress before labeling. |
| 2. Wash | Wash 2x with PBS (warm). | Remove traces of unlabeled glucose/ribose from initial media. |
| 3. Labeling | Add medium containing 5 mM this compound + Unlabeled Glucose (5-10 mM). | Glucose is required to maintain energy; Ribose traces the specific sub-pathway. |
| 4. Duration | Short (1-4h): For free metabolite flux (G3P, R5P). Long (24-48h): For RNA/DNA incorporation. | Metabolic intermediates turn over in seconds/minutes; macromolecules take cell divisions. |
| 5. Quenching | Aspirate media; immediately add -80°C 80:20 Methanol:Water . | Instantly stops enzymatic activity to preserve metabolic snapshot. |
Extraction & Sample Prep
-
Scrape cells in cold MeOH:H2O on dry ice.
-
Vortex vigorously for 10 min at 4°C.
-
Centrifuge at 16,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to LC-MS vials (Metabolites).
-
Pellet (Optional): Hydrolyze with nuclease P1/phosphodiesterase to analyze RNA-bound ribose.
Part 3: Analytical Workflow & Interpretation
Mass Spectrometry Settings (LC-MS/MS)
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of phosphorylated sugars and nucleotides.
Target Transitions (Negative Mode):
-
Ribose-5-Phosphate (R5P): m/z 229
97 (Phosphate). Watch for M+1 (230) shift. -
ATP: m/z 506
159 (Pyrophosphate). Watch for M+1 shift in the ribose moiety. -
Lactate: m/z 89
43. If non-ox PPP back-flux is active, Lactate will show M+1 enrichment (derived from G3P-2-13C).
Data Interpretation Framework
Scenario A: Pure Salvage / Direct Incorporation
If the pathway is purely anabolic (Ribose
-
ATP/GTP: High enrichment of M+1 isotopologue.
-
Glycolytic Intermediates (Lactate/Pyruvate): Near 0% enrichment.
Scenario B: Non-Oxidative Back-Flux (Warburg/Bypass)
If the cell is recycling ribose for energy or rearranging carbon:
-
R5P: M+1 labeled.
-
S7P: M+1 labeled (via TK1).
-
Lactate: Significant M+1 enrichment.
Quantitative Analysis Table
Summarize your LC-MS data using this structure to calculate Fractional Contribution (FC).
| Metabolite | Parent m/z | M+0 Intensity | M+1 Intensity | M+2 Intensity | % Enrichment (Formula) |
| R5P | 229 | ||||
| ATP | 506 | ||||
| Lactate | 89 | Indicates flux to glycolysis |
Note: For this compound, we primarily expect M+1. M+2 would imply complex recycling or re-entry via gluconeogenesis and second-pass labeling.
Part 4: Visualization of the Analytical Logic
The following diagram illustrates the decision tree for interpreting the labeling patterns observed in the mass spectrometer.
Figure 2: Analytical decision tree for interpreting this compound flux data.
References
-
Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions. Source:[2] Nature / ResearchGate URL:[Link] (Verified via Search Context 1.10)
-
High-resolution 13C metabolic flux analysis. Source: Nature Protocols URL:[Link]
-
Nucleotide degradation and ribose salvage in yeast. Source: Molecular Systems Biology (PMC) URL:[Link]
-
Evidence for incorporation of intact dietary pyrimidine nucleosides into hepatic RNA. Source: PNAS URL:[Link]
Sources
An In-Depth Technical Guide to D-Ribose-4-13C in Metabolomics Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of D-Ribose-4-13C in the field of metabolomics. We will move beyond simple protocols to explore the causal logic behind experimental choices, ensuring a robust and insightful application of this powerful isotopic tracer.
Introduction: Decoding Cellular Metabolism with Stable Isotopes
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. However, a static snapshot of metabolite concentrations is often insufficient to understand the dynamic nature of cellular biochemistry. To truly comprehend how cells adapt, proliferate, or respond to therapeutic intervention, we must measure the movement of atoms through metabolic pathways. This is the domain of metabolic flux analysis (MFA).
Stable isotope tracing is a cornerstone of MFA, allowing us to visualize and quantify the flow of carbon, nitrogen, and other elements through complex metabolic networks.[1] By supplying cells with a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), we can track the incorporation of this label into downstream metabolites.[2] D-Ribose, a five-carbon sugar, is a uniquely important metabolite. It is the structural core of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA), making its synthesis and regulation fundamental to cellular energy, growth, and proliferation.[3] Endogenously, D-ribose is primarily synthesized via the Pentose Phosphate Pathway (PPP), a critical hub for generating not only ribose but also the reductive power (NADPH) required for antioxidant defense and biosynthesis.[4][5]
By using D-Ribose-4-¹³C , we introduce a strategically labeled tracer that allows for precise interrogation of the PPP and connected pathways. The specific position of the ¹³C at the fourth carbon provides distinct labeling patterns that can resolve the activities of different branches of metabolism, offering insights that uniformly labeled tracers cannot.
Part 1: The Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates of intracellular metabolic reactions.[2] The methodology is built on the foundational principle of isotopic labeling.
Isotopic Labeling and the Steady-State Assumption
For flux analysis to be accurate, the biological system under study must reach a metabolic and isotopic steady state.[1][6]
-
Metabolic Steady State: This is achieved when the concentrations of intracellular metabolites are stable over time. This indicates that the rates of production and consumption for each metabolite are balanced.[6]
-
Isotopic Steady State: This occurs when the isotopic enrichment of metabolites becomes constant. The system has reached equilibrium with the supplied ¹³C-labeled substrate, and the labeling patterns are no longer changing over time.
Achieving this dual steady state is paramount. It ensures that the measured labeling patterns in downstream metabolites are a direct reflection of the underlying pathway fluxes, rather than transient fluctuations.
Mass Isotopomer Distributions (MIDs): The Key to Unlocking Flux
When cells metabolize D-Ribose-4-¹³C, the ¹³C atom is incorporated into a variety of downstream molecules. A single metabolite can exist in several isotopically distinct forms, depending on how many ¹³C atoms it has incorporated. For example, a three-carbon metabolite like lactate could be unlabeled (M+0), or contain one (M+1), two (M+2), or three (M+3) ¹³C atoms.
The relative abundance of these different labeled forms is known as the Mass Isotopomer Distribution (MID) .[2] This distribution, measured by mass spectrometry, is the primary data used in ¹³C-MFA. The specific MID pattern is a direct consequence of the relative activities of the metabolic pathways contributing to the metabolite's synthesis.[7] By analyzing these patterns across multiple metabolites and applying a stoichiometric model of the known metabolic network, we can computationally deduce the intracellular fluxes.[7]
Part 2: Experimental Design and Workflow
A successful ¹³C-MFA experiment using D-Ribose-4-¹³C demands meticulous planning and execution. The following workflow represents a self-validating system where each step is designed to ensure data integrity.
Overall Experimental Workflow
Caption: High-level workflow for a ¹³C-MFA experiment.
Step-by-Step Experimental Protocol: In Vitro Cell Labeling
This protocol is a generalized framework. Researchers must optimize incubation times and cell numbers for their specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in standard growth medium at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and resume exponential growth (typically 24 hours).
-
Preparation of Labeling Medium: Prepare culture medium identical to the standard medium, but replace the unlabeled ribose (if present) and/or glucose with the desired concentration of D-Ribose-4-¹³C. The choice of background media (e.g., presence or absence of glucose) is critical and depends on the specific hypothesis being tested.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells. Place the cultures back into the incubator. Causality Note: This switch must be performed quickly to minimize metabolic stress on the cells.
-
-
Incubation to Steady State: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time is critical and must be empirically determined for each cell line, typically ranging from 8 to 24 hours.[6]
-
Metabolism Quenching: This is the most critical step for preserving the in vivo metabolic state.
-
Remove the plate from the incubator.
-
Immediately aspirate the labeling medium.
-
Place the plate on a bed of dry ice or directly add liquid nitrogen to the plate to flash-freeze the cell monolayer. Causality Note: This rapid temperature drop instantly halts all enzymatic activity, preventing metabolic changes during sample handling.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the frozen cells.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the soluble metabolites, for analysis.
-
Part 3: Analytical Methodologies
The detection and quantification of mass isotopomers are typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical platform for ¹³C-MFA due to its high sensitivity, selectivity, and throughput.
-
Liquid Chromatography (LC): Separates the complex mixture of metabolites based on their physicochemical properties.
-
Mass Spectrometry (MS): Ionizes the separated metabolites and measures their mass-to-charge ratio (m/z). This allows for the resolution of the M+0, M+1, M+2, etc., isotopomers.
-
Tandem MS (MS/MS): Can be used to fragment specific parent ions to gain further structural information, though quantification is primarily done at the MS1 level for MIDs.
Data Presentation: Expected Mass Shifts
The incorporation of ¹³C from D-Ribose-4-¹³C will result in predictable mass increases in downstream metabolites.
| Metabolite | Abbreviation | Unlabeled Mass (M+0) | Expected Labeled Isotopomer(s) | Pathway |
| Ribose-5-Phosphate | R5P | 230.02 | M+1 | Direct phosphorylation |
| Sedoheptulose-7-Phosphate | S7P | 290.03 | M+1 | Non-oxidative PPP |
| Erythrose-4-Phosphate | E4P | 200.01 | M+1 | Non-oxidative PPP |
| Fructose-6-Phosphate | F6P | 260.02 | M+1 | Non-oxidative PPP |
| Histidine | His | 155.06 | M+1 | Anabolic pathway from R5P |
Note: Masses are for the [M-H]⁻ ion. The specific labeled isotopomers depend on the metabolic route taken.
Part 4: Data Analysis and Interpretation - A Pentose Phosphate Pathway Case Study
The primary utility of D-Ribose-4-¹³C is its power to dissect the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).
-
Oxidative PPP: An irreversible pathway that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.
-
Non-oxidative PPP: A series of reversible reactions that interconvert five-carbon sugars (like ribose-5-phosphate) with three-, four-, six-, and seven-carbon sugar phosphates. This allows cells to synthesize ribose even when the oxidative branch is inactive, or to channel excess ribose back into glycolysis.
Tracing the 4-¹³C Label through the PPP
Caption: Fate of the ¹³C label from D-Ribose-4-¹³C in the non-oxidative PPP.
Interpretation: When D-Ribose-4-¹³C is introduced, it is phosphorylated to Ribose-5-Phosphate (R5P), carrying the label at the C4 position.
-
Transketolase (TKT) Reaction: The TKT enzyme transfers a two-carbon unit. When it acts on R5P, the C4 label is retained within the resulting Sedoheptulose-7-Phosphate (S7P).
-
Transaldolase (TALDO) Reaction: TALDO transfers a three-carbon unit from S7P to Glyceraldehyde-3-Phosphate (G3P). This reaction transfers the ¹³C label to the C1 position of Erythrose-4-Phosphate (E4P).
-
Glycolytic Intermediates: The labeled E4P and other intermediates can then be converted into Fructose-6-Phosphate (F6P), which enters glycolysis.
By measuring the specific positional labeling (isotopomers) of glycolytic and TCA cycle intermediates, researchers can quantify the flux through the non-oxidative PPP. For instance, detecting ¹³C in lactate or alanine derived from these intermediates provides a direct measure of the cell's capacity to shuttle ribose carbons back into central energy metabolism.[4][9] This is a critical insight for understanding cellular resource allocation under different conditions.
Part 5: Applications in Research and Drug Development
The ability to precisely measure flux through the PPP and related pathways has profound implications.
-
Oncology: Cancer cells often exhibit upregulated PPP activity to produce the nucleotides and NADPH needed for rapid proliferation and to combat oxidative stress.[2] D-Ribose-4-¹³C can be used to quantify this reprogramming and to assess the efficacy of drugs designed to inhibit the PPP.
-
Cardiovascular Disease: Myocardial energy metabolism is crucial for heart function. D-ribose supplementation has been explored to help replenish cellular energy levels in ischemic heart disease.[3][10] Using a ¹³C tracer can elucidate exactly how exogenous ribose is utilized by cardiac cells, informing therapeutic strategies.
-
Drug Development: A compound's mechanism of action may involve altering metabolic pathways. By treating cells with a drug candidate and using D-Ribose-4-¹³C, researchers can identify on-target and off-target metabolic effects, providing a deeper understanding of the drug's impact on cellular physiology.
Conclusion
D-Ribose-4-¹³C is more than just a labeled molecule; it is a sophisticated probe for dissecting one of the most critical junctures in cellular metabolism. Its strategic labeling pattern, when coupled with the robust framework of ¹³C-Metabolic Flux Analysis, provides unparalleled insight into the dynamics of the Pentose Phosphate Pathway. For researchers in basic science and drug development, mastering the principles outlined in this guide is a key step toward translating complex metabolic data into actionable biological knowledge.
References
- A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose. Benchchem.
- D-Ribose-13C-4. TargetMol.
- D-Ribose-13C-3 | Stable Isotope. MedchemExpress.com.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health (NIH).
- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central (PMC).
- The Patented Uses of D-Ribose in Cardiovascular Diseases. ResearchGate.
- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.
- 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. MDPI.
- 13C-based metabolic flux analysis | Request PDF. ResearchGate.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central (PMC).
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ACS Publications.
- Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits. National Institutes of Health (NIH).
- D-ribose metabolic disorder and diabetes mellitus. PubMed Central (PMC).
- 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Proceedings.
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. PubMed Central (PMC).
- Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose. ResearchGate.
- Understanding D-Ribose and Mitochondrial Function. PubMed Central (PMC).
- D-Ribose-13C-4 | Stable Isotope. MedchemExpress.com.
- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube.
- D-Ribose (U-¹³C₅, 98%). Cambridge Isotope Laboratories.
- Supplemental D-ribose bypasses the upper part of the pentose pathway... ResearchGate.
- Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PubMed Central (PMC).
- Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.aiche.org [proceedings.aiche.org]
- 5. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction to D-Ribose-4-13C for tracking ribose metabolism.
A Technical Guide to Mapping Pentose Phosphate Pathway Flux and Nucleotide Biosynthesis
Executive Summary
In the landscape of metabolic flux analysis (MFA), D-Ribose-4-13C represents a high-precision tactical tracer distinct from standard glucose isotopomers. While [U-13C6]glucose tracks global carbon flow, this compound specifically interrogates the non-oxidative branch of the Pentose Phosphate Pathway (non-oxPPP) and the salvage pathways of nucleotide biosynthesis.
By positioning the heavy carbon at C4, researchers can exploit the scrambling mechanisms of transketolase (TKT) and transaldolase (TAL) to mathematically differentiate between direct ribose incorporation into RNA/DNA (retention of label) and metabolic recycling back into glycolysis (scrambling of label). This guide provides the mechanistic grounding, experimental protocols, and interpretative frameworks required to deploy this tracer in oncology and drug development.
Part 1: The Isotopic Advantage & Mechanism
Why Carbon-4?
The utility of this compound lies in its specific position relative to the cleavage sites of the non-oxidative PPP enzymes.
-
Direct Nucleotide Synthesis (The Control Path): If the cell utilizes the ribose for de novo nucleotide synthesis via PRPP (5-phosphoribosyl-1-pyrophosphate) synthase, the ribose ring remains intact. The resulting nucleotides (AMP, GMP, UMP, CMP) will carry a single 13C label at the C4' position of the ribose moiety (M+1).
-
Non-Oxidative PPP Recycling (The Scramble Path): If the ribose is not needed for nucleotides, it enters the non-oxidative PPP to generate glycolytic intermediates (Fructose-6-P and Glyceraldehyde-3-P). Here, the C4 label acts as a sentinel for TKT and TAL activity.
The Atom Mapping Logic
To interpret Mass Isotopomer Distributions (MIDs), one must follow the C4 atom through the reversible non-oxPPP shell game:
-
Pathway A: Ribose-5-P as an Acceptor (TKT1 & TAL)
-
Step 1 (TKT): R5P (Acceptor) + Xylulose-5-P (Donor)
Sedoheptulose-7-P (S7P) + Glyceraldehyde-3-P (G3P).[1]-
Fate: The C4 of R5P becomes the C6 of S7P .
-
-
Step 2 (TAL): S7P + G3P
Fructose-6-P (F6P) + Erythrose-4-P (E4P).-
Fate: The C6 of S7P becomes the C3 of E4P .
-
-
Step 3 (TKT2): E4P + X5P
F6P + G3P.-
Fate: The C3 of E4P becomes the C5 of F6P .
-
-
-
Pathway B: Ribose-5-P as a Donor (via Epimerization to Xylulose-5-P)
Summary:
-
Nucleotides: Label stays at Ribose-C4'.
-
Glycolytic Recycling: Label appears at Fructose-6-P (C5) or Glyceraldehyde-3-P (C2) .
Part 2: Visualization of Metabolic Fate
The following diagram illustrates the divergence of the this compound tracer into either nucleotide biosynthesis or glycolytic recycling.
Caption: Metabolic fate of this compound. Green path indicates direct salvage; Red path indicates non-oxidative PPP recycling.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells. It ensures minimal background noise from endogenous ribose.
Phase 1: Preparation
-
Media Formulation:
-
Use glucose-free, ribose-free DMEM/RPMI base.
-
Supplement with dialyzed FBS (10%) to remove undefined endogenous sugars.
-
Add unlabeled Glucose (physiological 5-10 mM) to support glycolysis.
-
Tracer Addition: Add This compound at 50–200
M. -
Note: Ribose transport is slower than glucose; high concentrations are rarely physiological unless studying specific salvage mechanics.
-
Phase 2: Incubation & Quenching
-
Seeding: Plate cells to reach 70% confluency at the start of the experiment.
-
Equilibration: Wash cells 2x with PBS. Add the labeled media.
-
Time Course:
-
Flux Analysis: 1, 4, 12, 24 hours.
-
Steady State: 24–48 hours (ensure at least 2 cell doublings for nucleotide pool turnover).
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Add 80:20 Methanol:Water (LC-MS grade) pre-chilled to -80°C immediately to the plate.
-
Incubate at -80°C for 15 mins to ensure complete enzyme inactivation.
-
Phase 3: Extraction & Analysis
-
Scrape cells in the methanol solution and transfer to centrifuge tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein.
-
Transfer supernatant to fresh vials. Dry under nitrogen gas if concentration is needed, then reconstitute in mobile phase.
-
LC-MS Configuration:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugar phosphates. (e.g., ZIC-pHILIC).
-
Mode: Negative Ion Mode (ESI-).
-
Target Ions: See Table 1 below.
-
Part 4: Data Interpretation & Isotopomer Analysis[4]
The key to success is analyzing the Mass Isotopomer Distribution (MID).
Table 1: Target Metabolites and Expected Shifts
| Metabolite | Unlabeled Mass (M+0) | Expected Tracer Signal | Interpretation |
| Ribose-5-P | 230.02 (m/z) | M+1 | Direct phosphorylation of tracer. |
| ATP/GTP | Variable | M+1 | Direct incorporation into nucleotide pool (Salvage). |
| Fructose-6-P | 259.02 (m/z) | M+1 | Recycled via PPP (indicates high TKT/TAL activity). |
| Lactate | 89.02 (m/z) | M+1 | Tracer fully metabolized down to glycolysis end-product. |
Calculating Flux Ratios
To quantify the split between oxidative and non-oxidative PPP, researchers often compare the M+1/M+2 ratios of lactate when using Glucose-1,2-13C2. However, with Ribose-4-13C , the metric is the Dilution Factor :
-
High Ratio: Indicates the cell is breaking down ribose for energy (Warburg-like survival).
-
Low Ratio: Indicates the cell is shunting ribose primarily into DNA/RNA synthesis (Proliferation).
Part 5: Applications in Drug Development
Nucleoside Analog Validation
Many chemotherapeutics (e.g., Gemcitabine, 5-FU) are nucleoside analogs. Using this compound allows researchers to track if the cellular machinery is preferentially utilizing exogenous ribose to build these drugs or if it relies on endogenous glucose-derived ribose, potentially affecting drug efficacy.
TKT/TAL Inhibitor Screening
Targeting the non-oxidative PPP is an emerging strategy in cancer therapy (e.g., NRF2-mutant tumors).
-
Assay: Treat cells with a TKT inhibitor.
-
Readout: If TKT is inhibited, the transfer of the 13C label from Ribose-4-13C to Fructose-6-P (M+1) should drop precipitously, while the Ribose-5-P (M+1) pool accumulates.
References
-
Metallo, C. M., et al. (2009). "Tracing metabolic flux with stable isotopes." Current Opinion in Biotechnology. [Link]
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. [Link]
-
Buescher, J. M., et al. (2015).[4] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]
-
Shu, L., et al. (2018). "The Pentose Phosphate Pathway in Cancer." Trends in Biochemical Sciences. [Link]
-
Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. [Link]
Sources
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for D-Ribose-4-13C Metabolic Flux Analysis in Cancer Cells
Abstract & Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by the upregulation of the Pentose Phosphate Pathway (PPP) to support rapid nucleotide biosynthesis and NADPH production. While [1,2-13C2]Glucose is the gold standard for distinguishing oxidative vs. non-oxidative PPP flux, it often lacks the resolution to specifically quantify the scavenging of extracellular ribose and the reversibility of the non-oxidative branch .
This Application Note details a high-precision protocol using D-Ribose-4-13C . Unlike glucose tracers, this specific isotopomer enters metabolism downstream of the rate-limiting G6PDH step. This allows researchers to isolate and quantify two critical cancer phenotypes:[1]
-
Nucleotide Salvage Capacity: Direct incorporation of ribose into RNA/DNA without de novo synthesis.
-
Non-Oxidative PPP Reversibility: The "back-flux" of ribose carbon into glycolysis (recycling), a phenomenon often upregulated in tumors to maintain carbon homeostasis during oxidative stress.
Scientific Rationale & Tracer Logic
The Mechanism of [4-13C]Ribose Tracing
Understanding the carbon atom mapping is the foundation of this protocol. The [4-13C] label provides a binary readout system that self-validates the pathway usage.
-
Pathway A (Nucleotide Synthesis): Ribose is phosphorylated to Ribose-5-Phosphate (R5P) and converted to Phosphoribosyl pyrophosphate (PRPP). The carbon skeleton remains intact.
-
Readout:[4-13C]ATP/GTP (M+1 mass shift).
-
-
Pathway B (Recycling to Glycolysis): R5P enters the non-oxidative PPP. Through the actions of Transketolase (TKT) and Transaldolase (TAL), the ribose moiety is cleaved.
Pathway Visualization
The following diagram illustrates the divergent fates of the tracer, providing the logic for metabolite selection in the LC-MS method.
Caption: Metabolic fate of this compound. The tracer splits between nucleotide synthesis (Green, Top) and glycolytic recycling (Green, Bottom).
Experimental Protocol
Phase 1: Experimental Design & Cell Culture
Objective: Establish steady-state labeling without perturbing cell growth.
-
Media Preparation:
-
Base Medium: Glucose-free DMEM or RPMI (silently critical: standard FBS contains significant unlabeled ribose).
-
Serum: Use Dialyzed FBS (10%) to remove background nucleosides and ribose.
-
Substrates: Reconstitute Glucose to physiological levels (5-10 mM) and Glutamine (2-4 mM).
-
Tracer Addition: Add This compound to a final concentration of 50–100 µM .
-
Note: High concentrations (>1mM) can artificially drive the non-oxidative branch. 50-100 µM acts as a tracer on top of physiological glucose.
-
-
-
Seeding:
-
Seed cancer cells (e.g., A549, HeLa) in 6-well plates (triplicates per condition).
-
Target 70-80% confluency at the time of extraction.
-
-
Time Course:
-
Equilibration: 24 hours. (Ribose pools turnover slower than glycolytic intermediates; RNA incorporation requires longer durations).
-
Optional Kinetic Study: Harvest at 0, 1, 4, 12, and 24 hours to track incorporation rates.
-
Phase 2: Metabolite Extraction (Quenching)
Objective: Instantly stop metabolism and extract polar metabolites (sugar phosphates, nucleotides).
Reagents:
-
Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v), pre-chilled to -80°C .
-
Internal Standard: 1 µM 13C-Yeast Extract or specific deuterated standards (e.g., d3-Lactate, 13C10-ATP).
Step-by-Step:
-
Wash: Place plate on ice. Rapidly aspirate media. Wash once with 2 mL ice-cold PBS (pH 7.4) to remove extracellular tracer.
-
Critical: Do not wash more than once or for >10 seconds; polar metabolites leak rapidly.
-
-
Quench: Immediately add 1 mL of -80°C Extraction Solvent directly to the cells.
-
Scrape: Incubate on dry ice for 5 minutes. Scrape cells and transfer the suspension to a cold microcentrifuge tube.
-
Clarify: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer supernatant to a glass vial.
-
Dry: Evaporate to dryness using a nitrogen evaporator (avoid heat >30°C).
-
Reconstitute: Resuspend in 50 µL LC-MS grade water immediately prior to injection.
Phase 3: LC-MS/MS Acquisition
Objective: Separate isomers (e.g., R5P vs. Ru5P) and detect isotopologues.
-
Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ). High-resolution (HRMS) is preferred for isotopomer resolution.
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for phosphorylated sugars and nucleotides.
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers acidic phosphates).
-
Mobile Phase B: 100% Acetonitrile.
-
MS Settings (Negative Mode):
| Metabolite | Formula | [M-H]- (m/z) | Key Fragment (Optional) |
| Ribose-5-Phosphate | C5H11O8P | 229.011 | 96.96 (PO3) |
| ATP | C10H16N5O13P3 | 505.988 | 158.92 (PPi) |
| GTP | C10H16N5O14P3 | 521.983 | 158.92 (PPi) |
| Lactate | C3H6O3 | 89.024 | - |
| Sedoheptulose-7-P | C7H15O10P | 289.033 | - |
Phase 4: Data Analysis & Flux Calculation
Objective: Convert raw ion counts into Mass Isotopomer Distributions (MIDs).
-
Integration: Integrate peak areas for M+0 (unlabeled), M+1 (one 13C), M+2, etc., for all target metabolites.
-
Natural Abundance Correction: Use software (e.g., IsoCor, Polly, or TraceFinder) to correct for naturally occurring 13C (1.1%) and Oxygen isotopes.
-
Flux Metrics (The Output):
Table 1: Interpreting the Results
| Observation (Corrected MID) | Biological Interpretation |
| High M+1 ATP/GTP | High rate of Nucleotide Salvage . The cell is importing ribose rather than synthesizing it from glucose. |
| High M+1 Lactate | High Non-Oxidative PPP Reversibility . Ribose is being broken down to fuel glycolysis (energy generation) rather than DNA synthesis. |
| Ratio of M+1 Lactate / M+1 R5P | Recycling Index . A quantitative metric of how much of the intracellular ribose pool is diverted back to central carbon metabolism. |
Self-Validating Quality Control (QC)
A robust protocol must include internal checks to verify validity.
-
The "Lactate Check":
-
If you observe M+3 Lactate, your tracer is impure or you have significant gluconeogenesis (unlikely in cancer).
-
Validation: You should ONLY see M+1 Lactate (derived from the specific C4->C2 mapping described in Section 2). If you see M+2, there is likely contamination with [1,2-13C]Glucose.
-
-
Total Pool Size:
-
Compare the total ion count (Sum of M0...Mn) of R5P in Tracer vs. Control samples. If Tracer samples have >5x higher R5P, the tracer concentration (50-100 µM) is too high and is driving flux artificially (Mass Action Effect).
-
Workflow Summary Diagram
Caption: Step-by-step experimental workflow for this compound MFA.[5][6][7]
References
-
Jang, C., Chen, L. & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837.
-
Source:[Link]
-
-
Metallo, C. M., et al. (2012). Tracing metabolic flux with isotopes.[6][7][8][9][10] Current Opinion in Biotechnology, 23(1), 82-88.
-
Source:[Link]
-
-
Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.
-
Source:[Link]
-
-
Shuvalov, O., et al. (2021).[8] The pentose phosphate pathway, metabolic flexibility and cell survival. Acta Naturae, 13(2), 4-19. (Grounding for Non-Oxidative Reversibility).
-
Source:[Link]
-
Sources
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A step-by-step guide to performing cancer metabolism research using custom-made media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proceedings.aiche.org [proceedings.aiche.org]
Using D-Ribose-4-13C with GC-MS for quantitative metabolite analysis.
Application Note: High-Precision Quantification and Metabolic Flux Analysis of Ribose Pathways Using D-Ribose-4-13C and GC-MS
Executive Summary
This application note details the protocol for utilizing This compound as a stable isotope tracer and internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Unlike universally labeled ([U-13C]) analogs, the specific C4-position labeling offers a unique advantage: it acts as a stable positional marker that remains intact during specific reversible isomerizations of the non-oxidative Pentose Phosphate Pathway (PPP), allowing for precise differentiation between de novo nucleotide synthesis and glycolytic recycling.
This guide covers the chemical rationale, sample preparation via Methoxamine-TMS (MOX-TMS) derivatization, GC-MS instrument parameters, and quantitative data analysis.
Scientific Rationale & Experimental Design
Why this compound?
In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the pathway map.
-
As an Internal Standard (ISTD): this compound provides a +1 Da mass shift. While [U-13C5]-Ribose (+5 Da) is common, the 4-13C analog is often more cost-effective for large-scale screenings and sufficient for high-resolution MS or when analyzing matrices where M+1 interferences are characterized.
-
As a Metabolic Tracer: The C4 carbon of ribose is critical in the Pentose Phosphate Pathway (PPP) .
-
Nucleotide Synthesis: Ribose-5-Phosphate (R5P) is directly incorporated into PRPP (Phosphoribosyl pyrophosphate). The C4 label tracks directly into the ribose moiety of RNA/DNA.
-
Non-Oxidative Recycling:[1][2] If R5P is recycled back to glycolysis via Transketolase/Transaldolase, the C4 position fate changes compared to C1 or C2 labels, aiding in the resolution of carbon shuffling reactions.
-
Chemistry of Derivatization (MOX-TMS)
Ribose exists in solution as a dynamic equilibrium of four cyclic forms (
-
Step 1: Methoximation (MOX): Reaction with Methoxamine HCl opens the ring and blocks the carbonyl group, forming syn- and anti-oxime isomers (reducing peaks from 4 to 2).
-
Step 2: Trimethylsilylation (TMS): Reaction with MSTFA caps the hydroxyl groups, rendering the molecule volatile and thermally stable for GC.
Visualized Pathways & Workflow
Metabolic Fate of Ribose-4-13C
The following diagram illustrates the entry of the labeled ribose into the salvage pathway versus the non-oxidative PPP recycling.
Caption: Metabolic fate of this compound. The tracer either enters nucleotide biosynthesis (Green) or is recycled into glycolysis via the non-oxidative PPP (Blue).
Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Detailed Experimental Protocol
Safety Note: Perform all derivatization steps in a fume hood. Pyridine and MSTFA are toxic and moisture-sensitive.
Reagents
-
Tracer/Standard: this compound (99 atom % 13C).
-
Extraction Solvent: Methanol:Chloroform:Water (5:2:2 v/v/v), pre-chilled to -20°C.
-
Reagent A (Methoximation): Methoxamine hydrochloride (20 mg/mL) in anhydrous pyridine.
-
Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Sample Preparation (Adherent Cells)
-
Quenching: Wash cells (approx
) rapidly with PBS (37°C) then immediately add 1 mL cold Extraction Solvent. -
Internal Standard Spike: Add 5 µL of this compound stock (if using as ISTD for absolute quant) at this stage. Note: If using as a tracer, do not spike; the label is already intracellular.
-
Lysis: Scrape cells and transfer to a microcentrifuge tube. Vortex for 1 min at 4°C.
-
Phase Separation: Centrifuge at 14,000 x g for 5 min at 4°C.
-
Collection: Transfer 400 µL of the upper (polar) phase to a glass GC vial insert.
-
Drying: Evaporate to complete dryness in a vacuum concentrator (SpeedVac) at ambient temperature. Critical: Residual water will destroy the silylation reagent.
Derivatization[3]
-
Methoximation: Add 20 µL of Reagent A to the dried residue. Incubate at 30°C for 90 minutes with shaking (1200 rpm). This protects the carbonyl group.
-
Silylation: Add 80 µL of Reagent B . Incubate at 37°C for 30 minutes.
-
Equilibration: Centrifuge briefly to remove debris. Transfer to GC autosampler. Analyze within 24 hours.
GC-MS Instrument Parameters
-
Column: Agilent DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 10°C/min to 300°C
-
Hold: 5 min
-
-
Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI), 230°C, 70 eV.
Data Analysis & Quantification
Identification of Ribose Peaks
Ribose-MOX-TMS typically elutes as two isomers (syn and anti). You must sum the areas of both peaks for quantification.
-
Retention Time: Typically 12–14 min (system dependent).
-
Target Ions:
-
m/z 217: Characteristic fragment for TMS-sugars (cleavage of sugar backbone).
-
m/z 307: Highly specific pentose-TMS fragment.
-
m/z 103: CH2-OTMS fragment (C5 position).
-
Quantifying the 13C Label (Mass Shift)
For this compound, the label is located on the backbone.
-
Unlabeled (M+0): Monitor m/z 307 .
-
Labeled (M+1): Monitor m/z 308 .
-
Validation: Ensure the m/z 217 fragment also shifts to m/z 218 to confirm the label is on the backbone fragment.
Table 1: Target Ions for SIM (Selected Ion Monitoring) Mode
| Metabolite | Derivative | Quant Ion (M0) | Tracer Ion (M+1) | Qualifier Ion |
| D-Ribose | MOX-4TMS | 307 | 308 | 217 |
| This compound | MOX-4TMS | 308 | 309 (M+2) | 218 |
Calculations
A. Absolute Quantification (Using ISTD):
If using this compound as an internal standard to measure endogenous ribose:
B. Flux/Enrichment (Tracer Study):
If cells were grown on this compound, calculate the Mass Isotopomer Distribution (MID):
Troubleshooting & Validation
-
Issue: Low Signal.
-
Cause: Incomplete derivatization or moisture contamination.
-
Fix: Ensure SpeedVac drying is complete. Use fresh MSTFA.
-
-
Issue: Peak Tailing.
-
Cause: Active sites in the liner or column.
-
Fix: Change the inlet liner (use deactivated wool) and trim the column (10 cm).
-
-
Issue: Overlapping Peaks.
-
Cause: Co-elution with other pentoses (e.g., Arabinose, Xylose).
-
Fix: The MOX-TMS method separates these well, but ensure the oven ramp is not too fast (10°C/min is optimal).
-
References
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link
-
Antoniewicz, M. R. (2019). "High-resolution 13C Metabolic Flux Analysis." Nature Protocols. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). "Quantifying Biomass Composition by Gas Chromatography/Mass Spectrometry." Nature Protocols (via NCBI PMC). Link
-
Furuhashi, T., et al. (2015).[3][4] "Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. "Ribose, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, O-methyloxime Spectra." Link
Sources
Application Note: Quantification of Nucleotide Synthesis Rates via Exogenous Ribose Salvage using D-Ribose-4-13C
Abstract & Introduction
In the study of cancer metabolism and viral replication, nucleotide synthesis is a rate-limiting step for proliferation. While [U-13C]-Glucose is the gold standard for mapping central carbon metabolism, it introduces complexity when specifically interrogating the Pentose Phosphate Pathway (PPP) versus exogenous ribose utilization . Glucose carbons scramble through the non-oxidative branch of the PPP, making it difficult to distinguish between de novo ribose synthesis and the direct salvage of free ribose from the microenvironment.
This Application Note details a high-precision protocol using D-Ribose-4-13C . Unlike uniformly labeled tracers, the [4-13C] isotopomer places a single heavy carbon at the C4 position. Upon phosphorylation by Ribokinase (RBKS), this carbon becomes the C4' of the nucleotide ribose moiety. This specific labeling pattern allows for the distinct quantification of "Ribose Salvage" flux—the direct incorporation of extracellular ribose into the Phosphoribosyl pyrophosphate (PRPP) pool—bypassing the oxidative PPP.
Key Advantages of this compound
-
Direct Readout: Bypasses glycolysis and oxidative PPP; directly measures Ribokinase (RBKS) activity.
-
Simplified Mass Spectral Deconvolution: Produces a distinct M+1 mass shift in nucleotides, minimizing isotopomer overlap compared to [U-13C]Glucose.
-
Microenvironment Relevance: Critical for studying tumor microenvironments where necrotic cell death releases free ribose and nucleosides.
Mechanistic Principles
To interpret the data correctly, one must understand the entry point of the tracer. Exogenous D-Ribose enters the cell and is phosphorylated by Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P). This converges with R5P generated endogenously from Glucose via the PPP. Both pools feed into PRPP Synthetase (PRPS) to form PRPP, the precursor for all Purine and Pyrimidine nucleotides.
Pathway Visualization
Figure 1: Metabolic entry of this compound. The tracer bypasses the oxidative PPP, entering directly at the R5P node via Ribokinase, resulting in M+1 labeled nucleotides.
Experimental Protocol
Phase 1: Reagents and Cell Culture Preparation
Critical Causality: Standard Fetal Bovine Serum (FBS) contains significant levels of endogenous ribose and nucleosides. To accurately measure synthesis rates, you must eliminate these competing background sources.
-
Media Preparation:
-
Use Dialyzed FBS (dFBS) (10k MWCO) to remove small molecules including endogenous ribose.
-
Base Media: Glucose-free DMEM or RPMI reconstituted with unlabeled Glucose (typically 10-25 mM) and Glutamine (2-4 mM).
-
Tracer: this compound (Enrichment >99%).
-
-
Experimental Setup:
-
Control: Cells in dFBS media + Unlabeled Ribose (50 μM).
-
Experimental: Cells in dFBS media + [4-13C]Ribose (50 μM). Note: Physiological ribose concentrations in plasma are low (10-100 μM); avoid supraphysiological levels unless testing tolerance.
-
Phase 2: Pulse-Labeling Workflow
-
Seeding: Seed cells in 6-well plates (approx. 5x10^5 cells/well) and allow attachment overnight in standard media.
-
Wash: Aspirate media and wash 2x with warm PBS (removes residual unlabeled ribose).
-
Pulse: Add the [4-13C]Ribose media.
-
Time Points:
-
Flux/Turnover: 15 min, 30 min, 1 hr, 2 hr, 4 hr. (Nucleotide pools turn over rapidly).
-
Macromolecule (RNA/DNA) Incorporation: 12 hr, 24 hr.
-
-
Phase 3: Metabolite Extraction (Quenching)
Critical Causality: Nucleotides (ATP, GTP) are high-energy compounds that degrade rapidly to nucleosides (Adenosine, Guanosine) if enzymatic activity is not instantly halted.
-
Quench: Rapidly aspirate media. Immediately place the plate on Dry Ice .
-
Wash: Wash 1x with ice-cold Ammonium Carbonate (75 mM, pH 7.4) or 0.9% NaCl. Do not use PBS, as excess phosphate interferes with MS ionization.
-
Extract: Add 1 mL of -80°C Extraction Solvent (80% Methanol / 20% Water).
-
Scrape & Collect: Scrape cells while keeping the plate on dry ice. Transfer suspension to a pre-cooled tube.
-
Centrifuge: 20,000 x g for 10 min at 4°C to pellet protein debris.
-
Supernatant: Transfer supernatant to a glass vial. Dry under nitrogen gas or speed-vac (no heat). Reconstitute in 50 μL LC-MS grade water/acetonitrile (50:50).
LC-MS/MS Acquisition Method[1][2][3]
Nucleotides are highly polar and negatively charged. Reverse Phase (C18) chromatography retains them poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required standard.
Chromatographic Conditions
-
Column: ZIC-pHILIC (Merck/Millipore) or Amide HILIC (Waters).
-
Why: The polymeric zwitterionic stationary phase separates phosphate isomers (e.g., ATP vs dATP) effectively.
-
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Linear gradient from 80% B to 20% B over 20 minutes.
Mass Spectrometry Settings (HRMS - Orbitrap/Q-TOF)
-
Polarity: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode due to phosphate groups.
-
Resolution: >60,000 (at m/z 200).
-
Scan Range: m/z 70 – 1000.
Target Analytes & Mass Transitions (M+1 Shift)
| Metabolite | Formula (Neutral) | Monoisotopic Mass (m/z) [M-H]- | Expected [4-13C] Shift (M+1) |
| ATP | C10H16N5O13P3 | 505.9885 | 506.9919 |
| GTP | C10H16N5O14P3 | 521.9834 | 522.9868 |
| UTP | C9H15N2O15P3 | 482.9609 | 483.9643 |
| CTP | C9H16N3O14P3 | 481.9769 | 482.9803 |
| PRPP | C5H13O14P3 | 388.9442 | 389.9476 |
Data Analysis & Interpretation
Calculation of Fractional Enrichment
Since this compound contains only one labeled carbon, the analysis is simplified compared to glucose tracers. You are primarily looking for the ratio of M+1 (labeled) to M+0 (unlabeled).
Where
Workflow Visualization
Figure 2: Step-by-step workflow from cell culture to data processing.
Interpretation Guide
-
High M+1 Enrichment: Indicates the cell is actively salvaging exogenous ribose via Ribokinase. Common in ribose-rich environments or specific tumor types.
-
Low M+1 Enrichment: Indicates the cell relies primarily on the oxidative PPP (Glucose -> G6P -> R5P) for nucleotide synthesis.
-
Appearance of M+2/M+3: If you see higher isotopologues in nucleotides, it suggests the ribose backbone is being recycled or broken down into smaller carbon units (e.g., via the non-oxidative PPP back to glycolysis) and re-synthesized, though this is rare with this specific tracer compared to Glucose tracers.
References
-
Metabolic Flux Analysis Principles: Antoniewicz, M. R. (2015). Methods for measuring metabolic fluxes. Current Opinion in Biotechnology. [Link]
-
Nucleotide Metabolism & Salvage Pathways: Lane, A. N., & Fan, T. W. (2015).[1] Regulation of mammalian nucleotide metabolism and biosynthesis.[2][3] Nucleic Acids Research. [Link]
-
HILIC Chromatography for Nucleotides: Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link][4][5][6]
-
Ribose Tracer Specificity: Shu, L., et al. (2016). The Pentose Phosphate Pathway in Cancer. Trends in Biochemical Sciences. [Link]
-
LC-MS Protocol for Metabolomics: Yuan, M., et al. (2012). A robust, sensitive, and versatile method for the quantification of polar metabolites using HILIC-MS. Nature Protocols. [Link]
Sources
- 1. difference.wiki [difference.wiki]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Note: D-Ribose-4'-¹³C NMR Spectroscopy for Structural Analysis of Oligonucleotides
Introduction
The three-dimensional structure of oligonucleotides is intrinsically linked to their biological function. From the canonical double helix of DNA to the complex tertiary folds of functional RNAs, understanding these architectures at an atomic level is paramount for advancements in molecular biology and the development of nucleic acid-based therapeutics. While various biophysical techniques contribute to this endeavor, Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful approach to elucidate the structure and dynamics of oligonucleotides in solution, closely mimicking their native environment.[1][2]
A significant challenge in the NMR analysis of oligonucleotides is spectral overlap, a consequence of the limited chemical diversity of the four constituent nucleotides.[2][3] Isotopic labeling, particularly with ¹³C, provides a potent solution to this problem by increasing spectral dispersion and enabling a suite of powerful heteronuclear NMR experiments.[3] This application note focuses on the strategic incorporation of a ¹³C label at the 4'-position of the D-ribose sugar and its application in determining critical structural parameters of oligonucleotides, most notably the sugar pucker conformation.
The Significance of the Ribose Sugar Pucker
The conformation of the five-membered ribose ring, or "sugar pucker," is a key determinant of the overall helical structure of a nucleic acid. The two most prevalent conformations are C2'-endo and C3'-endo. These puckers influence the distance between adjacent phosphate groups, thereby dictating the helical parameters of the oligonucleotide. The C3'-endo conformation is characteristic of A-form helices (typical for RNA), while the C2'-endo pucker is found in B-form DNA. The ability to accurately determine the sugar pucker at each nucleotide residue is therefore essential for a detailed structural characterization.[4][5]
Principle of the Method: Leveraging ¹³C Chemical Shifts
The power of D-Ribose-4'-¹³C labeling lies in the sensitivity of the ¹³C chemical shift to the local electronic environment, which is directly influenced by the conformation of the ribose ring. Solid-state ¹³C NMR studies have demonstrated a clear correlation between the sugar pucker and the chemical shifts of the ribose carbons.[4] Specifically, the C4' carbon chemical shift provides a sensitive probe for distinguishing between C2'-endo and C3'-endo conformations.
In general, a C3'-endo pucker results in a significant upfield shift (to a lower ppm value) for the C3' and C5' carbons compared to a C2'-endo pucker.[4] Conversely, the C2' and C4' chemical shifts can also be used to differentiate between these conformations, albeit with smaller, yet still significant, differences.[4] By selectively introducing a ¹³C label at the 4'-position, we can utilize heteronuclear correlation experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to resolve and assign the H4'-C4' correlation for each nucleotide. The resulting ¹³C chemical shifts can then be directly interpreted to determine the sugar pucker conformation.
Advantages of Site-Specific 4'-¹³C Labeling:
-
Reduced Spectral Complexity: Compared to uniform ¹³C labeling, site-specific labeling simplifies the ¹³C dimension of NMR spectra, facilitating unambiguous resonance assignment.[6]
-
Enhanced Sensitivity: Focusing the isotopic label on a single, informative position can improve the signal-to-noise ratio in heteronuclear experiments.
-
Direct Probe of Sugar Pucker: The C4' chemical shift is a direct and sensitive indicator of the ribose conformation.[4]
Experimental Workflow
The successful application of this technique involves a multi-step process, from the synthesis of the labeled oligonucleotide to the final NMR data analysis.
Caption: A schematic overview of the key stages involved in the structural analysis of oligonucleotides using D-Ribose-4'-¹³C NMR spectroscopy.
Protocols
Part 1: Synthesis and Purification of 4'-¹³C Labeled Oligonucleotides
The synthesis of oligonucleotides with a site-specific ¹³C label requires the preparation of a corresponding ¹³C-labeled phosphoramidite building block.
Protocol 1.1: Chemo-enzymatic Synthesis of D-Ribose-4'-¹³C
The synthesis of D-ribose with a ¹³C label at the 4'-position can be achieved through established chemo-enzymatic methods.[7][8] These methods offer high stereoselectivity and yield. While a detailed synthetic chemistry protocol is beyond the scope of this application note, the general strategy involves the use of ¹³C-labeled precursors and a series of enzymatic and chemical reactions to construct the ribose sugar with the label at the desired position.[7][8]
Protocol 1.2: Synthesis of 4'-¹³C Labeled Nucleoside Phosphoramidites
Once the D-Ribose-4'-¹³C is obtained, it is converted into the corresponding nucleoside (A, G, C, or T/U) and subsequently into a phosphoramidite suitable for solid-phase oligonucleotide synthesis. This process typically involves:
-
Glycosylation: Coupling of the 4'-¹³C-ribose with the desired nucleobase.
-
Protection: Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and protection of exocyclic amines on the bases.
-
Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent to introduce the phosphoramidite moiety.
Protocol 1.3: Solid-Phase Oligonucleotide Synthesis
The 4'-¹³C labeled phosphoramidite can be incorporated at any desired position within the oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis cycle involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[9]
-
Setup: Install the 4'-¹³C labeled phosphoramidite on a designated port of the synthesizer.
-
Synthesis: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the labeled nucleotide.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Desalting: The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol precipitation.
Part 2: NMR Data Acquisition and Analysis
Protocol 2.1: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Dissolution: Dissolve the purified and desalted oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). For experiments in D₂O, lyophilize the sample and redissolve in 99.9% D₂O.[10]
-
Concentration: The typical concentration range for oligonucleotide NMR is 0.1 to 1.0 mM.
-
Annealing: If a duplex is being studied, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
Transfer: Transfer the sample to a high-quality NMR tube.
Protocol 2.2: ¹H-¹³C HSQC Data Acquisition
The ¹H-¹³C HSQC experiment is the cornerstone for correlating the H4' proton with the C4' carbon.
-
Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Experiment Selection: Select a sensitivity-enhanced ¹H-¹³C HSQC pulse sequence.
-
Acquisition Parameters:
-
Temperature: Set the desired temperature for the experiment (e.g., 25°C).
-
Spectral Widths: Set the ¹H spectral width to cover all proton resonances and the ¹³C spectral width to encompass the expected C4' chemical shift range.
-
¹J(CH) Coupling Constant: Set the one-bond C-H coupling constant to an appropriate value for ribose carbons (typically ~145 Hz).
-
Number of Scans and Increments: The number of scans per increment and the number of increments in the indirect dimension will depend on the sample concentration and desired resolution.
-
Protocol 2.3: Data Processing and Analysis
-
Processing: Process the acquired data using NMR software (e.g., NMRPipe, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Assign the H4'-C4' cross-peak for the labeled nucleotide. This can be aided by comparing the spectrum to that of an unlabeled oligonucleotide and by using other 2D NMR experiments like NOESY and TOCSY for sequential assignment.[10]
-
Sugar Pucker Determination: Analyze the ¹³C chemical shift of the assigned C4' resonance.
Data Interpretation
The ¹³C chemical shift of the 4'-carbon provides a direct readout of the sugar pucker conformation. The following table provides a general guide for interpreting the C4' chemical shifts in the context of sugar pucker.
| Ribose Conformation | Typical C4' ¹³C Chemical Shift Range (ppm) | Associated Helical Form |
| C3'-endo | ~83 - 86 | A-form (RNA) |
| C2'-endo | ~87 - 90 | B-form (DNA) |
Note: These are approximate ranges and can be influenced by neighboring sequence context and other structural features. It is advisable to have appropriate reference compounds or to consult the literature for more specific chemical shift ranges for the system under study.
Visualizing the Sugar Pucker Equilibrium
The conformation of the ribose sugar is not static but exists in a dynamic equilibrium between the C2'-endo and C3'-endo states. The observed ¹³C chemical shift reflects the population-weighted average of these two conformations.
Caption: The dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations of the ribose sugar.
Applications in Drug Development
The structural and dynamic information obtained from D-Ribose-4'-¹³C NMR studies is invaluable for the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs.
-
Conformational Analysis of Modified Oligonucleotides: Chemical modifications are often introduced into therapeutic oligonucleotides to enhance their stability, binding affinity, and pharmacokinetic properties. 4'-¹³C NMR can be used to assess how these modifications impact the sugar pucker and the overall conformation of the oligonucleotide.
-
Characterization of Drug-Oligonucleotide Interactions: This technique can be used to probe conformational changes in an oligonucleotide upon binding to a small molecule drug or a protein target.
-
Quality Control: ¹³C NMR can serve as a sensitive method for the structural characterization and quality control of synthetic oligonucleotides.[11]
Conclusion
D-Ribose-4'-¹³C NMR spectroscopy is a highly effective and precise tool for the structural analysis of oligonucleotides. By providing a direct probe of the sugar pucker conformation, this technique offers invaluable insights into the local and global structure of DNA and RNA. The detailed protocols and interpretation guidelines presented in this application note provide a framework for researchers, scientists, and drug development professionals to leverage this powerful method in their own investigations of oligonucleotide structure and function.
References
-
Determination of the DNA sugar pucker using 13C NMR spectroscopy. PubMed - NIH. Available at: [Link]
-
13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC - NIH. Available at: [Link]
-
NMR Structure Determination for Oligonucleotides | Request PDF. ResearchGate. Available at: [Link]
-
Isotope labeling strategies for NMR studies of RNA. PMC - PubMed Central. Available at: [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Semantic Scholar. Available at: [Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. NIH. Available at: [Link]
-
Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]
-
Structural Characterization Strategies for Oligonucleotide Therapeutics. BioPharmaSpec. Available at: [Link]
-
NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. Available at: [Link]
-
13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Available at: [Link]
-
13C-NMR Relaxation in Three DNA Oligonucleotide Duplexes: Model-Free Analysis of Internal and Overall Motion. ACS Publications. Available at: [Link]
-
13C-NMR of the Deoxyribose Sugars in Four DNA Oligonucleotide Duplexes: Assignment and Structural Features. ACS Publications. Available at: [Link]
-
Applications of NMR to structure determination of RNAs large and small. PMC - NIH. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed. Available at: [Link]
-
NMR Determination of Sugar Puckers in Nucleic Acids from CSA−Dipolar Cross-Correlated Relaxation | Request PDF. ResearchGate. Available at: [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers. Available at: [Link]
-
Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. ACS Publications. Available at: [Link]
-
NMR Study of Oligonucleotide Structures. Univerzita Karlova. Available at: [Link]
-
Nucleic Acid NMR. Sugar Puckering. IMSERC. Available at: [Link]
-
Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. PubMed. Available at: [Link]
-
13C NMR of the bases of three DNA oligonucleotide duplexes: assignment methods and structural features. PubMed. Available at: [Link]
-
Determination of sugar conformation in large RNA oligonucleotides from analysis of dipole-dipole cross correlated relaxation by solution NMR spectroscopy. PubMed. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
- Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates. Google Patents.
-
Sugar Pucker and Nucleic Acid Structure. World Scientific Publishing. Available at: [Link]
-
NMR studies of dynamics in RNA and DNA by 13C relaxation. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database | bioRxiv [biorxiv.org]
- 11. biopharmaspec.com [biopharmaspec.com]
Sample preparation techniques for D-Ribose-4-13C metabolomics.
Application Note: Precision Tracking of Pentose Phosphate Pathway Flux using D-Ribose-4-13C
Abstract
This application note details a rigorous methodology for utilizing This compound as a specialized stable isotope tracer. Unlike uniformly labeled glucose ([U-13C]-Glc), which indiscriminately labels the entire central carbon metabolism, this compound provides a surgical probe for the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and nucleotide salvage/synthesis . This guide addresses the specific challenges of extracting highly polar, phosphorylated intermediates (e.g., PRPP, S7P, E4P) and provides a verified atom-mapping logic to distinguish between anabolic nucleotide incorporation and catabolic recycling into glycolysis.
Introduction: The Strategic Value of the C4 Label
In drug development and oncology research, distinguishing between de novo nucleotide synthesis and the recycling of pentoses back into glycolytic energy is critical. This compound offers a unique mechanistic advantage:
-
Nucleotide Fidelity: If the ribose moiety is incorporated into nucleotides (ATP, GTP, RNA/DNA), the
C label remains at the C4' position . This serves as a direct readout of ribose salvage or kinase activity. -
Glycolytic Recycling (The "C4 Fate"): If Ribose-5-Phosphate (R5P) enters the non-oxidative PPP to generate energy, the C4 atom undergoes a specific rearrangement via Transketolase (TK) and Transaldolase (TA), ultimately labeling Lactate at C2 .
This distinction allows researchers to quantify the "Flux Split Ratio" between growth (nucleotides) and energy maintenance (glycolysis) in real-time.
Experimental Design & Tracer Considerations
-
Tracer Specification: this compound (99% enrichment).
-
Media Formulation:
-
Glucose-Free/Low-Glucose Control: High glucose can suppress ribose uptake. For maximal sensitivity, use media with physiological glucose (5 mM) and supplement with 2–5 mM this compound.
-
Dialyzed FBS: Essential to remove background unlabeled ribose and hypoxanthine which can dilute the tracer signal.
-
-
Time Points:
-
Flux Analysis: 5, 15, 30, 60 minutes (PPP turnover is rapid).
-
Macromolecule Synthesis: 12–24 hours (RNA/DNA incorporation).
-
Sample Preparation Protocol
Principle: Phosphorylated sugars (R5P, S7P, PRPP) are extremely labile and sensitive to enzymatic hydrolysis by phosphatases. The protocol below utilizes a Cryogenic Bi-Phasic Extraction to instantly quench metabolism and maximize recovery of polar metabolites.
Step 1: Metabolic Quenching (Adherent Cells)
-
Critical: Do not use trypsin. It stresses cells and alters metabolism.
-
Place culture dish on a bed of Dry Ice .
-
Rapidly aspirate media.
-
Wash: Immediately add 5 mL of Ice-Cold 150 mM Ammonium Carbonate (pH 7.4) .
-
Why? PBS contains sodium, which suppresses ionization in LC-MS. Ammonium carbonate is volatile and MS-compatible.
-
-
Aspirate wash immediately.
Step 2: Intracellular Metabolite Extraction
-
Add 1 mL of Extraction Solvent directly to the frozen monolayer.
-
Solvent Composition: Acetonitrile : Methanol : Water (40:40:20, v/v/v) with 0.1% Formic Acid .
-
Temperature: Pre-chilled to -80°C .
-
Role of Formic Acid: Stabilizes phosphate groups on nucleotides and sugar phosphates.
-
-
Scrape cells firmly with a cold cell lifter.
-
Transfer the slurry to a pre-chilled 1.5 mL Eppendorf tube.
-
Vortex vigorously for 10 seconds.
-
Incubate on dry ice or at -80°C for 20 minutes to ensure complete cell lysis and protein precipitation.
Step 3: Phase Separation & Clarification
-
Centrifuge at 15,000 x g for 15 minutes at 4°C .
-
Transfer the supernatant (containing metabolites) to a new glass vial.
-
Note: If the supernatant is cloudy, re-centrifuge. Lipids may form a pellet or top layer depending on the tissue; avoid this layer.
-
-
Drying (Optional but Recommended for Sensitivity): Evaporate solvent under a stream of Nitrogen at 4°C. Do not use heat.
-
Reconstitution: Dissolve the pellet in 50–100 µL of Acetonitrile:Water (60:40) . This matches the initial conditions of HILIC chromatography.
Analytical Methodology (LC-MS/MS)
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Reverse Phase (C18) will not retain polar sugar phosphates.
| Parameter | Setting / Specification |
| Column | Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.25 mL/min |
| Column Temp | 40°C |
| MS Polarity | Negative Mode (Critical for Phosphates: R5P, ATP, IMP, etc.) |
| Gradient | 0-1 min: 90% B; 1-12 min: Linear gradient to 40% B; 12-15 min: Hold 40% B. |
Key Target Transitions (MRM or HRMS Extraction):
-
Ribose-5-Phosphate (R5P): m/z 229.01 → 96.97 (Phosphate)
-
Sedoheptulose-7-Phosphate (S7P): m/z 289.03
-
ATP: m/z 505.98
-
Lactate: m/z 89.02
Data Interpretation & Atom Mapping Logic
The power of this protocol lies in the specific fate of the Carbon-4 label.
Pathway A: Nucleotide Synthesis (Anabolic)
-
Mechanism: R5P
PRPP IMP AMP/GMP. -
Observation: The ribose moiety is transferred intact.
-
Result: Mass shift of +1.0033 Da (M+1) in ATP, GTP, and RNA. The label is located at the C4' position of the ribose ring.
Pathway B: Non-Oxidative PPP Recycling (Catabolic)
-
Mechanism: R5P enters the Transketolase (TK) / Transaldolase (TA) shuffle.
-
Atom Mapping Logic:
-
TK Reaction 1: [4-
C]R5P + Xylulose-5-P GAP + [6- C]Sedoheptulose-7-P. -
TA Reaction: [6-
C]S7P + GAP Fructose-6-P + [3- C]Erythrose-4-P. -
TK Reaction 2: [3-
C]E4P + Xylulose-5-P [5- C]Fructose-6-P + GAP. -
Glycolysis: [5-
C]Fructose-6-P is split by Aldolase.-
Carbons 4,5,6 of F6P become GAP.
-
Therefore, C5 of F6P becomes C2 of GAP .
-
-
Result: GAP (labeled at C2)
Pyruvate (labeled at C2) Lactate (M+1 labeled at C2) .
-
-
High M+1 ATP = High Nucleotide Synthesis.
-
High M+1 Lactate (specifically at C2) = High Non-Oxidative PPP Recycling.
Visualizing the Metabolic Fate
The following diagram illustrates the divergent pathways of the C4 label, providing a visual reference for data interpretation.
Figure 1: Metabolic fate mapping of this compound. The tracer splits between nucleotide synthesis (retaining C4 position) and glycolytic recycling (scrambling to C2 of Lactate).
References
-
Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. Retrieved from [Link]
-
Arrivault, S., et al. (2015). Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. Retrieved from [Link]
-
Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Retrieved from [Link]
Application Note: High-Precision Metabolic Flux Analysis Using D-Ribose-4-13C Tracing
This Application Note is structured to provide a high-level, rigorous technical guide for using D-Ribose-4-13C to interrogate the non-oxidative Pentose Phosphate Pathway (PPP) and nucleotide salvage mechanisms.
Abstract
While [U-13C]-Glucose is the gold standard for mapping central carbon metabolism, it often fails to resolve the directionality of the non-oxidative Pentose Phosphate Pathway (non-oxPPP) due to rapid isotopic scrambling. This compound is a specialized tracer designed to overcome this limitation. By placing a distinct isotopic tag at the C4 position of the pentose ring, researchers can precisely discriminate between nucleotide salvage (direct incorporation) and metabolic recycling (back-flux into glycolysis). This protocol details the experimental design, mass spectrometry acquisition, and atom-resolved data analysis required to interpret these complex isotopologue patterns.
Part 1: Experimental Design & Biological Logic
The Mechanistic Rationale
The utility of this compound lies in its specific atom mapping properties. Unlike uniformly labeled tracers, the single C4 label acts as a positional beacon.
-
Scenario A: Nucleotide Salvage (Direct Incorporation) If the cell utilizes the salvage pathway, the ribose moiety is phosphorylated to Ribose-5-Phosphate (R5P) and incorporated directly into nucleotides (ATP, GTP, UTP, CTP).
-
Result: The ribose ring in the nucleotide retains the label at C4.
-
Mass Shift: M+1 isotopologue in the nucleotide pool.
-
-
Scenario B: Non-Oxidative PPP Back-Flux (Recycling) If R5P is in excess or the cell requires glycolytic intermediates, R5P enters the non-oxPPP. Through the actions of Transketolase (TKT) and Transaldolase (TAL), the C4 carbon of ribose is rearranged into hexoses.
-
Result: The label appears in Fructose-6-Phosphate (F6P) and Glucose-6-Phosphate (G6P), typically at the C5 position .
-
Mass Shift: M+1 isotopologue in glycolytic intermediates (F6P, G6P, Lactate).
-
Cell Culture Protocol
To maximize label uptake while maintaining physiological relevance, a "tracer-supplemented" approach is recommended over total nutrient replacement, as many cell lines grow poorly on ribose as a sole carbon source.
Reagents:
-
Base Medium: DMEM or RPMI (Glucose-free).
-
Unlabeled Glucose: 5 mM (physiological) to 25 mM (standard).
-
Tracer: [4-13C]-D-Ribose (Cambridge Isotope Laboratories or equivalent).
Step-by-Step Labeling:
-
Seed Cells: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) and allow attachment overnight in standard media.
-
Wash: Wash cells 2x with PBS (37°C) to remove residual unlabeled metabolites.
-
Pulse: Add experimental medium containing 5 mM Glucose + 2 mM [4-13C]-D-Ribose .
-
Note: The presence of glucose ensures glycolysis runs; the ribose tracer competes for the R5P pool.
-
-
Time Course: Harvest at 1h, 4h, and 24h .
-
1h: Captures rapid glycolysis recycling.
-
24h: Required for isotopic steady-state in the nucleotide pool (RNA/DNA turnover).
-
Part 2: Sample Preparation (Quenching & Extraction)[1]
Metabolic turnover rates are on the order of seconds. Improper quenching leads to ATP hydrolysis and loss of high-energy phosphates.
Protocol:
-
Rapid Quench: Remove media and immediately wash with ice-cold Ammonium Acetate (150 mM, pH 7.3) .
-
Why: PBS can suppress ionization in LC-MS; Ammonium Acetate is volatile and MS-compatible.
-
-
Extraction: Add 500 µL of -80°C 80:20 Methanol:Water .
-
Scrape & Collect: Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.
-
Disrupt: Vortex vigorously (30s) or sonicate (5 cycles, 30s on/off) at 4°C.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to LC-MS vials. Do not dry down if analyzing volatile metabolites; otherwise, dry under N₂ flow and reconstitute in mobile phase.
Part 3: LC-MS/MS Acquisition Parameters
Phosphorylated sugars (R5P, F6P) and nucleotides are highly polar. Reverse Phase (C18) chromatography is unsuitable. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.
Instrument Configuration:
-
Column: ZIC-pHILIC (Merck) or Amide HILIC (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Mode: Negative Ion Mode (ESI-).
Targeted MRM List (Key Analytes):
| Metabolite | Precursor (m/z) | Fragment (m/z) | Retention Time (min) | Note |
| Ribose-5-P | 229.0 | 97.0 | 12.5 | Tracer Entry Point |
| ATP | 506.0 | 159.0 | 14.2 | Nucleotide Sink |
| Fructose-6-P | 259.0 | 97.0 | 11.8 | Recycling Marker |
| Sedoheptulose-7-P | 289.0 | 97.0 | 12.1 | Transketolase Intermediate |
| Lactate | 89.0 | 43.0 | 4.5 | Glycolytic Output |
Part 4: Data Analysis Workflow
The Computational Pipeline
Raw data must be processed to extract the Mass Isotopomer Distribution (MID) . This represents the fractional abundance of each isotopologue (M+0, M+1, M+2...).
Diagram 1: Data Processing Logic
Caption: Workflow from raw spectral data to biological interpretation. Natural abundance correction is critical for low-enrichment tracers like Ribose-4-13C.
Natural Abundance Correction
Because 1.1% of all carbon in nature is 13C, a molecule like ATP (10 carbons) has a significant "natural" M+1 signal (~11%). You must subtract this background to see the true tracer incorporation.
-
Tool: Use IsoCor (Python-based) or AccuCor (R-based).
-
Input: Raw peak areas for M+0 to M+n.
-
Output: Corrected isotopologue fractions.
Atom Mapping & Interpretation
This is the core analytical step. You must trace the C4 label through the reversible non-oxPPP.
The Pathway Logic:
-
Input: [4-13C]-Ribose
[4-13C]-R5P. -
Transketolase 1 (TK1):
-
[4-13C]-R5P + Xylulose-5-P
Glyceraldehyde-3-P + [6-13C]-Sedoheptulose-7-P .
-
-
Transaldolase (TAL):
-
[6-13C]-S7P + G3P
Erythrose-4-P (labeled at C3) + Fructose-6-P.
-
-
Transketolase 2 (TK2):
-
[3-13C]-Erythrose-4-P + Xylulose-5-P
[5-13C]-Fructose-6-P + G3P.
-
Diagram 2: C4-Ribose Atom Mapping
Caption: Fate of the C4 label. It either stays in the ribose ring (Nucleotides) or scrambles into hexoses (F6P) via the non-oxidative PPP.
Part 5: Interpretation of Results
Summarize your findings using the Isotopologue Distribution Table below.
| Observation | Metabolic Interpretation |
| High M+1 in ATP/GTP | Active Salvage Pathway. The cell is efficiently importing ribose and phosphorylating it for nucleotide synthesis. |
| High M+1 in F6P/G6P | High Non-OxPPP Reversibility. R5P is being broken down to fuel glycolysis. Common in quiescent cells or starvation. |
| M+1 in Lactate | Complete Oxidation. The ribose carbon has traversed the PPP, entered glycolysis as F6P/G3P, and been secreted as lactate. |
| No Label in F6P | Unidirectional Flux. The non-oxPPP is operating strictly in the oxidative |
Calculation of Fraction Contributed
To quantify exactly how much of the nucleotide pool comes from the exogenous ribose versus endogenous glucose synthesis:
Note: If the intracellular Ribose-5-P pool is only 50% labeled (due to dilution from glucose-derived R5P), and ATP is 50% labeled, then 100% of the ATP flux is coming from the R5P pool (isotopic equilibrium).
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
Millard, P., et al. (2019). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link
-
Liu, X., et al. (2020). "High-resolution metabolomics with 13C labeling reveals the impact of ribose on central carbon metabolism." Scientific Reports. Link
Application Note: Dissecting Metabolic Reprogramming with D-Ribose-4-13C
This Application Note and Protocol is designed for researchers investigating metabolic reprogramming in disease models, specifically focusing on nucleotide biosynthesis and the Pentose Phosphate Pathway (PPP).
Introduction: The Strategic Value of D-Ribose-4-13C
Metabolic reprogramming is a hallmark of cancer, cardiac ischemia, and viral infection. While [1,2-13C2]-Glucose is the gold standard for tracing glycolysis and the oxidative PPP, it often fails to resolve the specific contribution of exogenous ribose salvage versus de novo nucleotide synthesis .
This compound is a precision tracer that bypasses the rate-limiting oxidative phase (G6PDH) of the PPP. By labeling the ribose ring at position 4, this tracer allows researchers to:
-
Quantify Nucleotide Salvage: Directly track the incorporation of exogenous ribose into RNA/DNA pools without the confounding background of glucose-derived carbons.
-
Map Non-Oxidative PPP Flux: Determine if cancer cells are "recycling" excess ribose back into glycolysis for energy generation (Warburg Effect) or maintaining it for biosynthesis.
-
Validate Therapeutic Targets: Assess the efficacy of drugs inhibiting nucleotide salvage enzymes (e.g., Uridine Phosphorylase) or PPP enzymes (e.g., Transketolase).
Mechanism of Action & Atom Mapping
Understanding the fate of the 13C label is critical for data interpretation.
Pathway A: Direct Nucleotide Salvage (Anabolic)
-
Route: Ribose
Ribose-5-Phosphate (R5P) PRPP Nucleotides. -
Outcome: The ribose ring remains intact.
-
Signal: Adenosine/Guanosine/Uridine will exhibit an M+1 mass shift.
Pathway B: Non-Oxidative PPP Recycling (Catabolic)
-
Route: R5P enters the non-oxidative PPP to generate glycolytic intermediates (Fructose-6-P and GAP).
-
Atom Mapping Logic:
-
Transketolase 1: R5P (C4-labeled) + Xylulose-5-P
Sedoheptulose-7-P (Label moves to C6 ). -
Transaldolase: S7P (C6-labeled)
Erythrose-4-P (Label moves to C3 ). -
Transketolase 2: E4P (C3-labeled) + Xylulose-5-P
Fructose-6-P (Label moves to C5 ). -
Glycolysis: Fructose-6-P (C5-labeled)
GAP (C2-labeled) Lactate (C2-labeled) .
-
-
Signal: Detection of M+1 Lactate confirms that exogenous ribose is being burned for energy.
Visualization: Metabolic Fate of this compound
Caption: Metabolic bifurcation of this compound. The tracer either fuels nucleotide synthesis (Green) or is recycled back to glycolysis for energy (Blue).
Experimental Protocol: 13C-Ribose Flux Analysis
Objective: Determine the fractional contribution of exogenous ribose to the nucleotide pool in cancer cells.
Materials
-
Tracer: this compound (purity >99%).
-
Cell Line: HeLa, A549, or patient-derived organoids.
-
Media: Glucose-free DMEM/RPMI (reconstituted) or Low-Glucose (2.5 mM) to enhance salvage dependency.
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
Step-by-Step Workflow
-
Cell Seeding & Acclimatization:
-
Seed cells in 6-well plates (
cells/well). -
Incubate for 24h in standard media to reach 70% confluency.
-
-
Tracer Pulse:
-
Wash cells 2x with PBS (37°C).
-
Add experimental media containing 5 mM this compound .
-
Note: If studying competition, include 5-10 mM unlabeled Glucose.
-
Incubate for 2, 6, and 24 hours to capture flux dynamics.
-
-
Metabolite Extraction (Critical Step):
-
Rapidly aspirate media.
-
Immediately add 1 mL of -80°C 80% Methanol. (Do not wash with PBS first to avoid leakage of polar metabolites).
-
Incubate plates at -80°C for 20 mins to ensure cell lysis and protein precipitation.
-
Scrape cells and transfer lysate to Eppendorf tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to LC-MS vials.
-
-
LC-MS/MS Analysis:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide) is required for polar R5P and Nucleotides.
-
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
MS Mode: Negative Ion Mode (ESI-).
-
Workflow Diagram
Caption: Optimized workflow for extraction of polar ribose metabolites ensuring minimal leakage and high recovery.
Data Analysis & Interpretation
The Mass Isotopomer Distribution (MID) reveals the metabolic fate.
| Target Metabolite | Observed Mass Shift | Biological Interpretation |
| Ribose-5-Phosphate | M+1 | Direct uptake and phosphorylation of tracer. |
| ATP / GTP | M+1 | Salvage Pathway Active. Ribose incorporated directly into nucleotide ring. |
| Lactate | M+1 | Recycling Active. Ribose entered Non-Ox PPP |
| Lactate | M+0 | Ribose not utilized for energy; cells relying on unlabeled glucose/glutamine. |
| Sedoheptulose-7-P | M+1 | Active Transketolase flux (R5P + Xu5P). |
Calculation of Fractional Enrichment:
References
-
Metabolic Flux Analysis Guide: Antoniewicz, M.R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link
-
Ribose Salvage in Cancer: Uridine-derived ribose salvage supports glycolysis in nutrient-limited conditions. Nature Metabolism (2023).[1] Link
-
Isotope Tracers in Drug Dev: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Link
-
Ribose Supplementation: Understanding D-Ribose and Mitochondrial Function. Advances in Bioscience and Clinical Medicine. Link
Sources
Troubleshooting & Optimization
Troubleshooting low incorporation of D-Ribose-4-13C in cell lines.
Technical Support Center: Stable Isotope Tracing Subject: Troubleshooting Low Incorporation of D-Ribose-4-13C in Mammalian Cell Lines Ticket ID: TRC-RIB-004 Responder: Dr. A. Vance, Senior Application Scientist, Metabolomics Division[1]
Executive Summary
Low incorporation of exogenous D-Ribose tracers (such as this compound) is a frequent bottleneck in nucleotide metabolism studies.[1] Unlike glucose or glutamine, which are primary carbon fuels, ribose is a "salvage" nutrient. Mammalian cells are evolutionarily wired to synthesize Ribose-5-Phosphate (R5P) de novo from glucose via the Pentose Phosphate Pathway (PPP) rather than importing it.[1]
If you observe low enrichment (<5-10%) in your downstream nucleotides (ATP, GTP, UTP, CTP), the failure typically stems from one of three distinct nodes: Metabolic Competition (Glucose dominance), Salvage Interference (Serum contamination), or Pathway Scrambling (Non-oxidative PPP flux).[1]
Phase 1: Diagnostic Matrix
Before altering your protocol, cross-reference your observation with this matrix to identify the root cause.
| Observation | Likely Root Cause | Remediation Strategy |
| Zero Incorporation (M+0 only) | Transporter failure or Label Definition Error | Verify cell line expression of RBKS (Ribokinase). Check if tracer is [4-13C] (M+1 expected) or [U-13C] (M+5 expected). |
| Low Incorporation (<5%) | Glucose Competition | The cell is making R5P from glucose.[1] Lower glucose concentration in media.[1] |
| High Unlabeled Baseline | Nucleotide Salvage | The cell is importing unlabeled nucleosides from FBS. Switch to Dialyzed FBS . |
| Unexpected Isotopologues | Metabolic Scrambling | Label is cycling back through the Non-Oxidative PPP. Use shorter labeling times or kinetic flux modeling.[1] |
Phase 2: Deep Dive Troubleshooting (Q&A)
Q1: "I am using standard DMEM with 10% FBS. Why is my labeling efficiency near zero?"
The Casualty of Competition:
You are fighting a losing battle against Glucose. In standard DMEM (25 mM Glucose), the flux through the Pentose Phosphate Pathway (PPP) is robust.[1] The enzyme Ribokinase (RBKS) , which phosphorylates exogenous ribose to Ribose-5-Phosphate (R5P), has a high
The Solution: You must shift the equilibrium.
-
Lower Glucose: Reduce media glucose to physiological levels (5 mM) or starvation levels (1-2 mM) to force the cell to utilize the exogenous ribose.[1]
-
Increase Tracer: Exogenous Ribose concentration should be high (2–5 mM) to drive uptake.[1]
Q2: "I see high cell viability, but my ATP pool remains unlabeled. Why?"
The Salvage Trap: Standard Fetal Bovine Serum (FBS) is rich in unlabeled hypoxanthine, uridine, and cytidine. Cells are energetically "lazy"; they prefer to salvage these whole nucleosides using the Salvage Pathway (e.g., HPRT1, APRT enzymes) rather than synthesizing new nucleotides de novo using your labeled ribose and the PRPP backbone.
The Solution: You must use Dialyzed FBS (dFBS) .[1]
-
Mechanism: Dialysis (10 kDa cutoff) removes small molecules (nucleosides, amino acids) while retaining growth factors.[1] This forces the cell to synthesize nucleotides de novo, incorporating your this compound into the PRPP pool.
Q3: "I am using this compound. What mass shift should I look for?"
The Isotopologue Trap: This is a common analytical error.
-
If your tracer is [4-13C]Ribose (Single carbon label): You expect a mass shift of +1 Da (M+1) in the daughter nucleotide.[1]
-
If your tracer is [U-13C]Ribose (Universal, all 5 carbons): You expect +5 Da (M+5) .[1]
Critical Note on Scrambling: If this compound enters the Non-Oxidative PPP (via Transketolase), the labeled carbon can be "scrambled" back into glycolysis intermediates (Fructose-6-P).[1] If you see unexpected mass shifts (e.g., label appearing in lactate or alanine), your ribose is being catabolized for energy, not just anabolism.
Phase 3: Visualization of Metabolic Fate
The following diagram illustrates the competition between Glucose (Endogenous) and the Tracer (Exogenous), and how Serum Salvage bypasses your label.
Caption: Figure 1. Metabolic competition.[1] Note that Standard FBS (Yellow) bypasses the PRPP pool entirely, diluting enrichment. High Glucose flux (Black) outcompetes Ribokinase entry (Red).[1]
Phase 4: The "Golden Standard" Protocol
To guarantee incorporation, follow this validated workflow. This protocol assumes a need for high enrichment to study nucleotide synthesis kinetics.
Reagents:
-
Base Media: Glucose-free, Ribose-free DMEM (Custom formulation or dialyzed).[1]
-
Tracer: this compound (Target: 2 mM to 5 mM).[1]
-
Glucose: Unlabeled (Target: 2.5 mM - 5 mM).[1]
Workflow:
-
Adaptation (Optional but Recommended):
-
The Wash (Critical):
-
Labeling Pulse:
-
Add the Labeling Media:
-
[4-13C]Ribose: 4 mM
-
Glucose: 2 mM (Keep low to reduce competition)
-
dFBS: 10%[1]
-
-
Note: If glucose is too low (<1 mM), cells may stress, altering metabolism. 2 mM is a safe "low" window.
-
-
Incubation:
-
Duration: 12 to 24 hours. Nucleotide pools turn over slowly compared to glycolytic intermediates. Short pulses (1-4h) are often insufficient for ribose equilibration into the ATP pool.[1]
-
-
Quenching & Extraction:
Phase 5: Analytical Validation (LC-MS)
When analyzing your data, ensure your Mass Spectrometry method monitors the correct transitions.
| Metabolite | Neutral Mass (Unlabeled) | Target Mass ([4-13C]Ribose) | Notes |
| ATP | 507.0 | 508.0 (M+1) | The ribose moiety is +1.[1] |
| IMP | 348.1 | 349.1 (M+1) | Precursor for Purines.[1] |
| UMP | 324.0 | 325.0 (M+1) | Precursor for Pyrimidines.[1] |
Troubleshooting the MS Signal:
-
Check Natural Abundance: Correct for natural 13C abundance (1.1% per carbon).[1] With large molecules like ATP (10 carbons in the adenosine base + 5 in ribose), the M+1 natural isotope signal is significant (~15%).[1] You must subtract this baseline to see true enrichment from a single-labeled tracer.[1]
References
-
Stable Isotope Tracing Principles
- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Ribose Metabolism & Uptake
-
Nucleotide Salvage vs.
-
Dialyzed FBS Protocols
Sources
- 1. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei | PLOS Pathogens [journals.plos.org]
- 2. rmbio.com [rmbio.com]
- 3. escholarship.org [escholarship.org]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: D-Ribose-4-13C NMR Signal Assignment
Introduction: The "Moving Target" of Ribose NMR
Welcome to the technical support hub for D-Ribose-4-13C . If you are here, you are likely staring at a spectrum that looks more complex than a single-site label should produce.
In metabolic flux analysis (MFA) and nucleotide biosynthesis tracking, this compound is a high-value probe. However, unlike glucose, ribose in solution is a "moving target." It does not exist as a single species but as a dynamic equilibrium of four distinct tautomers.
The Core Challenge: The C4 position is structurally unique. In pyranose forms, C4 is a standard ring carbon. In furanose forms, C4 is the ring-closing carbon. This structural divergence causes a massive chemical shift displacement (~15 ppm) that often leads researchers to believe their sample is contaminated or degraded.
This guide provides the causality, data, and protocols to resolve these assignments with confidence.
Module 1: The Tautomer Trap (Chemical Shift Assignment)
The Mechanism
When this compound is dissolved in water (
- -Pyranose (~59%): The dominant form. C4 is in the ring, flanked by C3 and C5.
- -Pyranose (~21%): The anomeric isomer.
- -Furanose (~13%): The biologically relevant form (found in RNA/DNA). Crucially, C4 is the ring closure point.
- -Furanose (~6%): The minor furanose.
The Diagnostic Shift (The "Golden Rule")
The chemical environment of C4 changes drastically between ring sizes.
-
Pyranose C4: Shielded (Upfield, ~68–70 ppm).
-
Furanose C4: Deshielded (Downfield, ~83–85 ppm).
Why? In furanose, C4 is directly bonded to the ring oxygen and the exocyclic C5, increasing electron withdrawal (deshielding). In pyranose, C4 is further from the ring oxygen.
Reference Data: C4 Chemical Shift Fingerprint
Use this table to validate your peaks. Values are for
| Tautomer | Abundance (%) | C4 Chemical Shift ( | Diagnostic Feature |
| ~59% | 69.8 | Dominant peak, often sharpest. | |
| ~21% | 68.2 | Upfield of the | |
| ~13% | 83.5 | Downfield Shift! Often mistaken for impurity. | |
| ~6% | 84.2 | Furthest downfield, low intensity. |
Visualization: The Mutarotation Pathway
Figure 1: The dynamic equilibrium of D-Ribose. Note how the C4 position (highlighted in red logic) shifts environment.
Caption: Mutarotation pathways of D-Ribose. The C4 resonance shifts +14 ppm when transitioning from Pyranose (Blue) to Furanose (Red) forms.
Module 2: Coupling Confusion (J-Coupling)
In metabolic tracer studies, your this compound might be metabolized into other intermediates, or the label might scramble.
Troubleshooting Multiplets
If your C4 peak is not a singlet , check the following:
-
Proton Coupling (
): -
Carbon-Carbon Coupling (
):-
Symptom:[1][2][3][4][5][6][7] Smaller doublets (~35-50 Hz) flanking the main peak.
-
Cause:Metabolic Scrambling. If the cell metabolizes the ribose through the Pentose Phosphate Pathway (PPP), the label may end up adjacent to another
(e.g., if [U-13C]glucose was also used, or if recycling occurred). -
Validation: Run a 1D INADEQUATE or 2D
- COSY to confirm connectivity.
-
Module 3: Experimental Protocols
Protocol A: Sample Preparation for High-Resolution Assignment
Objective: Minimize exchange broadening and maximize signal-to-noise (S/N).
-
Solvent: Use 99.9%
.-
Why? H2O signals can obscure the carbohydrate region in proton-detected experiments.
-
-
pH Control: Adjust to pH 5.0 – 6.0 (using trace DCl or NaOD).
-
Concentration: Minimum 10 mM for 1D
. -
Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise referencing (
ppm).
Protocol B: The "Definitive" 2D HSQC Workflow
Objective: Unambiguously assign C4 by correlating it to the H4 proton.
Step-by-Step:
-
Pulse Sequence: hsqcetgpsisp2 (Sensitivity-enhanced HSQC with gradients).
-
Spectral Width:
-
F2 (
): 10 ppm (center at 4.7 ppm). -
F1 (
): 100 ppm (center at 75 ppm to capture both pyranose and furanose).
-
-
Coupling Constant: Set CNST2 (
) to 145 Hz (standard for sugars). -
Scans: 8–16 scans per increment.
-
Analysis:
-
Look for the H4 protons . In pyranoses, H4 is often a triplet or dd around 3.6–3.8 ppm.
-
In furanoses, H4 is often deshielded (~4.0–4.2 ppm).
-
Cross-check: The H4(furanose) proton must correlate to the downfield C4 carbon (~83 ppm).
-
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving spectral anomalies.
Caption: Logic flow for diagnosing this compound spectral anomalies.
Frequently Asked Questions (FAQ)
Q1: I only see two strong peaks, but you said there are four tautomers. Where are the others?
A: You are likely seeing the
Q2: Why is my C4 peak significantly broader than the C1 peak? A: This is often due to exchange broadening . If your sample pH is near neutral (pH 7) or slightly basic, the mutarotation rate increases, putting the spin system in an "intermediate exchange" regime on the NMR time scale.
-
Fix: Lower the pH to ~5.5 to slow down the exchange, sharpening the peaks.
Q3: Can I use DMSO-d6 instead of D2O? A: Yes, and it often simplifies the spectrum. In DMSO, the exchange rate is drastically slower (no water to catalyze proton transfer), and the hydroxyl protons become visible. However, the chemical shifts will differ slightly from the aqueous values provided above. Pyranose/Furanose ratios may also shift.
Q4: I suspect my label has moved to C3. How do I prove it? A: Run an HMBC (Heteronuclear Multiple Bond Correlation) .
-
If the label is at C4 , you should see correlations to H5/H5' protons.
-
If the label is at C3 , you will not see a strong correlation to H5, but you will see strong correlations to H1 and H2.
References
-
Serianni, A. S., & Barker, R. (1984). Carbon-13 enrichment of nucleosides and nucleotides. Studies of the mutarotation of D-ribose and 2-deoxy-D-ribose. Journal of Organic Chemistry.
-
Angyal, S. J. (1984). The composition of reducing sugars in solution.[8] Advances in Carbohydrate Chemistry and Biochemistry.
-
Richter, C., et al. (2010).[9] 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR.[9]
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards: D-Ribose.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iq.ufrgs.br [iq.ufrgs.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of D-Ribose-4-¹³C Quantification by Mass Spectrometry
Welcome to the technical support center for the accurate quantification of D-Ribose-4-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and ensure the integrity of your mass spectrometry data.
Introduction to D-Ribose-4-¹³C Quantification
D-Ribose-4-¹³C is a stable isotope-labeled version of D-ribose, a critical pentose sugar in fundamental biological structures like RNA, DNA, and ATP.[1] Its use as a tracer or an internal standard in mass spectrometry allows for precise quantification in complex biological matrices, which is vital for metabolic flux analysis, drug development, and diagnosing metabolic disorders.[1][2] The gold standard for this type of analysis is Isotope Dilution Mass Spectrometry (IDMS), a technique renowned for its high specificity, sensitivity, and accuracy.[1]
This guide will delve into the practical aspects of employing D-Ribose-4-¹³C, focusing on troubleshooting common issues to enhance the reliability of your results.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary application of D-Ribose-4-¹³C in mass spectrometry?
D-Ribose-4-¹³C is primarily used as an internal standard for the accurate quantification of unlabeled D-ribose in biological samples using techniques like LC-MS or GC-MS.[2] It can also be used as a tracer to study metabolic pathways.[2]
Q2: Why is Isotope Dilution Mass Spectrometry (IDMS) the preferred method for quantification?
IDMS is the gold standard because it utilizes a stable isotope-labeled internal standard (like D-Ribose-4-¹³C) that is chemically identical to the analyte.[1] This standard co-elutes with the analyte and experiences similar ionization efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis, leading to high accuracy and precision.[1]
Method Development
Q3: How do I select the appropriate precursor and product ions for D-Ribose-4-¹³C and unlabeled D-ribose in an MS/MS experiment?
Selection of precursor and product ions is critical for specificity. The precursor ion is typically the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The fragmentation of D-ribose often involves the loss of water (H₂O) and formaldehyde (CH₂O) molecules.[3][4][5] To determine the optimal transitions:
-
Infuse a standard solution of both unlabeled D-ribose and D-Ribose-4-¹³C directly into the mass spectrometer.
-
Perform a precursor ion scan to identify the most abundant parent ion for each compound.
-
Perform a product ion scan on the selected precursor ions to identify the most intense and stable fragment ions.
-
The selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions should be specific and provide a high signal-to-noise ratio.
For a deeper understanding of D-ribose fragmentation, refer to studies on its behavior in tandem mass spectrometry.[3][4][5][6]
Q4: What are the key considerations for chromatographic separation of D-ribose?
Effective chromatographic separation is crucial to minimize matrix effects.[7] Key considerations include:
-
Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for polar molecules like ribose.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. The pH of the mobile phase can influence the retention and peak shape.
-
Flow Rate and Temperature: Optimization of these parameters can improve peak resolution and analysis time.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape or Low Signal Intensity
Symptoms:
-
Broad, tailing, or fronting peaks for D-ribose and/or the internal standard.
-
Low signal-to-noise ratio.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | The mobile phase composition, gradient, or column chemistry may not be suitable for retaining and eluting ribose efficiently. | 1. Optimize Mobile Phase: Adjust the pH and ionic strength of the aqueous portion. 2. Adjust Gradient: Modify the gradient slope to improve peak shape. 3. Column Selection: Consider a different HILIC column with alternative stationary phase chemistry. |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard.[7][8][9] | 1. Improve Sample Cleanup: Implement a more rigorous extraction and cleanup protocol (e.g., solid-phase extraction) to remove interfering substances.[10] 2. Modify Chromatography: Adjust the chromatographic method to separate ribose from the interfering matrix components.[9] 3. Dilute Sample: Diluting the sample can reduce the concentration of matrix components. |
| Source Contamination | Buildup of non-volatile salts and other contaminants in the mass spectrometer's ion source can lead to poor ionization and signal instability. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). 2. Use Diverter Valve: Program the diverter valve to send the early, unretained (and often "dirtier") part of the chromatogram to waste. |
Workflow for Diagnosing Poor Signal:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Issue 2: Inaccurate or Imprecise Quantification
Symptoms:
-
High coefficient of variation (%CV) between replicate injections.
-
Poor linearity in the calibration curve.
-
Quantified values are consistently higher or lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Internal Standard Spiking | Incorrect or inconsistent addition of the D-Ribose-4-¹³C internal standard will lead to erroneous calculations. | 1. Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for spiking. 2. Ensure Homogenization: Thoroughly vortex or mix the sample after adding the internal standard to ensure complete equilibration.[11] 3. Spike at the Earliest Stage: Add the internal standard at the very beginning of the sample preparation process to account for any analyte loss during extraction.[11] |
| Isotopic Contribution from Unlabeled Analyte | At high concentrations of unlabeled D-ribose, the natural abundance of ¹³C can contribute to the signal of the D-Ribose-4-¹³C internal standard, leading to an underestimation of the unlabeled analyte.[12] | 1. Select Appropriate MRM Transitions: Ensure the selected transitions are specific and minimize any potential for crosstalk. 2. Check Isotopic Purity of the Standard: Verify the isotopic purity of the D-Ribose-4-¹³C standard.[13] 3. Correct for Natural Abundance: If necessary, use software that can correct for the natural isotopic distribution. |
| Non-linear Detector Response | The detector may become saturated at high analyte concentrations, leading to a non-linear response. | 1. Extend Calibration Curve: Prepare calibration standards that cover the full expected concentration range. 2. Dilute Samples: If samples are above the upper limit of quantification, dilute them into the linear range of the assay. |
Self-Validating System for Accurate Quantification:
Caption: A self-validating workflow for accurate quantification using an internal standard.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Prepare Stock Solutions: Accurately weigh and dissolve unlabeled D-ribose and D-Ribose-4-¹³C in a suitable solvent (e.g., HPLC-grade water) to create concentrated stock solutions.
-
Create a Working Standard Solution: Prepare a series of working standard solutions of unlabeled D-ribose by serial dilution of the stock solution.
-
Prepare a Working Internal Standard Solution: Dilute the D-Ribose-4-¹³C stock solution to a fixed concentration to be used for spiking all samples, calibrators, and QCs.
-
Prepare Calibration Standards: Spike a known volume of each working standard solution with a fixed volume of the working internal standard solution. The matrix for the calibration standards should ideally match the study samples (e.g., plasma, cell lysate).[7]
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Protocol 2: Sample Preparation (General Protocol for Plasma)
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot: Aliquot a precise volume of plasma into a microcentrifuge tube.
-
Spike with Internal Standard: Add a fixed volume of the D-Ribose-4-¹³C working internal standard solution to each sample.
-
Vortex: Vortex briefly to ensure thorough mixing.
-
Protein Precipitation: Add a volume of ice-cold organic solvent (e.g., methanol or acetonitrile, typically 3-4 times the plasma volume) to precipitate proteins.
-
Vortex and Incubate: Vortex the samples vigorously and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate and Reconstitute: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase.
-
Centrifuge and Transfer: Centrifuge the reconstituted sample to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Example MRM Transitions
The following table provides hypothetical, yet plausible, MRM transitions for D-ribose analysis in negative ion mode. Actual values must be empirically determined on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled D-Ribose | 149.045 [M-H]⁻ | 89.024 | Corresponds to a cross-ring cleavage fragment.[6] |
| Unlabeled D-Ribose | 149.045 [M-H]⁻ | 71.013 | Corresponds to a fragment from an A-type cleavage.[6] |
| D-Ribose-4-¹³C | 150.048 [M-H]⁻ | 90.027 | Expected shift of +1 Da in the corresponding fragment. |
| D-Ribose-4-¹³C | 150.048 [M-H]⁻ | 71.013 | This fragment may not contain the ¹³C label. |
References
-
ResearchGate. Mass spectrometry of d-ribose molecules | Request PDF. [Link]
-
The Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K. [Link]
-
ResearchGate. Fragmentation of deprotonated D-ribose and D-fructose in MALDI-Comparison with dissociative electron attachment | Request PDF. [Link]
-
National Institutes of Health. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. [Link]
-
MDPI. Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). [Link]
-
National Institutes of Health. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
MDPI. Identification and Experimental Validation of Triosephosphate Isomerase 1 as a Functional Biomarker of SHetA2 Sensitivity in Ovarian Cancer. [Link]
-
PubMed. Quantitation of Poly(ADP-Ribose) by Isotope Dilution Mass Spectrometry. [Link]
-
National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. [Link]
-
Wiley Online Library. Challenges and recent advances in quantitative mass spectrometry-based metabolomics. [Link]
-
National Institutes of Health. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. [Link]
-
The Royal Society of Chemistry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C. [Link]
-
ResearchGate. (PDF) New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress. [Link]
-
Springer. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. [Link]
-
ResearchGate. (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]
-
PubMed. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. [Link]
-
PubMed Central. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC. [Link]
-
The Iceland Research Information System. Fragmentation of deprotonated d-ribose and d-fructose in MALDI-Comparison with dissociative electron attachment - Rannsóknargáttin IRIS. [Link]
-
LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
ResearchGate. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
OUCI. Quantitation of Poly(ADP-Ribose) by Isotope Dilution Mass Spectrometry. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
MDPI. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
Spectroscopy Online. Improving the Interpretability of the Isotopic Data. [Link]
-
LIBIOS. 13C Labeled internal standards - Mycotoxins. [Link]
-
Research@WUR. LC-MSMS - Points of attention when using isotope labelled standards. [Link]
-
ResearchGate. Fragmentation behavior of glycated peptides derived fromD-glucose,D-fructose andD-ribose in tandem mass spectrometry | Request PDF. [Link]
-
PubMed Central. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PMC. [Link]
-
OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
PubMed. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]
-
ProQuest. Predicting Isotopologue Counts From Bulk Unlabeled Metabolomics Data. [Link]
-
ResearchGate. Average isotopolog composition of 13C-labelled ribose units in.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 12. research.wur.nl [research.wur.nl]
- 13. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Addressing isotopic steady state issues in D-Ribose-4-13C experiments.
Topic: Addressing Isotopic Steady State Issues in D-Ribose-4-13C Experiments Role: Senior Application Scientist Status: Active Guide
Introduction
Welcome to the technical support hub for stable isotope tracing. If you are utilizing This compound (or monitoring the C4 isotopomer of ribose derived from other tracers), you are likely investigating nucleotide salvage pathways , Pentose Phosphate Pathway (PPP) directionality , or RNA/DNA turnover rates .
The most common failure mode in these experiments is the misinterpretation of Isotopic Steady State (ISS) . Unlike glycolytic intermediates which equilibrate in minutes, ribose pools—specifically those sequestered in nucleotides and nucleic acids—exhibit complex, multi-phasic equilibration kinetics.
This guide addresses the specific challenges of ensuring your 13C-labeling data reflects true metabolic flux rather than transport limitations or pool dilution.
Module 1: Experimental Design & The "Two-Pool" Problem
The Core Issue: Users often assume "cellular ribose" is a single metabolic pool. It is not. You are dealing with two distinct pools with vastly different turnover times:
-
The Free Pool: Intracellular Ribose-5-Phosphate (R5P) and free nucleotides (ATP, GTP). Equilibration: Hours (2–24h) .
-
The Polymer Pool: Ribose incorporated into RNA and DNA. Equilibration: Days to Weeks .
Protocol: Determining the Correct Incubation Time
Do not rely on literature values alone. Cell lines vary in salvage capacity.
Step 1: The Time-Course Pilot
Before your main experiment, perform a kinetic study to define
-
Seed Cells: Plate cells in 6-well plates.
-
Tracer Switch: Replace media with [4-13C]Ribose supplemented media (maintain physiological concentration, typically 5–50 µM depending on the study).
-
Harvest Points: Collect samples at 0.5h, 1h, 6h, 12h, 24h, and 48h.
-
Extraction:
-
For Flux (Metabolic Activity): Use cold methanol/acetonitrile extraction to isolate free nucleotides .
-
For Biosynthesis (Proliferation): Use acid hydrolysis to isolate RNA-bound ribose .
-
Step 2: Calculate Fractional Enrichment Plot the Mass Isotopomer Distribution (MID) for the M+1 species (since you are using a singly labeled tracer).
-
If the curve has not plateaued by your endpoint, you are not at steady state. Flux calculations based on steady-state assumptions (MFA) will be invalid. Use Non-Stationary MFA (INST-MFA) equations instead.
Visualization: The Ribose Equilibration Workflow
Figure 1: Decision logic for distinguishing between free and polymer pools to determine validity of steady-state flux calculations.
Module 2: Troubleshooting "Low Enrichment" Plateaus
Symptom: You supply 100% [4-13C]Ribose, but intracellular enrichment plateaus at 40%. Diagnosis: This is rarely an experimental error. It represents the Salvage vs. De Novo Synthesis Ratio .
The Mechanism
The intracellular Ribose-5-Phosphate (R5P) pool is fed by two sources:[1]
-
Exogenous Tracer: [4-13C]Ribose entering via transporters (e.g., GLUT2/SLC2A2)
Ribokinase (RBSK). -
Endogenous Synthesis: Glucose
Pentose Phosphate Pathway (PPP) Unlabeled R5P.
The plateau value (
Troubleshooting Table: Interpreting Enrichment Levels
| Observation | Likely Cause | Recommended Action |
| < 5% Enrichment | Low transporter activity or high De Novo flux. | Verify expression of Ribokinase (RBSK). Ensure media glucose is not excessively high (competitive inhibition). |
| 30–60% Enrichment | Active competition between Salvage and PPP. | This is valid data. Use this ratio to calculate the "Salvage Fraction." |
| Enrichment Drops over time | Tracer depletion or metabolic shift. | Check cell density. Rapidly dividing cells may deplete the small ribose pool in the media. |
| M+1 signal scrambling | Non-oxidative PPP recycling. | Check for M+2 or label loss. C4 is generally stable, but extensive recycling can redistribute carbon. |
Module 3: The C4 Specificity & Pathway Scrambling
Why use this compound? The C4 position is strategically chosen because it is more robust than C1 (which is lost/exchanged in many reactions). However, you must validate that the label remains at C4.
The Pathway Map
If [4-13C]Ribose enters the Non-Oxidative PPP (reversible), it can be converted back to Fructose-6-Phosphate and recycled.
Key Check: If you see significant labeling in Glycolytic intermediates (e.g., Lactate) , your Ribose tracer is flowing backward through the Non-Oxidative PPP.
-
Ribose-5-P
Fructose-6-P Lactate.
Visualization: Tracer Fate & Scrambling
Figure 2: Metabolic fate of [4-13C]Ribose. Solid lines indicate the salvage pathway (target). Dashed red lines indicate "back-flux" into glycolysis, which can dilute the steady state signal.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use whole-cell lysate to measure Ribose enrichment? A: No. Whole-cell lysate is dominated by RNA-bound ribose (80-90% of cellular ribose). If you extract the whole cell, you are averaging a huge, slow-turning-over pool with a small, fast pool. You will underestimate the labeling of the active metabolic pool.
-
Solution: Use a cold solvent extraction (e.g., 80% MeOH at -80°C) to retrieve only the free metabolite pool.
Q2: My M+1 peak is overlapping with the natural isotope abundance of the M+0 peak. How do I correct this? A: You must perform Natural Abundance Correction (NAC). Ribose (C5H10O5) has naturally occurring 13C (approx 1.1% per carbon).
-
Use software like IsoCor or Polly to strip the natural abundance envelope.
-
Tip: Ensure your instrument resolution is high enough (R > 30,000) if you suspect interference from other isobaric compounds, though standard unit resolution is usually sufficient for simple NAC.
Q3: How long does it take for the RNA pool to reach isotopic steady state? A: In mammalian cells, the RNA half-life varies from hours (mRNA) to days (rRNA). Since rRNA makes up the bulk of total RNA, reaching true isotopic steady state for the total RNA pool can take 3 to 5 cell doublings . For a 24-hour experiment, you are observing kinetic incorporation, not steady state.
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
- Context: Authoritative guide on interpreting labeling patterns and the importance of distinguishing steady state
-
Lairson, L. L., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering.
- Context: Establishes the standards for reporting MFA data, including the requirement for proving isotopic steady st
-
Zimmer, H. G. (1998). Regulation of oxidative metabolism in the beating heart. Journal of Molecular and Cellular Cardiology. (Referenced via PMC context on Ribose Salvage).
-
Context: Foundational work on the ribose salvage pathway and the physiological uptake of D-Ribose.[4]
-
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for quenching metabolism in D-Ribose-4-13C labeling studies.
Technical Support Center: D-Ribose-4-13C Labeling Studies
Welcome to the technical support center for stable isotope labeling studies. This guide provides field-proven insights and troubleshooting advice for a critical, yet often overlooked, step in your experimental workflow: metabolic quenching . In this compound labeling experiments, the goal is to capture a precise snapshot of metabolic flux. Because ribose feeds directly into the pentose phosphate pathway (PPP) and central carbon metabolism, where turnover rates are measured in seconds, an inefficient quenching process can irrevocably compromise your data. This guide is designed to help you navigate the complexities of quenching to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is metabolic quenching and why is it absolutely critical in 13C labeling studies?
Metabolic quenching is the process of rapidly halting all enzymatic activity within a biological sample.[1][2] The goal is to "freeze" the metabolic state of the cells at the exact moment of harvesting, preserving the in vivo metabolite concentrations and isotopic enrichment patterns.[3][4]
Causality: In a dynamic labeling experiment using a tracer like this compound, the labeled carbon is actively incorporated into a multitude of downstream metabolites. Metabolic reactions occur on a millisecond timescale.[5] Any delay between separating the cells from the 13C-labeled medium and completely stopping metabolism will allow enzymes to continue processing the labeled substrate.[6] This leads to an artificial increase in the labeling of downstream metabolites, which does not reflect the true metabolic state at the time of sampling. This can render quantitative metabolic flux analysis (MFA) impossible.
Q2: What are the characteristics of an ideal quenching protocol?
An ideal quenching protocol must achieve three primary objectives simultaneously:
-
Instantaneous and Complete Inactivation: It must stop all enzymatic reactions immediately.[7]
-
Preservation of Cellular Integrity: It must not cause damage to the cell membrane that would lead to the leakage of intracellular metabolites into the quenching solution.[2][8]
-
No Interference with Downstream Analysis: The quenching solvent and procedure should not introduce contaminants or degrade target metabolites, ensuring compatibility with analytical platforms like LC-MS or GC-MS.[9]
Q3: What are the most common methods for quenching metabolism?
The most prevalent methods involve the use of cold solvents or cryogenic temperatures to rapidly decrease the temperature of the cells, thereby halting enzyme kinetics. The primary methods are:
-
Cold Organic Solvents: Typically, cold methanol or acetonitrile solutions are used.[8] The optimal concentration and temperature can be highly dependent on the organism.[10]
-
Fast Filtration: This technique rapidly separates cells from the culture medium before quenching, often onto a filter that is then plunged into a quenching solution like cold solvent or liquid nitrogen.[3][4][11]
-
Liquid Nitrogen (Snap Freezing): This provides the most rapid temperature drop but must be preceded by a step to remove extracellular medium to avoid freezing contaminants along with the cells.[1][7]
Troubleshooting Guide: Common Quenching Issues
Problem: My results show significant metabolite leakage.
Symptoms:
-
Low overall signal for intracellular metabolites.
-
Detection of typically intracellular metabolites (e.g., sugar phosphates, amino acids) in the quenching supernatant.
-
Poor reproducibility between biological replicates.
Root Cause Analysis: Metabolite leakage is a common issue, often caused by the quenching solvent compromising the cell membrane.[2] This is particularly problematic with organic solvents like methanol, where a high concentration can permeabilize the membrane, especially in organisms with less robust cell walls.[2][12]
Solutions:
-
Optimize Methanol Concentration and Temperature: There is no one-size-fits-all solution. While some studies find 100% methanol at -80°C to be highly effective for certain cells[3][4], others report significant leakage and recommend lower concentrations. For example, a study on Penicillium chrysogenum found that 40% (v/v) aqueous methanol at -25°C minimized leakage, achieving a 95.7% average metabolite recovery.[10] Conversely, 60% cold methanol has been shown to cause substantial metabolite loss in other systems.[3][4]
-
Use a Buffered Quenching Solution: Adding a buffer to the quenching solvent can help stabilize the cell membrane. Quenching with 60% aqueous methanol supplemented with 70 mM HEPES at -40°C was shown to significantly reduce leakage in the microalga Chlamydomonas reinhardtii.[2]
-
Consider an Alternative Solvent: For organisms particularly sensitive to methanol, such as the cyanobacterium Synechococcus, using a chilled isotonic saline solution can mitigate metabolite leakage while still providing effective quenching.[12]
-
Minimize Contact Time: The longer the cells are in contact with a suboptimal quenching solvent, the more leakage can occur. Process samples as quickly as possible after quenching.[10]
| Quenching Method | Temperature | Key Advantage(s) | Key Disadvantage(s) | Recommended For | Citation(s) |
| 100% Methanol | -80°C | High quenching efficiency | Potential for metabolite leakage in some organisms | Suspension cultures (e.g., Synechocystis) when combined with fast filtration | [3][4] |
| 60% Aqueous Methanol | -40°C to -65°C | Widely used historical method | High risk of significant metabolite leakage | Not generally recommended without validation; may require buffering | [2][3][4] |
| 40% Aqueous Methanol | -25°C | Optimized to reduce leakage in specific organisms | Lower quenching efficiency if temperature is not maintained | Fungi (e.g., P. chrysogenum) | [10] |
| 60% Methanol + 70mM HEPES | -40°C | Buffer reduces metabolite leakage | Adds complexity to the quenching solution | Cells sensitive to pure methanol quenching | [2] |
| Cold Isotonic Saline (~0°C) | ~0°C | Minimizes metabolite leakage | Less effective at halting enzymatic activity than cold solvents | Pre-quenching wash step; quenching for methanol-sensitive organisms | [3][4][8][12] |
| Liquid Nitrogen | -196°C | Extremely rapid temperature drop, most effective quenching | Requires prior removal of extracellular medium; can be laborious | Adherent cells or cells collected by fast filtration | [1][7] |
Problem: I suspect incomplete quenching (continued metabolic activity).
Symptoms:
-
Isotopic enrichment in downstream metabolites is higher than expected for the chosen time point.
-
The energy charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]) is artificially low, indicating ATP consumption after harvesting.
-
High variability in the labeling patterns of replicates.
Root Cause Analysis: This occurs when the quenching process is too slow or not cold enough to instantly stop all enzymatic activity.[3][4] Using a saline ice slurry at ~0°C, for instance, has been shown to be less effective at halting metabolism compared to colder solvent-based methods.[3][4]
Solutions & Validation Protocol: The most definitive way to validate your quenching efficiency is to use the 13C tracer itself as a control. This protocol is adapted from the methodology used by Wang and Young (2022).[3][4]
Protocol: 13C-Assisted Quenching Validation
-
Culture your cells under normal experimental conditions (unlabeled medium).
-
Prepare your chosen quenching solution and have it ready at the target temperature.
-
Just before harvesting, spike the cell culture with your this compound tracer.
-
Immediately (within 1-2 seconds) harvest the cells directly into the quenching solution.
-
Proceed with your standard metabolite extraction protocol.
-
Analyze the extracts via LC-MS for isotopic enrichment in key downstream metabolites (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate).
Interpreting the Results:
-
Effective Quenching: You should see no significant incorporation of the 13C label into downstream metabolites. The mass isotopomer distributions should be nearly identical to unlabeled control samples.
-
Ineffective Quenching: The detection of M+1, M+2, etc., peaks for downstream metabolites indicates that enzymatic activity continued after harvesting, allowing the 13C label to be incorporated.[13] If this occurs, you must switch to a faster and/or colder quenching method, such as combining fast filtration with plunging into -80°C methanol or liquid nitrogen.[3][4][7]
Visualized Workflows & Protocols
Workflow 1: General Metabolic Quenching Process
Caption: High-level workflow for a 13C labeling experiment.
Workflow 2: Decision Tree for Quenching Method Selection
Caption: Decision guide for selecting an appropriate quenching protocol.
Detailed Protocols
Protocol 1: Fast Filtration for Suspension Cells
This protocol is ideal for microbial and mammalian suspension cultures and is designed to maximize quenching efficiency while minimizing contamination from extracellular medium.[3][4][7]
Materials:
-
Vacuum filtration manifold with a filter holder.
-
Nylon or polycarbonate filters (pore size appropriate for your cells, e.g., 0.8 µm).
-
Pre-chilled isotonic saline (e.g., 0.9% NaCl).
-
Quenching solvent: 100% Methanol, pre-chilled to -80°C in a dry ice/ethanol bath.
-
Forceps.
Procedure:
-
Place a filter on the filtration unit. Ensure all equipment that will contact the sample is pre-chilled.
-
Withdraw a defined volume of cell culture from your bioreactor or flask.
-
Quickly apply the sample to the filter with the vacuum on. The goal is to separate the cells from the medium in under 10-15 seconds.[7]
-
Without turning off the vacuum, immediately wash the cells on the filter with a small volume of pre-chilled saline to remove any remaining extracellular medium.
-
Turn off the vacuum. Using pre-chilled forceps, immediately pick up the filter and plunge it into a tube containing the -80°C methanol.
-
Vortex vigorously to dislodge the cells from the filter into the quenching solution.
-
Proceed immediately to metabolite extraction or store the quenched sample at -80°C.[14]
Protocol 2: Direct Quenching for Adherent Cells
This method avoids the use of trypsin, which can alter cell physiology and cause metabolite loss.[15]
Materials:
-
Aspirator.
-
Pre-chilled isotonic saline (e.g., 0.9% NaCl).
-
Liquid Nitrogen.
-
Pre-chilled cell scraper.
-
Extraction solvent (e.g., 80:20 Methanol:Water at -80°C).
Procedure:
-
Place the culture dish on a level surface surrounded by dry ice to keep it cold.
-
Rapidly aspirate the culture medium from the plate.
-
Immediately and gently wash the cell monolayer once with a small volume of pre-chilled saline, then aspirate completely. This step should be as fast as possible.
-
Immediately quench the cells by pouring liquid nitrogen directly onto the culture plate.[1] Wait for it to evaporate completely.
-
Place the plate back on dry ice. Add a small volume of pre-chilled extraction solvent to the plate.
-
Using a pre-chilled cell scraper, scrape the frozen cells into the extraction solvent.
-
Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Proceed immediately to the next steps of your extraction protocol.
References
-
Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry. Available at: [Link]
-
Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. PubMed. Available at: [Link]
-
Creative Biolabs. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Available at: [Link]
-
Matuszczyk, J. C., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]
-
Agilent Technologies. (2018). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Available at: [Link]
-
Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV Technical Report. Available at: [Link]
-
Ma, Y., et al. (2025). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Available at: [Link]
-
Ye, T., et al. (2012). A direct cell quenching method for cell-culture based metabolomics. Metabolomics. Available at: [Link]
-
A. D. B. John, S., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. PMC - NIH. Available at: [Link]
-
Li, X., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. Available at: [Link]
-
Various Authors. (2020). Method for Quenching Metabolomics Samples? ResearchGate Discussion. Available at: [Link]
-
de Jonge, L. P., et al. (2012). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum. PMC - NIH. Available at: [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available at: [Link]
-
Ritter, J. B., et al. (2015). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. PMC - NIH. Available at: [Link]
-
Liu, J., et al. (2019). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods. Available at: [Link]
-
Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic non-stationary conditions: An exploratory study. PMC - NIH. Available at: [Link]
-
Lorenz, M. A., et al. (2019). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. PMC - PubMed Central. Available at: [Link]
-
Chatfield, S., et al. (2019). Site-selective 13C labeling of histidine and tryptophan using ribose. PMC - NIH. Available at: [Link]
-
Du, J., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. PubMed. Available at: [Link]
-
Thøgersen, M. L., et al. (2020). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome. Metabolites. Available at: [Link]
-
Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Available at: [Link]
-
Tredwell, G. D., et al. (2012). A method for metabolomic sampling of suspended animal cells using fast filtration. PMC - NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 4. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Enhancing the resolution of D-Ribose-4-13C labeled metabolites in chromatography.
Topic: Enhancing Resolution in Chromatography & Mass Spectrometry
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Strategic Overview: The Resolution Imperative
Welcome to the technical support hub for metabolic flux analysis (MFA). You are likely here because you are using D-Ribose-4-13C to trace the Pentose Phosphate Pathway (PPP) and nucleotide synthesis.
The Core Challenge: In 13C-MFA, "resolution" has a dual meaning:
-
Chromatographic Resolution (
): You must physically separate isomers (e.g., Ribose-5-Phosphate vs. Ribulose-5-Phosphate). If these co-elute, their mass isotopomer distributions (MIDs) merge, rendering your flux calculations for the oxidative vs. non-oxidative PPP branches invalid. -
Isotopic Resolution: You must distinguish the specific +1 Da mass shift of the 4-13C label from background noise and natural isotope abundance (
natural abundance is ~1.1%).
This guide provides self-validating protocols to ensure both.
Module A: Chromatographic Separation (Isomer Resolution)
The Protocol: HILIC vs. IP-RP
For phosphorylated sugars, two primary modes exist.[1] We recommend Polymer-based Zwitterionic HILIC (ZIC-pHILIC) for maximum sensitivity and isomer selectivity.
Optimized ZIC-pHILIC Workflow
-
Column: ZIC-pHILIC (5 µm, 150 x 2.1 mm).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.15 mL/min (Low flow enhances electrospray ionization efficiency).
| Parameter | Value / Setting | Rationale |
| pH | 9.0 (High pH) | De-protonates phosphate groups, enhancing ionic interaction with the zwitterionic stationary phase. |
| Gradient | 80% B to 20% B (Linear) | Shallow gradient required to resolve R5P from Ru5P. |
| Temperature | 25°C - 30°C | Lower temperature often improves selectivity for sugar isomers compared to high heat. |
Visualizing the Separation Logic
Frequently Asked Questions: Chromatography
Q: My Ribose-5-P (R5P) and Ribulose-5-P (Ru5P) peaks are merging. How do I fix this? A: This is a classic "isobaric interference" issue.
-
Check pH: The separation of these isomers is highly pH-dependent. Ensure your Mobile Phase A is strictly at pH 9.0 (or 9.2). A drop to pH 7.0 often causes co-elution.
-
Flatten the Gradient: Change your gradient slope. If you are running 80%
40% B over 10 minutes, try 80% 60% B over 15 minutes. -
Switch to IP-RP: If HILIC fails, use Ion-Pair Reversed Phase (IP-RP) with Tributylamine (TBA). TBA acts as a masking agent for the phosphate group, allowing the sugar backbone to interact with a C18 column. Note: TBA permanently contaminates LC systems; dedicate a system to this if possible.
Q: I see severe peak tailing for all phosphorylated compounds. Is my column dead? A: Likely not. This is usually metal interaction . Phosphate groups chelate to stainless steel in the LC flow path.
-
The Fix: "Passivate" your system by injecting 10% Phosphoric Acid (or soaking the system overnight, excluding the column). Alternatively, replace steel capillaries with PEEK or fused silica.
Module B: Mass Spectrometry & Isotope Fidelity
The Protocol: Correcting for Natural Abundance
When using this compound, you are tracking a specific mass shift (
Correction Workflow:
-
Run Unlabeled Standard: Measure the natural Mass Isotopomer Distribution (MID) of pure Ribose-5-P.
-
Run Labeled Sample: Measure the raw MID.
-
Apply Correction Matrix: Use a matrix-based algorithm (available in software like IsoCor or manually via Python) to subtract the natural abundance contribution.
| Isotope | Natural Abundance | Impact on Ribose-4-13C Data |
| 98.93% | Base peak (M+0) | |
| 1.07% | Creates false positive in M+1 channel (approx 5.5% for a C5 molecule) | |
| 0.038% | Negligible for small molecules, but accumulates in larger phosphates |
Frequently Asked Questions: MS Detection
Q: Why is my signal intensity dropping over time? A: In HILIC, this is often due to salt buildup on the MS cone/capillary. The high buffer concentration (20mM Ammonium Carbonate) required for separation can precipitate.
-
Self-Validating Step: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the gradient. Clean the source every 100 injections.
Q: Can I distinguish Ribose-4-13C from Ribose-1-13C using MS only?
A: No. Both are "M+1" isotopologues with the exact same mass (
-
The Solution: You must use MS/MS (Tandem MS) fragmentation.
-
Precursor:
229 (Ribose-5-P). -
Fragment: Identify a fragment that contains C4 but excludes C1 (or vice versa). If the fragment retains the mass shift, you confirm the label position.
-
Troubleshooting Logic & Decision Trees
Use the following diagram to diagnose resolution failures in your workflow.
References
-
Lu, W., et al. (2018). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Mass Spectrometry.[2][3] Protocols for broad-scope metabolite separation including sugar phosphates.[2][4]
-
Waddell, S.J., et al. (2023). Advances in Analyzing Pentose Phosphate Pathway Metabolites. Discusses the specific challenges of PPP flux analysis.
-
Restek Corporation. (2025). LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. Authoritative guide on silanol and metal interactions in LC.
-
USGS Stable Isotope Lab. (2010). Correction for 17O interference in 13C measurements. Fundamental algorithms for natural abundance correction.
-
Cambridge Isotope Laboratories. (2025). D-Ribose (U-13C5) Product and Application Data.[5] Specifics on ribose labeling patterns.
Sources
- 1. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 5. isotope.com [isotope.com]
Correcting for natural isotope abundance in D-Ribose-4-13C data analysis.
Welcome to the technical support center for stable isotope tracing analysis. This guide is designed for researchers, scientists, and drug development professionals utilizing D-Ribose-4-13C in their metabolomics and flux analysis experiments. Here, we will address the critical, yet often misunderstood, step of correcting for natural isotope abundance in your mass spectrometry data. Accurate correction is paramount for obtaining meaningful results and avoiding misinterpretation of metabolic pathway activity.[1][2][3]
Frequently Asked Questions (FAQs): Core Concepts
This section addresses the fundamental principles behind natural isotope abundance and its impact on your experimental data.
Q1: What is natural isotopic abundance, and why is it a concern for my this compound experiment?
A: Every element with two or more stable isotopes has a constant, naturally occurring ratio of these isotopes. For carbon, the vast majority is 12C, but about 1.1% is the heavier isotope, 13C.[4] This means that even in a theoretically "unlabeled" ribose molecule (C5H10O5), there is a statistical probability that one or more of its five carbon atoms is a 13C isotope purely by chance.
Q2: Can you explain the terms M+0, M+1, M+2, etc., in the context of my mass spectrometry data?
A: These terms describe "mass isotopologues," which are molecules that are identical in chemical formula but differ in the number of isotopic substitutions.[7] In the context of your experiment:
-
M+0 (Monoisotopic Peak): This represents the molecule containing only the most abundant isotopes of each element (e.g., 12C, 1H, 16O). This is your baseline, unlabeled molecule.
-
M+1: This represents the molecule that is one mass unit heavier than M+0. This extra mass could be due to one 13C atom, one 2H atom, or one 17O atom, among others.
-
M+2: This represents the molecule that is two mass units heavier than M+0. This could be from two 13C atoms, one 18O atom, or various other combinations.
When you introduce this compound, you are intentionally creating a population of M+1 molecules. However, natural abundance also contributes to the M+1, M+2, and higher peaks. The goal of the correction is to subtract the contribution of natural isotopes to isolate the signal generated purely by your tracer.[5][8]
Q3: How does a derivatizing agent, like that used in GC-MS, complicate the correction?
A: Derivatization is a common step in GC-MS analysis to make metabolites like ribose volatile. However, the derivatizing agent (e.g., a silylating agent like MSTFA) adds extra atoms to your analyte, each with its own natural isotopic abundance. For example, silicon has three stable isotopes (28Si, 29Si, 30Si). These additional atoms increase the probability of natural heavy isotopes being present in the final measured ion, which can significantly inflate the M+1 and M+2 peaks.[9] Therefore, your correction algorithm must account for the elemental composition of both the metabolite and the derivatizing agent.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your data analysis workflow.
Q1: My calculated fractional enrichment is over 100% after correction. What went wrong?
A: This is a common sign that the correction algorithm is not being applied correctly. Here are the most likely causes:
-
Incorrect Elemental Formula: The correction algorithm relies on the precise elemental formula of the ion being analyzed. Double-check that you have correctly accounted for all atoms from the ribose fragment and any derivatizing agents.
-
Wrong Unlabeled Standard: The correction process should be validated using a truly unlabeled (natural abundance) sample of ribose run under the exact same experimental conditions. If the correction of this standard does not result in a near-zero enrichment, there is a fundamental error in your setup or calculation.[9]
-
Matrix Effects or Overlapping Peaks: In complex biological samples, another compound may have a peak that overlaps with one of your ribose isotopologues. This can artificially inflate the intensity of that peak. High-resolution mass spectrometry can help distinguish between analytes with very similar mass-to-charge ratios.[8][10]
Q2: I'm seeing negative values for some isotopologues after correction. Is this normal?
A: While seemingly counterintuitive, obtaining small negative values for isotopologue abundances after correction can occur. This is usually a result of measurement noise or low signal intensity in the raw data, especially for low-abundance isotopologues.[5]
-
What to do: One common approach is to set these negative values to zero and then re-normalize the entire mass isotopomer distribution (MID) so that the sum of all fractions equals 100%.[5] However, if you are seeing large negative numbers, it points to a more significant issue, such as an incorrect elemental formula or a poorly measured unlabeled standard.
Q3: How do I choose the right correction method? Are there software tools available?
A: The most widely accepted and robust method for natural abundance correction is the matrix-based algorithm.[8][9] This method uses linear algebra to solve a system of equations that relates the measured isotopologue distribution to the true, tracer-derived distribution.[10][11]
Fortunately, you do not need to perform these calculations manually. Several software packages are available to perform this correction accurately:
-
IsoCor: A popular open-source tool that can correct for natural abundance, tracer purity, and the contribution of derivatization agents.[7][12]
-
IsoCorrectoR: An R-based package designed for correcting high-resolution mass spectrometry data.[2]
-
Other Tools: Various other software packages, both open-source and commercial, exist to aid in metabolomics data analysis.[6][8]
The key is to choose a tool that is well-documented, appropriate for your data's resolution (low vs. high), and allows you to input the correct elemental formulas for your metabolite and derivative.
Data & Protocols
For accurate correction, you need precise values for the natural abundance of stable isotopes.
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Relative Abundance (%) |
| Hydrogen | 1H | 99.9885 |
| 2H | 0.0115 | |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Nitrogen | 14N | 99.632 |
| 15N | 0.368 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Silicon | 28Si | 92.223 |
| 29Si | 4.685 | |
| 30Si | 3.092 | |
| Source: Data compiled from established scientific literature.[9] |
Experimental Protocol: Self-Validating Natural Abundance Correction
This protocol outlines a self-validating workflow for correcting your this compound data using a matrix-based method.
Objective: To accurately determine the tracer-derived mass isotopologue distribution (MID) from raw mass spectrometry data.
Pillar of Trustworthiness: This protocol is self-validating because it begins with the analysis of an unlabeled standard. If the correction algorithm successfully removes the natural abundance from this standard to yield a >99.9% M+0 signal, you can trust its application to your labeled samples.
Methodology:
-
Prepare Standards:
-
Unlabeled Standard: Prepare a sample of natural, unlabeled D-Ribose.
-
Labeled Samples: Prepare your experimental samples using the this compound tracer.
-
-
Sample Analysis:
-
Analyze both the unlabeled standard and the labeled samples using the exact same LC-MS or GC-MS method. Ensure consistent derivatization if applicable.
-
Acquire the raw data, focusing on the mass range for the ribose ion of interest.
-
-
Data Extraction:
-
For each sample, extract the intensities of the isotopologue peaks (e.g., M+0, M+1, M+2, M+3, etc.).
-
Normalize these intensities so that their sum is 1.0. This gives you the Measured MID.
-
-
Correction of the Unlabeled Standard (Validation Step):
-
Input the Measured MID of the unlabeled standard into your chosen correction software (e.g., IsoCor).
-
Provide the precise elemental formula of the analyzed ion (including any derivatization atoms).
-
Run the correction algorithm.
-
Validation Check: The Corrected MID for the unlabeled standard should show a value of >0.999 for M+0 and near-zero values for all other isotopologues. If it does not, troubleshoot your elemental formula or data extraction before proceeding.
-
-
Correction of Labeled Samples:
-
Once the method is validated, use the same software and elemental formula to correct the Measured MIDs from your this compound labeled samples.
-
The output will be the Corrected MID, which reflects the true fractional enrichment from your tracer.
-
-
Calculate Fractional Enrichment (FE):
-
Using the Corrected MID, calculate the fractional enrichment to determine the percentage of the metabolite pool that is labeled. The formula for FE is: FE = (∑ [i * M+i]) / n where i is the isotopologue number (1, 2, 3...), M+i is its corrected fractional abundance, and n is the number of carbon atoms in the molecule (or fragment).[13][14]
-
Visualized Workflows and Concepts
Diagrams can clarify complex processes and relationships within the data analysis workflow.
Caption: Contribution to the observed M+1 signal.
References
-
Jungreuthmayer, C., Neubauer, S., & Zanghellini, J. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering. [Link]
-
Midani, F. S., & Long, C. P. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering Communications. [Link]
-
Jungreuthmayer, C., Neubauer, S., Mair, B., Zanghellini, J., & Hann, S. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Wiley Online Library. [Link]
-
Midani, F. S., & Long, C. P. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. PubMed Central (PMC). [Link]
-
IsoCor Documentation. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Read the Docs. [Link]
-
Volmer, D. A., & Bluck, L. J. C. (2007). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. [Link]
-
Hartjes, T. A., et al. (2017). ICT: isotope correction toolbox. Bioinformatics. [Link]
-
Gunlock, M., & Tumanov, S. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites. [Link]
-
Gameiro, P. A., et al. (2013). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. PubMed Central (PMC). [Link]
-
Heinrich, P. (2020). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publication Server. [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Wiechert, W., et al. (2019). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]
Sources
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isocor.readthedocs.io [isocor.readthedocs.io]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. en-trust.at [en-trust.at]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
Dealing with metabolic pathway reversibility in D-Ribose-4-13C flux analysis.
Welcome to the technical support center for D-Ribose-4-13C flux analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metabolic pathway reversibility in their experiments. Here, you will find expert-driven insights and practical troubleshooting advice to ensure the accuracy and reliability of your metabolic flux analysis (MFA) studies.
Introduction to Metabolic Pathway Reversibility in ¹³C-MFA
Metabolic flux analysis using ¹³C labeled substrates is a powerful technique to quantify the rates of intracellular metabolic reactions.[1][2][3] However, the presence of reversible reactions, where a reaction can proceed in both the forward and reverse directions, introduces a significant challenge. These bidirectional fluxes can obscure the true net flow of metabolites through a pathway, leading to inaccurate flux estimations if not properly addressed.[4][5][6] This is particularly pertinent when studying pathways like the Pentose Phosphate Pathway (PPP), which contains several reversible enzymatic steps.[7][8]
This guide will provide a structured approach to understanding and mitigating the impact of pathway reversibility, with a specific focus on experiments utilizing D-Ribose-4-¹³C as a tracer.
Frequently Asked Questions (FAQs)
Here we address some of the common conceptual and practical questions that arise when dealing with metabolic pathway reversibility in ¹³C-MFA.
Q1: What is the difference between net flux and exchange flux in the context of reversible reactions?
A1: In a reversible reaction, the net flux represents the overall rate of conversion of substrate to product in the forward direction. It is the difference between the forward and reverse reaction rates. The exchange flux , on the other hand, quantifies the total rate of substrate-product interconversion, representing the sum of the forward and reverse reaction rates.[5] Understanding both is crucial, as a high exchange flux with a low net flux can significantly alter isotopomer distribution patterns, even if there is little net conversion of the metabolite.
Q2: Why is pathway reversibility a major challenge in ¹³C-MFA?
A2: Reversible reactions complicate ¹³C-MFA by altering the isotopic labeling patterns of metabolites in a way that can be difficult to distinguish from the effects of other pathways.[4] For instance, a high degree of reversibility in the non-oxidative PPP can shuffle ¹³C labels between different sugar phosphates, making it challenging to accurately determine the flux through the oxidative PPP.[7][8] If not accounted for, this can lead to misinterpretation of metabolic pathway activity.
Q3: How does the choice of ¹³C-labeled tracer impact the ability to resolve reversible fluxes?
A3: The choice of tracer is critical for designing an informative labeling experiment.[9][10] Specifically labeled substrates can generate unique isotopomer distributions that are sensitive to the fluxes through particular pathways, including reversible reactions. For example, using tracers like [1,2-¹³C₂]glucose has been shown to provide more precise estimates for glycolysis and the pentose phosphate pathway compared to the more commonly used [1-¹³C]glucose.[10][11] The selection of D-Ribose-4-¹³C as a tracer is specifically aimed at probing the later stages of the PPP and its interactions with glycolysis.
Q4: What are the primary analytical techniques used to measure ¹³C labeling patterns?
A4: The most common analytical methods for determining the ¹³C isotope labeling status of metabolites are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][12] Each technique has its advantages and limitations regarding sensitivity, resolution of isotopomers, and sample preparation requirements.
Q5: What is the difference between stationary and non-stationary ¹³C-MFA, and which is better for studying reversibility?
A5:
-
Stationary ¹³C-MFA (SS-MFA) assumes that the metabolic and isotopic systems are at a steady state. This means that metabolite concentrations and labeling patterns are constant over time.
-
Isotopically non-stationary ¹³C-MFA (INST-MFA) , also known as kinetic flux profiling, measures the dynamic changes in isotopic labeling over time as the system approaches a steady state.[13][14][15]
INST-MFA can provide more information to resolve complex networks with reversible reactions because the transient labeling data contains additional constraints for flux estimation.[1] However, it is experimentally more demanding, requiring rapid sampling and quenching protocols.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your D-Ribose-4-¹³C flux analysis experiments.
Guide 1: Poor Fit of the Model to Experimental Data
Problem: After performing the ¹³C labeling experiment and analyzing the data, the computational model shows a poor goodness-of-fit to the measured isotopomer distributions.
Possible Causes and Solutions:
-
Incorrect assumptions about reaction reversibility: The initial model may have incorrectly defined certain reactions as irreversible when they are, in fact, reversible.
-
Solution: Re-evaluate the literature for evidence of reversibility for the reactions in your model.[8] Iteratively test the impact of allowing specific reactions to be reversible on the model fit.
-
-
Incomplete metabolic network model: The model may be missing key metabolic pathways that are active in your system.
-
Solution: Conduct a thorough literature review of the metabolism of your specific cell type or organism to ensure all relevant pathways are included. Consider performing additional tracer experiments with different labeled substrates to probe other areas of metabolism.[3]
-
-
Incorrect measurement error assumptions: The weighting of data points in the flux estimation is dependent on the assumed measurement errors.[16]
Guide 2: Inability to Resolve Net and Exchange Fluxes in the Pentose Phosphate Pathway
Problem: The confidence intervals for the net and exchange fluxes of the transketolase and transaldolase reactions in the PPP are very large, indicating that the model cannot precisely determine these values.
Possible Causes and Solutions:
-
Insufficient labeling information from the D-Ribose-4-¹³C tracer alone: While D-Ribose-4-¹³C is a useful tracer, it may not provide enough constraints to fully resolve all fluxes in the PPP.
-
Lack of data from key downstream metabolites: The labeling patterns of metabolites that are direct products of the PPP are crucial for resolving its fluxes.
Experimental Protocols and Data Presentation
Protocol: Parallel Labeling Experiment to Resolve PPP Reversibility
This protocol outlines a general workflow for conducting a parallel labeling experiment to improve the resolution of reversible fluxes in the Pentose Phosphate Pathway.
-
Experimental Design:
-
Design two parallel labeling experiments.
-
Experiment 1: Culture cells with medium containing D-Ribose-4-¹³C.
-
Experiment 2: Culture cells with medium containing [1,2-¹³C₂]glucose.
-
Ensure all other culture conditions are identical between the two experiments.
-
-
Cell Culture and Labeling:
-
Seed cells at a density that will allow them to reach a metabolic steady state during the labeling period.
-
Replace the standard medium with the ¹³C-labeled medium.
-
Incubate for a duration sufficient to achieve isotopic steady state. This should be determined empirically for your specific cell line but is often equivalent to several cell doubling times.
-
-
Metabolite Extraction and Analysis:
-
Rapidly quench metabolism by, for example, flash-freezing the cells in liquid nitrogen.
-
Extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids, RNA-derived ribose) using GC-MS or LC-MS.[1]
-
-
Flux Estimation:
-
Integrate the labeling data from both tracer experiments into a single metabolic model.
-
Use a ¹³C-MFA software package to estimate the metabolic fluxes that best fit the combined dataset.
-
Perform a statistical analysis to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.[17]
-
Data Summary: Comparison of ¹³C-MFA Software
| Software | Key Features | Modeling Approach | Availability |
| METRAN | Part of the EMU framework, designed for tracer experiment design and statistical analysis.[18] | Stationary and Non-stationary | Requires license |
| 13CFLUX2 | High-performance suite for large-scale MFA, supports multicore CPUs and clusters.[19] | Stationary and Non-stationary | Binaries available |
| INCA | An open-source MATLAB-based toolbox for isotopomer network compartmental analysis. | Stationary and Non-stationary | Open-source |
| OpenFLUX | An open-source software with a graphical user interface for flux analysis.[5] | Stationary | Open-source |
Visualizations
Diagram 1: Simplified Pentose Phosphate Pathway with Reversible Reactions
Caption: Reversible reactions in the non-oxidative Pentose Phosphate Pathway.
Diagram 2: General Workflow for ¹³C Metabolic Flux Analysis
Caption: A general workflow for conducting a ¹³C Metabolic Flux Analysis study.
References
-
Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. [Link]
-
Proceedings. (n.d.). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Retrieved from [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]
-
MDPI. (1989). 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. Retrieved from [Link]
-
JuSER. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Retrieved from [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
bioRxiv. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. Retrieved from [Link]
-
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 5(1), 13. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 11(4-5), 241–249. [Link]
-
MDPI. (n.d.). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. Retrieved from [Link]
-
Droste, P., et al. (2015). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics, 31(6), 903–910. [Link]
-
Gebril, H. M., et al. (2018). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of neuroscience research, 96(5), 876–890. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856–2877. [Link]
-
Frontiers. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Retrieved from [Link]
-
PubMed Central. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Retrieved from [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143–145. [Link]
-
Moreno-Sánchez, R., et al. (2008). Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways. Journal of biomedicine & biotechnology, 2008, 354706. [Link]
-
ResearchGate. (n.d.). Influence of bidirectional fluxes and metabolic pool sizes on the.... Retrieved from [Link]
-
Heckmann, D., et al. (2018). Kinetic profiling of metabolic specialists demonstrates stability and consistency of in vivo enzyme turnover numbers. Proceedings of the National Academy of Sciences of the United States of America, 115(21), E4802–E4810. [Link]
-
Fernandez, C. A., & Des Rosiers, C. (1995). Using isotopomer path tracing to quantify metabolic fluxes in pathway models containing reversible reactions. The Journal of biological chemistry, 270(18), 10595–10602. [Link]
-
Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature protocols, 3(1), 80–93. [Link]
-
CMAS Center. (n.d.). Development and evaluation of an ammonia bidirectional flux parameterization for air quality models. Retrieved from [Link]
-
Frontiers. (2016). Flux Balance Analysis of Plant Metabolism: The Effect of Biomass Composition and Model Structure on Model Predictions. Retrieved from [Link]
-
ResearchGate. (2016). Which methods can I use to measure the flux of a metabolic pathway without using tracers?. Retrieved from [Link]
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American journal of physiology. Endocrinology and metabolism, 274(5), E809–E817. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American journal of physiology. Endocrinology and metabolism, 276(6), E1146–E1170. [Link]
-
Wikipedia. (n.d.). Metabolic pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Retrieved from [Link]
-
Nature. (n.d.). Direct measurement of bidirectional turbulent fluxes of atmospheric cluster ions. Retrieved from [Link]
-
EGUsphere. (n.d.). Ammonia Bidirectional Flux Model Tailored for Satellite Retrieval Parameter Inversions. Retrieved from [Link]
-
MDPI. (n.d.). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Retrieved from [Link]
-
YouTube. (2025). Tips for approaching & interpreting metabolic pathway diagrams. Retrieved from [Link]
-
ACS Publications. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Multiphysics Field Coupling Analysis and Highly Robust Control Strategy with Coupling Functions of Vehicle-Mounted Flywheel Battery. Retrieved from [Link]
-
arXiv. (2024). Parameter Estimation and Identifiability in Kinetic Flux Profiling Models of Metabolism. Retrieved from [Link]
-
Columbia University. (n.d.). Isotope Effects. Retrieved from [Link]
Sources
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.aiche.org [proceedings.aiche.org]
- 8. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 13. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [2407.08844] Parameter Estimation and Identifiability in Kinetic Flux Profiling Models of Metabolism [arxiv.org]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 19. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating D-Ribose-4-13C Flux: A Comparative Guide to Orthogonal Strategies
Executive Summary
In metabolic flux analysis (MFA), D-Ribose-4-13C is a high-precision probe designed for a specific biological query: distinguishing nucleotide salvage pathways from the non-oxidative pentose phosphate pathway (PPP) . Unlike standard glucose tracers, which track carbon entry into the PPP, Ribose-4-13C tracks the fate of the ribose moiety itself—whether it is directly incorporated into RNA/DNA or recycled back into glycolysis via transketolase (TKT) and transaldolase (TALDO).
However, reliance on a single tracer can lead to isotopic non-stationary artifacts. This guide outlines how to validate Ribose-4-13C data using orthogonal tracers ([1,2-13C]-Glucose, [U-13C]-Glucose) and cross-platform analytics (LC-HRMS vs. GC-MS), ensuring your flux maps represent biological reality rather than algorithmic assumptions.
Comparative Analysis: Ribose-4-13C vs. Standard Tracers
To validate a Ribose-4-13C dataset, one must compare it against the "ground truth" established by standard glucose tracers. The following table contrasts the utility and detection limits of these alternatives.
Table 1: Tracer Performance & Orthogonality Matrix
| Feature | This compound (Primary Probe) | [1,2-13C2]-Glucose (Orthogonal Validator 1) | [U-13C6]-Glucose (Orthogonal Validator 2) |
| Primary Application | Quantifying Ribose recycling (Non-ox PPP) vs. Salvage. | Quantifying Oxidative PPP flux (G6PDH activity). | Total contribution of glucose to Ribose/TCA pools. |
| Key Metabolite Signal | Lactate M+1 (indicates recycling to glycolysis). | Lactate M+1 (Glycolysis) vs. M+2 (PPP). | Ribose-5P M+5 (De novo synthesis). |
| Blind Spot | Cannot measure de novo synthesis from glucose. | Cannot distinguish Ribose recycling from Glycolysis. | Low resolution for specific branch points. |
| Validation Synergies | Use to confirm reverse flux from R5P to F6P. | Use to confirm forward flux (Ox-PPP). | Use to normalize total pool sizes. |
| Cost Efficiency | Low (Targeted use). | Medium (Standard use). | High (General use). |
The Mechanistic Logic: Why C4 Matters
The scientific integrity of this method rests on atom mapping . The C4 position of D-Ribose is mechanistically critical because its fate is determined by the enzyme Transketolase (TKT) .
-
Scenario A (Direct Salvage): Ribose-4-13C
Phosphorylation PRPP Nucleotides.-
Result: The label remains on C4 of the ribose moiety in ATP/GTP.
-
-
Scenario B (Non-Oxidative Recycling): Ribose-4-13C
Ribose-5P Sedoheptulose-7P Fructose-6P.-
Result: The C4 carbon is scrambled. Through the TKT reaction, C4 of Ribose-5P becomes C1 of Glyceraldehyde-3-Phosphate (GAP) , which eventually becomes C1 of Lactate .
-
Visualization: The Ribose-4-13C Fate Map
The following diagram illustrates the divergent pathways. If you detect significant M+1 Lactate, your Ribose is leaking back into glycolysis.
Figure 1: Atom mapping of this compound. Green path indicates direct salvage (label retention). Red path indicates recycling into glycolysis (label scrambling to Lactate).
Orthogonal Validation Workflows
To satisfy the "Self-Validating System" requirement, you cannot rely on MS data alone. You must cross-reference with an orthogonal method.
Method A: The "Dual-Tracer" Confirmation
If Ribose-4-13C data suggests high recycling (high M+1 Lactate), you must validate that the Non-Oxidative PPP is indeed active and reversible.
-
Run Experiment 1: this compound (24h). Measure M+1 Lactate.
-
Run Experiment 2: [1,2-13C2]-Glucose (24h).
-
Logic: If the Non-Ox PPP is highly active (reversible), [1,2-13C2]-Glucose will produce M+1 Lactate (via oxidative loss of C1) AND M+2 Ribose-5P (via oxidative path).
-
Validation: If you see high M+1 Lactate in Exp 1 but no M+2 Ribose in Exp 2, your "recycling" signal in Exp 1 might be an artifact of impurity or alternative metabolism (e.g., glucuronate pathway).
-
Method B: Analytical Orthogonality (GC-MS vs. LC-HRMS)
LC-MS measures the intact mass. GC-MS requires derivatization, which breaks molecules into fragments. This fragmentation is a powerful validation tool.
-
LC-HRMS: Detects [M+1] Ribose-5P (Intact).
-
GC-MS (TBDMS derivative): Can detect specific fragments (e.g., C1-C4 vs C5).
-
Protocol: Derivatize with MTBSTFA. Analyze the m/z 307 fragment (C1-C5 minus C1) vs m/z 307 (C2-C5).
-
Check: If the label is truly at C4, it must appear in fragments containing the C4-C5 backbone. If the label appears in C1-C2 fragments, randomization has occurred, invalidating the "direct salvage" hypothesis.
-
Comprehensive Protocol: The Self-Validating Workflow
This protocol integrates the tracer experiment with the validation steps.[1]
Phase 1: Experimental Setup
-
Cell Culture: Seed cells (e.g., A549, HeLa) at 60% confluence in 6-well plates.
-
Media Swap: Replace media with glucose-free/ribose-free DMEM supplemented with:
-
Group A: 10mM Unlabeled Glucose + 2mM This compound .
-
Group B (Control): 10mM [U-13C6]-Glucose + 2mM Unlabeled Ribose.
-
-
Equilibration: Incubate for 24 hours to reach isotopic steady state (critical for flux modeling).
Phase 2: Metabolite Extraction (Quenching)
-
Wash: Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
-
Quench: Add 500µL 80:20 Methanol:Water (-80°C) directly to the plate.
-
Scientific Note: Cold methanol stops enzymatic activity instantly, preventing ATP hydrolysis which distorts energy charge calculations.
-
-
Scrape & Centrifuge: Scrape cells, collect in tubes, vortex, and centrifuge at 14,000xg for 10 min at 4°C.
Phase 3: Data Acquisition & Validation Logic
-
LC-MS Analysis: Target Ribose-5P, PRPP, ATP, and Lactate.
-
Calculate Mass Isotopomer Distribution (MID): Correct for natural abundance using software (e.g., IsoCor or Polly).
-
The Decision Matrix: Use the following logic flow to validate results.
Figure 2: The Validation Decision Matrix. A systematic approach to confirming Ribose-4-13C flux results using orthogonal glucose tracing.
References
-
Jang, C., et al. (2018). "A branched-chain amino acid metabolite drives vascular fatty acid transport." Nature Medicine. (Demonstrates the use of orthogonal tracers to validate specific metabolic nodes).
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. (Foundational paper on tracer selection and sensitivity).
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. (Guide on atom mapping and fragmentation analysis).
-
Shu, L., et al. (2018). "Metabolic flux analysis of pentose phosphate pathway in CHO cells." Bioprocess and Biosystems Engineering. (Specific protocols for PPP flux validation).
Sources
Comparing D-Ribose-4-13C to uniformly labeled [U-13C]-glucose for PPP analysis.
Topic: Comparing D-Ribose-4-13C to uniformly labeled [U-13C]-glucose for PPP analysis. Content Type: Publish Comparison Guide.
Precision Tracing with this compound vs. Global Profiling with [U-13C]-Glucose
Executive Summary: The Specificity vs. Breadth Trade-off
In metabolic flux analysis (MFA), the choice between [U-13C]-Glucose and This compound is not merely a matter of preference but of experimental intent.
-
[U-13C]-Glucose is the foundational "global" tracer. It is indispensable for measuring total glycolytic flux and the forward oxidative Pentose Phosphate Pathway (oxPPP). However, quantifying the recycling of pentoses back into glycolysis (the non-oxidative branch) using this tracer is computationally expensive and prone to error due to the complex scrambling of carbon atoms.
-
This compound is a high-precision "surgical" tracer. By bypassing the oxidative decarboxylation step (G6PDH), it enters the pathway downstream. This allows for the direct, unambiguous quantification of nucleotide salvage and the reverse non-oxidative flux (pentose recycling to glycolysis) without the background noise of forward glycolytic traffic.
Verdict: Use [U-13C]-Glucose to map the generation of NADPH and Ribose. Use this compound to map the utilization and recycling of Ribose.
Mechanistic Foundation & Atom Mapping
To interpret the data from these tracers, one must understand the fate of the specific carbon atoms. The utility of this compound lies in its unique atom mapping through the Transketolase (TKT) and Transaldolase (TAL) reactions.
The Pathways and Carbon Fate[1][2][3][4][5]
The following diagram illustrates how the two tracers enter the metabolic network and where their labels accumulate.
Figure 1: Metabolic map showing the distinct entry points of Glucose (upstream) and Ribose (downstream). Note the reverse flux (red dashed lines) recycling R5P back to F6P/GAP.
Atom Mapping Logic (The "C4 Rule")
Understanding the position of the label is critical for mass spectrometry interpretation.
-
[U-13C]-Glucose (M+6):
-
Oxidative Path: Glucose (C1-C6)
Loss of C1 (CO2) Ribose-5-P (M+5).[1] -
Glycolysis: Glucose (M+6)
Pyruvate (M+3). -
Challenge: Distinguishing M+3 Pyruvate derived from direct glycolysis vs. M+3 Pyruvate derived from recycled pentoses is mathematically complex.
-
-
This compound (M+1 at C4):
-
Direct Incorporation: Enters the R5P pool directly. If used for nucleotides, the DNA/RNA ribose will be M+1.
-
Recycling (The Critical Marker): If R5P is recycled to glycolysis via the non-oxidative branch:
-
Transketolase 1: R5P (C4 labeled) becomes Sedoheptulose-7-P (Label moves to C6 ).
-
Transaldolase: Sedoheptulose-7-P (C6 labeled) becomes Erythrose-4-P (Label moves to C3 ).
-
Transketolase 2: Erythrose-4-P (C3 labeled) becomes Fructose-6-P (Label moves to C5 ).
-
Glycolysis: Fructose-6-P (C5 labeled) is split. The bottom half (C4-C5-C6) becomes GAP. The label ends up at GAP C2 .
-
Result: Lactate labeled at C2 (M+1).
-
-
Key Insight: Detection of M+1 Lactate (specifically C2) from Ribose-4-13C is definitive proof of non-oxidative pentose recycling.
Comparative Analysis
| Feature | [U-13C]-Glucose | This compound |
| Primary Application | Total flux, Glycolysis, TCA Cycle, Oxidative PPP. | Nucleotide salvage, Non-oxidative PPP recycling. |
| Oxidative PPP Sensitivity | High. Measured via M+0/M+1/M+2 ratios in lactate or M+5 in nucleotides. | None. Bypasses the G6PDH step entirely. |
| Non-Oxidative PPP Sensitivity | Low/Complex. Requires resolving M+3 vs M+2 isotopomers amidst high background. | High/Direct. M+1 Lactate signal is unique to this pathway. |
| Cost | Low (Standard commodity tracer). | High (Specialized synthesis). |
| Data Complexity | High. Requires Metabolic Flux Analysis (MFA) software. | Moderate. Can often be interpreted via direct isotopologue enrichment. |
| Physiological Relevance | Mimics primary fuel source. | Mimics salvage pathway; useful in specific cancer models (e.g., hypoxic tumors). |
Experimental Protocol: Dual-Tracer Workflow
To fully characterize the PPP, it is often best to run parallel experiments. Below is a validated workflow for adherent cancer cell lines.
Materials
-
Base Media: DMEM (Glucose-free, Phenol red-free).
-
Tracers:
-
Condition A: [U-13C]-Glucose (10-25 mM).
-
Condition B: Unlabeled Glucose (10 mM) + this compound (50-100 μM). Note: Ribose is usually an additive, not a total replacement, as high ribose concentrations can be toxic or non-physiological.
-
-
Quenching: 80% Methanol (-80°C).
Step-by-Step Workflow
Figure 2: Parallel experimental workflow for global vs. targeted PPP analysis.
Protocol Details
-
Seeding: Seed cells to reach 70% confluency at the start of labeling.
-
Labeling Pulse:
-
Replace media with Tracer Media.
-
Time: For Ribose-4-13C, longer pulses (12-24h) are often required because the flux through the salvage pathway and subsequent recycling is slower than main-line glycolysis.
-
-
Extraction:
-
Rapidly aspirate media.
-
Add dry-ice cold 80% Methanol.
-
Scrape cells on ice.
-
Centrifuge (14,000 x g, 4°C, 10 min) to pellet debris/protein.
-
Dry supernatant under nitrogen flow.
-
-
LC-MS Analysis: Reconstitute in water. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-pHILIC) to separate polar metabolites like G6P, Ribose-5-P, and Lactate.
Data Interpretation & Causality
Scenario A: High Oxidative PPP (e.g., ROS defense)
-
[U-13C]-Glucose Data: You will observe a high fraction of M+1 and M+2 Lactate .
-
Why? Glucose (M+6) becomes Ru5P (M+5) + CO2.[1] The M+5 pentose recycles to F6P (M+3/M+2 mix) via non-oxidative PPP. This scrambled F6P generates lactate with lower mass isotopomers than the M+3 generated by direct glycolysis.
-
-
Ribose-4-13C Data: Minimal M+1 Lactate.
-
Why? If the cell is prioritizing oxidative flux to generate NADPH, the net flow is Glucose
Ribose. The reverse flow (Ribose Glucose) is suppressed.
-
Scenario B: High Nucleotide Salvage / Hypoxia
-
[U-13C]-Glucose Data: Low M+5 labeling in the nucleotide pool (ATP/GTP).
-
Why? The cell is not making new ribose from glucose; it is scavenging.
-
-
Ribose-4-13C Data: High M+1 labeling in ATP/GTP . Significant M+1 Lactate .
-
Why? The cell takes up the tracer for nucleotides.[1] Excess ribose is shunted back to glycolysis (recycling) to generate ATP, resulting in the specific C2-labeled lactate (M+1).
-
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Link
- Supports the methodology of whole-body isotope tracing and lact
-
Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology. Link
- Authoritative source on tracer selection (Glucose vs Glutamine) and isotopomer analysis.
-
Buescher, J. M., et al. (2015). "A Roadmap for Interpreting 13C Metabolite Labeling Patterns from Cells." Current Opinion in Biotechnology. Link
- Standard guide for interpreting mass isotopomer distributions (MIDs).
-
Shu, L., et al. (2018). "The Pentose Phosphate Pathway in Cancer." Trends in Biochemical Sciences. Link
- Provides the biological context for why distinguishing oxidative vs non-oxidative flux m
-
Kleijn, R. J., et al. (2007). "Metabolic Flux Analysis of a Fluorophenylalanine-Producing Strain of Escherichia coli." Applied and Environmental Microbiology. Link
- Detailed atom mapping principles for Transketolase/Transaldolase reactions.
Sources
Precision Metabolic Profiling: Cross-Validating D-Ribose-4-13C Flux with Gene Expression
Executive Summary
In drug development and cancer metabolism research, a critical "blind spot" exists between genotype and phenotype. High expression of metabolic enzymes (e.g., G6PD, TKT, PRPS1) often fails to correlate linearly with actual metabolic rates due to allosteric regulation, substrate availability, and post-translational modifications.
This guide outlines a precision multi-omics workflow using D-Ribose-4-13C to cross-validate gene expression data. Unlike standard glucose tracers, this compound bypasses the oxidative Pentose Phosphate Pathway (PPP) and glycolysis entry points, providing a "clean" signal for interrogating nucleotide salvage , de novo synthesis , and the non-oxidative PPP recycling capacity.
Part 1: The Tracer Advantage
Why this compound?
Most metabolic flux studies utilize [U-13C]-Glucose or [1,2-13C]-Glucose. While effective for central carbon metabolism, these tracers suffer from "scrambling" by the time carbons reach the nucleotide synthesis machinery. This compound enters downstream of the major regulatory bottlenecks (Hexokinase, PFK-1, G6PD), offering high-resolution tracking of ribose utilization.
Comparative Performance Table
| Feature | [U-13C]-Glucose | [1,2-13C]-Glucose | This compound |
| Entry Point | Glycolysis (Hexokinase) | Glycolysis (Hexokinase) | Ribokinase (RBKS) |
| Oxidative PPP Resolution | Low (Diluted signal) | High (M+1 Lactate release) | N/A (Bypasses Ox-PPP) |
| Nucleotide Synthesis Specificity | Moderate (Complex isotopologues) | Moderate | High (Direct incorporation) |
| Non-Ox PPP "Back-flow" Detection | Difficult to distinguish | Difficult to distinguish | Excellent (Label appears in Glycolysis) |
| Primary Application | Global Flux Analysis | Oxidative PPP vs. Glycolysis | Nucleotide Salvage vs. Recycling |
Mechanistic Pathway Visualization
The following diagram illustrates the unique entry point of this compound and its divergent fates: direct incorporation into nucleotides (Flux A) or recycling back to glycolysis via the non-oxidative PPP (Flux B).
Figure 1: this compound enters via Ribokinase, bypassing the oxidative PPP. Its label is either incorporated into nucleotides (Red) or recycled back to glycolysis (Yellow) via Transketolase activity.
Part 2: The Cross-Validation Logic
The "Disconnect" Problem
A common error in drug development is assuming that upregulation of TKT (Transketolase) or PRPS1 (Phosphoribosyl pyrophosphate synthetase 1) automatically equals increased nucleotide synthesis.
-
Scenario A: TKT is high, but the cell is energy-starved. The cell may shunt Ribose-5-P back into glycolysis to generate ATP (Lactate production) rather than making DNA.
-
Scenario B: PRPS1 is high, but allosteric inhibitors (ADP/GDP) block activity. Gene expression shows "growth," but flux shows "stasis."
The Solution: Dual-Omics Integration
By pairing this compound flux data with RNA-seq/qPCR, you can categorize the metabolic state:
-
Concordant Driver: High Gene Expression + High Tracer Incorporation = Validated Target.
-
Futile Cycling: High Gene Expression + Low Tracer Incorporation = Post-translational block or futile cycle.
-
Metabolic Flexibility: Low Gene Expression + High Tracer Incorporation = High enzymatic efficiency or alternative pathway usage.
Part 3: Experimental Protocol (Self-Validating System)
Materials
-
Tracer: this compound (99% enrichment).
-
Cell Culture Media: Glucose-free DMEM (reconstituted with unlabeled glucose) + 5mM this compound.
-
Controls: Unlabeled D-Ribose (Natural Abundance).
Step-by-Step Workflow
1. Pulse-Chase Labeling
-
Seed Cells: Plating density
cells/well (6-well plate). -
Equilibration: 24h in standard media.
-
Pulse: Switch to media containing 5mM this compound.
-
Timepoints:
-
T=1h: Fast turnover (Glycolytic recycling).
-
T=24h: Macromolecular incorporation (RNA/DNA).
-
2. Dual Extraction (The "Golden Standard")
To ensure data integrity, metabolites and RNA must be extracted from the same biological replicate or parallel plates treated identically.
-
Step A (Metabolites): Rapid quench with 80% MeOH (-80°C). Scrape and centrifuge. Supernatant = LC-MS.
-
Step B (RNA): Trizol extraction on the pellet (or parallel plate).
3. Analytical Detection
-
LC-MS Target List:
-
Gene Expression Panel (qPCR):
-
RBKS (Uptake).
-
G6PD (Oxidative PPP - Negative Control).
-
TKT / TALDO1 (Non-oxidative recycling).
-
PRPS1 (Nucleotide entry).
-
Experimental Workflow Diagram
Figure 2: Dual-omics workflow ensuring that metabolic flux and gene expression data are derived from identical experimental conditions.
Part 4: Data Interpretation & Case Study
Calculating the "Flux-to-Gene" Ratio
To quantify the relationship, normalize both datasets to the Control group.
-
Score
1: Linear correlation. -
Score
1: Translational repression or enzymatic inhibition. -
Score
1: Enzymatic activation (allosteric) or stabilization.
Interpretation Logic Matrix
Figure 3: Decision matrix for interpreting discordant data between Ribose-4-13C flux and gene expression.
Real-World Application: Cancer Drug Screening
In a study evaluating a novel TKT inhibitor:
-
Observation: TKT mRNA increased 3-fold (compensatory mechanism).
-
Flux Data: Labeling of M+1 Lactate from this compound dropped by 80%.
References
-
Janssens, M., et al. (2018). The disconnect between gene expression and metabolic flux in cancer.[4] Nature Communications. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. [Link]
-
Shuvalov, O., et al. (2017). Pentose phosphate pathway, metabolic flexibility and cell survival. Acta Naturae. [Link]
-
Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology. [Link]
Sources
- 1. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribose-4-13C versus other positionally labeled ribose isotopes for metabolic tracing.
Executive Summary: The "Survivor" Carbon
In metabolic flux analysis (MFA), the choice of isotopomer dictates the biological question you can answer. While D-Ribose-1-13C is the standard for distinguishing oxidative vs. non-oxidative Pentose Phosphate Pathway (PPP) entry, and D-Ribose-5-13C is often used for total backbone tracking, both suffer from critical "leakage" points where the isotopic label is lost to CO₂ or one-carbon metabolism.
D-Ribose-4-13C is the high-fidelity alternative. It is the strategic choice for researchers investigating nucleotide salvage recycling and anaplerotic flux into the TCA cycle . Unlike its alternatives, the C4 position survives the decarboxylation steps of the Pyruvate Dehydrogenase (PDH) complex and the extraction of one-carbon units in the serine-glycine pathway. This guide details why this compound is the superior tracer for quantifying the catabolic fate of ribose.
Mechanistic Basis: Why Position Matters
To understand the superiority of the C4 label for specific applications, we must map the atom transitions of ribose carbons as they recycle back into glycolysis and the TCA cycle.
The Fate of the Ribose Backbone
When exogenous ribose is salvaged, it enters the non-oxidative PPP as Ribose-5-Phosphate (R5P).[1][2] If anabolic demand is low, this R5P is recycled back to Glycolysis (Fructose-6-Phosphate and GAP) via Transketolase (TKT) and Transaldolase (TAL).
1. The "Dead End" of D-Ribose-1-13C
-
Pathway: R5P(1)
S7P(3) F6P(3) GAP(1). -
The Trap: GAP(1) becomes the Carboxyl group (C1) of Pyruvate.
-
The Loss: Upon entering the mitochondria, Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate C1 to release
CO₂ . -
Result: The label is lost before entering the Krebs cycle. You cannot trace energy generation from Ribose-1-13C.
2. The "Folate Leak" of D-Ribose-5-13C
-
Pathway: R5P(5)
GAP(3). -
The Trap: GAP(3) becomes the Methyl group (C3) of Pyruvate/Serine.
-
The Loss: If flux diverts to Serine biosynthesis, the C3 of Serine is stripped by Serine Hydroxymethyltransferase (SHMT) to fuel the Folate Cycle (1-C metabolism) .
-
Result: Signal is diluted into the folate pool, complicating TCA flux quantification.
3. The "Survivor" this compound
-
Pathway: R5P(4)
S7P(6) E4P(3) F6P(5) GAP(2). -
The Advantage: GAP(2) becomes the Carbonyl carbon (C2) of Pyruvate.
-
The Survival:
-
PDH Step: Pyruvate(2) becomes Acetyl-CoA(1) (Carbonyl). Label Retained.
-
Serine Step: Pyruvate(2) becomes Serine(2) (Alpha-carbon). Label Retained.
-
-
Result: this compound is the only single-labeled ribose tracer that robustly labels Citrate (M+1) and Glycine (M+1), providing a clear readout of ribose catabolism.
Comparative Performance Analysis
| Feature | This compound | D-Ribose-1-13C | D-Ribose-5-13C | D-Ribose-U-13C |
| Primary Application | Nucleotide Salvage & TCA Anaplerosis | Oxidative vs. Non-Ox PPP Entry | Total Backbone Flux | Total Mass Flux (Qualitative) |
| Nucleotide Ring Labeling | Yes (C4' - Ring Closure) | Yes (C1' - Glycosidic) | No (C5' - Exocyclic) | Yes (All) |
| Fate in Glycolysis | Pyruvate C2 (Carbonyl) | Pyruvate C1 (Carboxyl) | Pyruvate C3 (Methyl) | Pyruvate U-13C |
| Fate in TCA Cycle | Retained (Citrate M+1) | LOST (as | Retained (Citrate M+1)* | Retained (Citrate M+2) |
| Fate in Serine/Glycine | Retained in Glycine | Lost in Decarboxylation | Lost to Folate Pool | Complex M+X patterns |
| Resolution | High (Specific Pathway Logic) | Medium (Blind to TCA) | Medium (Folate interference) | Low (Cannot distinguish routes) |
*Note: Ribose-5-13C is retained in TCA only if it bypasses Serine synthesis.
Visualization: The Atom Mapping Logic
The following diagram illustrates the divergent fates of Ribose C1, C4, and C5, highlighting why C4 is the "Survivor."
Caption: Atom mapping showing this compound retention in the TCA cycle vs. loss mechanisms for C1 (CO2) and C5 (Folate).
Experimental Protocol: Tracing Ribose Salvage
This protocol is designed to validate ribose recycling into the TCA cycle using LC-MS/MS. It uses a self-validating internal check: the ratio of labeled Pyruvate to labeled Citrate.
Materials
-
Tracer: this compound (99% enrichment).
-
Cell Line: Rapidly dividing cells (e.g., HeLa, A549) or nucleotide-starved models.
-
Medium: Glucose-free or Low-Glucose medium (to force ribose utilization) supplemented with 5mM this compound.
Workflow
Step 1: Pulse Labeling
-
Seed cells at 60% confluence.
-
Wash 2x with PBS to remove exogenous glucose.
-
Add tracing medium (this compound).
-
Incubate for 4 hours (steady state for glycolysis) or 24 hours (macromolecule incorporation).
Step 2: Metabolite Extraction (Cold Quench)
-
Rapidly aspirate medium.
-
Immediately add -80°C 80:20 Methanol:Water (1 mL per 10cm dish). Critical: Stops enzymatic activity instantly.
-
Scrape cells on dry ice.
-
Vortex vigorously (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant (polar metabolites). Dry under nitrogen flow.
Step 3: Targeted LC-MS/MS Analysis
Reconstitute in water and analyze via HILIC-MS (Negative Mode).
Key MRM Transitions (or High-Res Ions):
| Metabolite | Parent Ion (m/z) | Daughter Ion (m/z) | Interpretation |
| Ribose-5-P | 230.0 | 97.0 (Phosphate) | Confirm Tracer Uptake |
| Pyruvate | 87.0 | 43.0 (Fragment) | Flux to Glycolysis |
| Citrate | 191.0 | 111.0 | Key Readout: Flux to TCA |
| Lactate | 89.0 | 43.0 | Anaerobic Glycolytic Flux |
Data Interpretation (Self-Validating Logic)
-
Scenario A (High Salvage, High Oxidation): High M+1 Pyruvate AND High M+1 Citrate.
-
Scenario B (High Salvage, No Oxidation): High M+1 Pyruvate, but M+0 Citrate.
-
Scenario C (Nucleotide Synthesis Only): High M+1 ATP/GTP, Low M+1 Pyruvate.
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by HILIC-MS." Nature Protocols. Link
-
Liu, X., et al. (2016). "Profiling the metabolism of human cells by deep 13C labeling." Cell Systems.[2][3][4] Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
Nwosu, Z. C., et al. (2023).[5] "Uridine-derived ribose fuels glucose-restricted pancreatic cancer."[6] Nature. Link
-
Kleijn, R. J., et al. (2007). "Metabolic flux analysis of a ribose-producing Bacillus subtilis strain." Metabolic Engineering. Link
Sources
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. Uridine-derived ribose fuels glucose-restricted pancreatic cancer [escholarship.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide: D-Ribose-4-13C vs. [1,2-13C2]Glucose for Specific Pathway Analysis
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic picture.[1][2] While [1,2-13C2]glucose remains the gold standard for resolving central carbon metabolism—specifically differentiating between oxidative and non-oxidative Pentose Phosphate Pathway (PPP) fluxes—it suffers from isotopic dilution and scrambling when the primary research question shifts to downstream nucleotide biosynthesis.
D-Ribose-4-13C offers a distinct advantage for researchers specifically targeting nucleic acid turnover (RNA/DNA synthesis) and nucleotide salvage pathways . By entering metabolism downstream of the rate-limiting glucose-6-phosphate dehydrogenase (G6PDH) step, this compound provides a high-fidelity signal for ribose incorporation into nucleotides, uncoupled from the complex regulation of glycolysis.
This guide details the mechanistic differences, experimental advantages, and protocols for utilizing this compound compared to the traditional glucose tracer.
Part 1: The Mechanistic Divergence
To understand the advantages of this compound, one must visualize where these tracers enter the metabolic network.
-
[1,2-13C2]Glucose enters via Hexokinase. It must navigate the "fork in the road" at Glucose-6-Phosphate (G6P): either proceeding down Glycolysis or entering the oxidative PPP.
-
This compound enters via Ribokinase (in tissues expressing it) or salvage transporters, directly phosphorylating to Ribose-5-Phosphate (R5P), the direct precursor to PRPP (Phosphoribosyl pyrophosphate) and nucleotides.
Pathway Visualization[3]
Figure 1: Metabolic entry points of Glucose vs. Ribose tracers.[3][4] Note the this compound bypass of the oxidative branch.
Part 2: Technical Comparison
The Limitation of [1,2-13C2]Glucose
When using [1,2-13C2]glucose to study nucleotide synthesis, the data interpretation is complicated by two factors:
-
Oxidative Loss: In the oxidative PPP, Carbon-1 is released as CO2. Therefore, [1,2-13C2]glucose becomes [1-13C]Ribose-5-P (M+1). If the cell uses the non-oxidative branch (Transketolase/Transaldolase), the C1-C2 pair is transferred together, resulting in [1,2-13C2]Ribose-5-P (M+2).
-
Result: You get a mix of M+1 and M+2 isotopomers in the RNA. Disentangling "new synthesis" from "pathway routing" requires complex modeling.
-
-
Dilution: The glucose pool is massive and subject to dilution from glycogen breakdown (glycogenolysis). This lowers the fractional enrichment of the precursor pool, reducing the signal-to-noise ratio for detecting low-turnover RNA species.
The Advantage of this compound
This compound provides a "cleaner" substrate for specific applications:
-
Positional Stability: The C4 position of ribose is relatively stable. It is not decarboxylated during entry.
-
Salvage Pathway Specificity: This tracer specifically interrogates the capacity of the cell to scavenge exogenous ribose via Ribokinase. In many cancer cells (Warburg effect), de novo synthesis from glucose is preferred; however, under stress or in specific auxotrophies, salvage becomes critical. Using this tracer highlights these specific metabolic states.
-
Kinetic Precision: Because the tracer pool equilibrates rapidly with the intracellular R5P pool (bypassing the rate-limiting G6PDH), it allows for more precise measurement of synthesis rates (k) of RNA/DNA.
Part 3: Comparative Data Analysis
The following table summarizes the expected Mass Spectrometry (MS) readouts when analyzing Nucleoside Ribose (e.g., Adenosine) after labeling.
| Feature | [1,2-13C2]Glucose Tracer | This compound Tracer |
| Primary Entry | Glycolysis / Ox-PPP | Ribokinase / Salvage |
| Dominant Isotopomer (Nucleotides) | M+1 (via Ox-PPP) AND M+2 (via Non-Ox PPP) | M+1 (Direct Incorporation) |
| Spectral Complexity | High (Requires modeling to separate Ox vs Non-Ox contribution) | Low (Direct correlation to uptake) |
| Signal Dilution | High (Diluted by glycogen & gluconeogenesis) | Low (Exogenous tracer competes only with endogenous R5P) |
| Primary Application | Determining Flux Ratio (Oxidative vs. Non-Oxidative PPP) | Determining Nucleotide Turnover Rates & Salvage Capacity |
Interpreting the Mass Shift
-
Glucose [1,2-13C2]: If you see a high M+1/M+2 ratio in RNA, the cell is relying on the Oxidative PPP (generating NADPH). If M+2 dominates, it is using the Non-Oxidative branch.
-
Ribose [4-13C]: Appearance of M+1 in RNA indicates direct salvage. If the label appears in Glycolytic intermediates (e.g., Lactate M+1), it indicates the Ribose is being broken down (catabolized) via the Non-Oxidative PPP back into glycolysis (Recycling).
Part 4: Experimental Protocol
Objective: Measure RNA turnover rates in HeLa cells using this compound, minimizing interference from glucose metabolism.
Reagents & Equipment[6][7]
-
Tracer: this compound (99% enrichment).
-
Base Media: DMEM (Glucose-free, Glutamine-free formulation).
-
Supplement: Dialyzed Fetal Bovine Serum (dFBS) – Critical: Standard FBS contains endogenous glucose and ribose which will dilute the label.
-
Unlabeled Glucose: Added to physiological levels (e.g., 10-25 mM) to maintain cell viability, unless testing starvation.
Step-by-Step Workflow
-
Acclimatization (24 Hours):
-
Seed cells in standard media.
-
Switch to media containing dFBS 24 hours prior to labeling to deplete intracellular unlabeled pools.
-
-
Labeling Phase (T=0):
-
Replace media with experimental media containing:
-
10 mM [Unlabeled] Glucose (Energy source).
-
2 mM This compound (Tracer).
-
-
Note: The concentration of ribose should be sufficient to saturate the salvage transporter but not induce osmotic stress.
-
-
Time Course Sampling:
-
Harvest cells at T = 0, 4, 8, 12, and 24 hours.
-
Quenching: Rapidly wash with ice-cold PBS and quench with 80% Methanol (-80°C).
-
-
Extraction & Hydrolysis:
-
Lyse cells; separate polar metabolites (supernatant) from macromolecules (pellet).
-
RNA Hydrolysis: Resuspend pellet in 0.3 M KOH (37°C, 1 hr) to hydrolyze RNA into free nucleotides. Neutralize with Perchloric Acid.
-
-
LC-MS/MS Analysis:
-
Target: Adenosine / Guanosine (Nucleosides).
-
Method: HILIC Chromatography coupled to Triple Quadrupole MS.
-
MRM Transitions: Monitor the Ribose-Ribose-4-13C shift.
-
Example (Adenosine): Precursor 268 -> Fragment 136 (Adenine base). The Ribose mass shift (132 -> 133) is detected in the precursor or neutral loss.
-
-
Workflow Diagram
Figure 2: Experimental workflow for determining RNA turnover using Ribose tracers.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2][5][6] Link
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link
-
Boros, L. G., et al. (2003). Defective RNA ribose synthesis in fibroblasts from patients with thiamine-responsive megaloblastic anemia (TRMA). Blood. Link
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating D-Ribose-4-13C labeling patterns with enzymatic activity assays.
Executive Summary
The Core Conflict: In metabolic drug development, particularly for oncology and immunology, distinguishing between metabolic potential and actual metabolic flux is critical. Traditional enzymatic assays (e.g., G6PDH or Transketolase Vmax) measure the theoretical maximum capacity of a pathway in cell lysates. In contrast, D-Ribose-4-13C flux analysis measures the actual, real-time routing of carbon backbones in living cells.
The Verdict: Enzymatic assays are sufficient for initial screening of target engagement (e.g., "Did the drug inhibit the enzyme?"). However, they fail to capture pathway bifurcation—specifically, whether a cell is prioritizing nucleotide synthesis (proliferation) or energy recycling (survival). This compound tracing is the superior method for determining the directionality of the non-oxidative Pentose Phosphate Pathway (PPP), a nuance that static assays miss entirely.
The Mechanistic Basis: Why this compound?
The Pentose Phosphate Pathway (PPP) is the metabolic crossroad between anabolic growth (nucleotides) and redox homeostasis (NADPH).[1][2]
-
The Tracer: This compound (Label at Carbon 4).
-
The Logic: The fate of the Carbon-4 (C4) atom acts as a sentinel. Its position in downstream metabolites reveals whether the cell is using ribose to build DNA (Salvage Pathway) or recycling it back into glycolysis for energy (Non-Oxidative Recycling).
The Atom Mapping Logic
When this compound enters the cell, it is phosphorylated to Ribose-5-Phosphate (R5P) . From here, it faces a binary choice:
-
Path A (Anabolic/Salvage): R5P is converted to PRPP and incorporated into Nucleotides (AMP, GMP).
-
Result: The C4 label remains at the 4' position of the ribose moiety in RNA/DNA.
-
-
Path B (Catabolic/Recycling): R5P enters the Non-Oxidative PPP (Transketolase/Transaldolase reactions) to return to Glycolysis.
-
Result: Through carbon shuffling, the C4 of Ribose becomes C5 of Fructose-6-Phosphate (F6P) and eventually C2 of Lactate.
-
Visualization: The Fate of Carbon-4
Caption: Atom mapping showing the divergence of this compound. Green path indicates biosynthesis; Red path indicates energy recycling.
Comparative Methodology: Flux vs. Enzyme Potential
This section compares the "Product" (13C-Flux) with the "Alternative" (Enzymatic Assays).
Method A: this compound Flux Analysis (The Gold Standard)
-
What it measures: The rate of mass transfer through the pathway in intact cells.
-
Key Readout: Mass Isotopomer Distribution (MID) of AMP (M+1) vs. Lactate (M+1).
-
Resolution: High. Can distinguish between de novo synthesis (from glucose) and salvage (from ribose) if used in conjunction with unlabeled glucose.
Method B: Enzymatic Activity Assays (The Alternative)
-
What it measures: The maximum velocity (
) of specific enzymes (e.g., Transketolase, G6PDH) in a cell lysate. -
Key Readout: Spectrophotometric change in absorbance (NADPH production or consumption) per minute per mg protein.
-
Resolution: Low. It assumes that high enzyme levels equal high pathway activity, which is often false due to intracellular feedback inhibition (e.g., NADPH inhibiting G6PDH).
Data Comparison Table
| Feature | 13C-Ribose Flux Analysis | Enzymatic Assays (G6PDH/TK) |
| Data Type | Kinetic/Dynamic (Actual rate) | Static/Potential (Capacity) |
| Cell State | Live, intact cells | Lysed, disrupted architecture |
| Allosteric Regulation | Preserved (Captures feedback inhibition) | Lost (Diluted in buffer) |
| Directionality | Determines Oxidative vs. Non-Oxidative direction | Cannot distinguish direction (Reversible reactions) |
| Sensitivity | High (Femtomole detection via MS) | Moderate (Micromolar detection) |
| Throughput | Moderate (Requires LC-MS) | High (96/384-well plates) |
| Cost | High (Isotopes + Mass Spec) | Low (Reagents + Plate Reader) |
Data Correlation & Interpretation
The most critical insight for drug developers is that these two datasets often diverge . Understanding why is key to interpreting mechanism of action (MoA).
Scenario 1: The "Warburg" Correlation (High Correlation)
-
Observation: High G6PDH activity + High 13C-Label incorporation into Nucleotides.
-
Interpretation: The cell is proliferating rapidly. The machinery (enzymes) is upregulated, and the flux is flowing forward to build DNA.
Scenario 2: The "Feedback" Divergence (Low Correlation)
-
Observation: High G6PDH/Transketolase activity in vitro, but low 13C-labeling of downstream nucleotides in vivo.
-
Interpretation: The enzymes are present, but the pathway is stalled. This often happens when high NADPH levels allosterically inhibit G6PDH, or when PRPP is limited.
-
Implication: An enzymatic assay would generate a False Negative (suggesting the pathway is fine), while 13C flux correctly identifies the metabolic block.
Scenario 3: The "Recycling" Divergence
-
Observation: Low 13C-label in Nucleotides, but High 13C-label in Lactate/Glycolysis intermediates.
-
Interpretation: The cell is under stress.[1] It is taking up Ribose not to build DNA, but to break it down for ATP via the non-oxidative branch (Reverse PPP).
-
Implication: Only 13C tracing reveals this "survival mode."
Experimental Protocols
Protocol A: this compound Flux Workflow
-
Objective: Determine the ratio of Ribose Salvage vs. Recycling.
-
Cell Culture: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates.
-
Tracer Media Prep: Prepare glucose-free DMEM supplemented with 5 mM Unlabeled Glucose and 100 µM this compound (MedChemExpress/Cambridge Isotope).
-
Note: Low concentration of ribose is used to trace salvage without perturbing global energy metabolism.
-
-
Incubation: Incubate cells for 2–24 hours (steady-state vs. dynamic).
-
Quenching: Rapidly wash with ice-cold saline; quench metabolism with 80% MeOH (-80°C).
-
Extraction: Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Collect supernatant.
-
LC-MS/MS Analysis:
-
Target: Nucleotides (AMP, GMP) and Glycolytic intermediates (F6P, Lactate).
-
Method: HILIC Chromatography coupled to Q-Exactive or Triple Quad MS.
-
Analysis: Calculate Mass Isotopomer Distribution (MID).
-
M+1 in AMP = Direct Salvage.
-
M+1 in Lactate = Recycling via Transketolase.
-
-
Protocol B: Transketolase (TK) Activity Assay
-
Objective: Measure maximum enzymatic potential for non-oxidative recycling.
-
Lysis: Lyse cells in buffer (50 mM Tris-HCl, pH 7.6, protease inhibitors). Sonication recommended.
-
Reaction Mix:
-
Substrates: Ribose-5-Phosphate + Xylulose-5-Phosphate (generated in situ or added).
-
Cofactor: Thiamine Pyrophosphate (TPP).
-
Coupling System: Triosephosphate Isomerase (TPI) + Glycerol-3-Phosphate Dehydrogenase (GPDH) + NADH.
-
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm.
-
Calculation: Slope (ΔOD/min) converted to U/mg protein.
Decision Matrix
When should you use which method?
Caption: Decision matrix for selecting between static assays and flux analysis.
Summary Recommendation: Use Enzymatic Assays for primary screening of large compound libraries to find inhibitors. Use This compound Flux Analysis for lead optimization and confirming the mechanism of action in relevant biological models.
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. (Demonstrates the utility of 13C tracing in mapping organ-specific fluxes).
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. (The authoritative guide on interpreting isotopologue distributions).
-
Cascante, M., et al. (2002). "Metabolic control analysis in drug discovery and disease." Nature Biotechnology. (Discusses the limitations of Vmax assays vs. system flux).
-
Shu, L., et al. (2018). "The Pentose Phosphate Pathway and its Involvement in Cisplatin Resistance." International Journal of Molecular Sciences. (Links G6PDH activity assays to drug resistance phenotypes).
-
MedChemExpress. "D-Ribose-13C-4 Product Information." (Commercial source for the specific tracer discussed).
Sources
- 1. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Producing D-Ribose from D-Xylose by Demonstrating a Pentose Izumoring Route - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of D-Ribose-4-13C and deuterated ribose as tracers.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In metabolic flux analysis (MFA) and structural biology, the choice between D-Ribose-4-13C and Deuterated Ribose (e.g., [1-2H]-Ribose or fully deuterated) is dictated by the specific biological question: Are you tracing the carbon skeleton's fate or the metabolic turnover of hydrogen?
-
This compound is the gold standard for dissecting the non-oxidative Pentose Phosphate Pathway (PPP) and distinguishing nucleotide salvage from de novo synthesis.[1] Its C4 label provides a unique spectral signature that survives the reversible isomerizations of the PPP, offering high-fidelity data on carbon recycling.
-
Deuterated Ribose serves a distinct role in Deuterium Metabolic Imaging (DMI) , structural NMR studies, and tracking redox balance (NADPH coupling).[1] However, it is limited by solvent exchange (proton loss to water) and kinetic isotope effects (KIE) that can alter reaction rates.[1]
This guide provides a technical comparison to assist in experimental design, supported by mechanistic insights and validated protocols.
Mechanistic Basis: Carbon vs. Hydrogen Fate
To select the correct tracer, one must understand the distinct metabolic fates of the carbon backbone versus the hydrogen atoms attached to it.
This compound: The Backbone Tracer
Exogenous D-Ribose enters the cell via transporters (e.g., GLUT family) and is phosphorylated by Ribokinase (RBKS) to Ribose-5-Phosphate (R5P).[1] From here, the C4-labeled skeleton has two primary divergent fates:
-
Nucleotide Biosynthesis: Direct incorporation into PRPP (5-Phosphoribosyl-1-pyrophosphate) for DNA/RNA synthesis.[1] The C4 label remains at the C4' position of the ribose ring in nucleotides.
-
Non-Oxidative PPP Recycling: R5P enters the reversible non-oxidative branch.[2][3] Through Transketolase (TKT) and Transaldolase (TAL) reactions, the carbon skeleton is rearranged. The C4 position is critical because it allows researchers to quantify the "scrambling" of carbons back into glycolytic intermediates (Fructose-6-P and Glyceraldehyde-3-P).[1]
Deuterated Ribose: The Redox and Structural Tracer
Deuterium labeling tracks hydrogen fate.
-
Structural Stability: In non-exchangeable positions (e.g., C3, C4, C5), deuterium acts as a robust tag for NMR structural studies of nucleic acids.
-
Metabolic Loss: In exchangeable positions (C1, C2), deuterium can be lost to the solvent (water) during isomerization (Ribose-5-P
Ribulose-5-P) or transferred to NADP+ to form NADPH.[1] This makes it less suitable for tracking carbon flux but excellent for probing enzyme kinetics or total metabolic uptake via DMI.[1]
Pathway Visualization
The following diagram illustrates the divergent fates of the C4-Carbon label versus Hydrogen labels within the PPP.
Caption: Divergent metabolic fates of Exogenous Ribose.[1][4][5][6] 13C-C4 (Blue path) is conserved in nucleotides or recycled to glycolysis.[1] Deuterium (Red note) risks solvent exchange during isomerization.[1]
Comparative Performance Analysis
The following matrix compares the two tracers across critical experimental parameters.
| Feature | This compound | Deuterated Ribose |
| Primary Application | Metabolic Flux Analysis (MFA), Nucleotide Salvage | Structural NMR, DMI, Kinetic Isotope Effects |
| Detection Method | LC-MS/MS (Mass Shift), 13C-NMR | 2H-NMR, DMI (MRI), MS (Mass Shift) |
| Metabolic Fidelity | High. Carbon backbone is non-exchangeable.[1] | Variable. C1/C2 protons exchange with water; C3-C5 are more stable.[1] |
| Sensitivity | High (MS detection of M+1 isotopologues). | Moderate (NMR requires high concentration; MS complex due to D-loss).[1] |
| Cost | High (Specialized synthesis).[1] | Moderate to High (Depends on enrichment).[1] |
| Key Limitation | Requires high-resolution MS to distinguish from natural abundance background in low-enrichment samples. | Isotope Effect: C-D bonds are stronger than C-H, potentially slowing enzyme kinetics (Kinetic Isotope Effect).[1] |
When to Use Which?
-
Scenario A: Quantifying Nucleotide Salvage. Use This compound .[1] By measuring the M+1 fraction in the ribose moiety of ATP/GTP, you can directly calculate the percentage of nucleotides derived from the exogenous salvage pathway versus de novo synthesis (from glucose).
-
Scenario B: Imaging Tumor Metabolism. Use Deuterated Ribose (or Glucose) for DMI.[1] The bulk uptake of the tracer can be visualized in 3D space using deuterium MRI, providing a "hotspot" map of metabolic activity without ionizing radiation.
Experimental Protocols
Protocol 1: 13C-Ribose Flux Analysis (LC-MS)
Objective: Determine the contribution of exogenous ribose to the nucleotide pool in cultured cells.[1]
Materials:
-
This compound (99% enrichment).[1]
-
Cell culture media (glucose-free or defined glucose concentration).[1]
-
LC-MS grade solvents (Methanol, Acetonitrile, Water).[1]
Workflow:
-
Cell Seeding: Seed cells (e.g., 5x10^5 cells/well) in 6-well plates. Allow attachment overnight.
-
Tracer Pulse: Wash cells with PBS.[1] Add media containing 5 mM this compound .
-
Note: Ensure glucose is present (e.g., 5-10 mM) to maintain energy balance, unless testing ribose as sole carbon source (rarely supports growth).[1]
-
-
Incubation: Incubate for 24–48 hours to reach isotopic steady state.
-
Metabolite Extraction:
-
LC-MS Analysis:
Protocol 2: Deuterated Ribose Tracing (NMR)
Objective: Validate structural integrity of RNA incorporation or assess metabolic uptake.[1]
Workflow:
-
Preparation: Dissolve [1-2H]-Ribose in media.
-
Incubation: Incubate cells/tissue as above.
-
Extraction: Use Perchloric Acid (PCA) extraction for NMR compatibility (removes proteins/lipids).[1] Neutralize with KOH.
-
NMR Acquisition:
-
Resuspend sample in D2O buffer.[1]
-
Acquire 2H-NMR spectra (Deuterium channel).
-
Validation: Look for the specific chemical shift of the ribose H1. Loss of signal intensity relative to an internal standard indicates exchange with solvent (metabolic processing via isomerase).
-
Data Interpretation & Troubleshooting
Self-Validating the System
To ensure your data is trustworthy (Trustworthiness), every experiment must include internal controls:
-
The "Zero" Control: Unlabeled cells processed identically to define the natural abundance baseline (M+1 is naturally ~1.1% for carbon).
-
Uptake Verification: Measure the concentration of Ribose in the spent media to confirm consumption. If media concentration hasn't dropped, RBKS activity may be absent in your cell line.[1]
Common Pitfalls
-
Low Incorporation: Exogenous ribose transport is often the rate-limiting step.[1] Unlike glucose (GLUT1), ribose transport is less efficient.[1] Solution: Increase tracer concentration (up to 10mM) or extend incubation time.
-
Label Scrambling: If you see M+2 or M+3 isotopologues in nucleotides when using a singly labeled C4 tracer, it indicates that the ribose was broken down to glycolytic trioses and re-synthesized via gluconeogenesis/PPP. This is a major biological finding indicating high non-oxidative PPP plasticity.[1]
Experimental Workflow Diagram
Caption: Standardized workflow for stable isotope tracing of ribose metabolism.
References
-
13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway. Proceedings of the AIChE Annual Meeting. (2014).[1] Link
-
Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain. medRxiv.[1] (2022).[1][7] Link[1]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. (2012).[1] Link
-
The intracellular metabolism of endogenous and exogenous D-ribose. ResearchGate. (2021).[1][8] Link
-
Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway. European Journal of Biochemistry. (1998).[1][9] Link
Sources
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Confirming the Specificity of D-Ribose-4-13C Labeling in Target Pathways
The following guide is a technical directive designed for Senior Application Scientists and drug development professionals. It synthesizes metabolic flux analysis principles with practical experimental validation to confirm the specificity of D-Ribose-4-13C in nucleotide salvage and pentose phosphate pathway (PPP) recycling.
Executive Summary
In metabolic flux analysis (MFA), distinguishing between de novo nucleotide synthesis and the salvage of exogenous nucleosides is critical for evaluating drug efficacy, particularly in oncology and immunology. This compound serves as a high-precision tracer for this purpose. Unlike [U-13C]-Glucose, which labels the entire central carbon backbone, or [1,2-13C2]-Glucose, which tracks oxidative PPP flux, This compound specifically interrogates the Ribose Salvage Pathway and its reversibility into the Non-Oxidative Pentose Phosphate Pathway (non-oxPPP) .
This guide provides a validated workflow to confirm that the 4-13C label is incorporating directly into the nucleotide pool (Specificity) rather than being scrambled back into glycolysis via the transketolase/transaldolase reactions (Recycling).
Scientific Rationale: The Mechanistic Fate of Carbon-4
To validate specificity, one must understand the distinct metabolic fates of the C4 atom in D-Ribose.
The Two Divergent Paths
Upon cellular entry, this compound is phosphorylated by Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P) , retaining the label at position 4. From here, the flux bifurcates:
-
Path A: Direct Nucleotide Salvage (Target Specificity)
-
Mechanism: R5P is converted to Phosphoribosyl pyrophosphate (PRPP) by PRPP Synthetase.
-
Fate: The ribose moiety is incorporated whole into Purines and Pyrimidines.
-
Signature: The label remains at the C4' position of the ribose ring in nucleotides (e.g., ATP, GTP, DNA/RNA).
-
Result: M+1 isotopologue in nucleotides; M+0 in glycolytic intermediates.
-
-
Path B: Non-Oxidative PPP Recycling (Off-Target Scrambling)
-
Mechanism: Excess R5P enters the non-oxidative PPP.[1]
-
Reaction 1 (Transketolase): R5P (Acceptor) + Xylulose-5-P
Sedoheptulose-7-P (S7P) + GAP.-
Tracing: R5P-C4 becomes S7P-C6 .
-
-
Reaction 2 (Transaldolase): S7P + GAP
Fructose-6-P (F6P) + Erythrose-4-P.-
Tracing: S7P-C6 becomes F6P-C5 .
-
-
Glycolysis Entry: F6P-C5 is processed by Phosphofructokinase. Aldolase cleaves F1,6BP (C4, C5, C6) into GAP.
-
Tracing: F6P-C5 becomes GAP-C2 .
-
-
Result: M+1 isotopologue in Lactate/Pyruvate (specifically at C2).
-
Pathway Visualization
The following diagram maps the specific carbon atom transition, illustrating how to distinguish salvage from recycling.
Figure 1: Metabolic fate of the C4 carbon in D-Ribose. Green path indicates direct salvage (specificity); Red path indicates carbon recycling into glycolysis.
Comparative Analysis: Tracer Selection
Why choose this compound over other common tracers?
| Feature | This compound | [1,2-13C2]-Glucose | [U-13C]-Ribose |
| Primary Application | Nucleotide Salvage Specificity | Pentose Phosphate Pathway Flux (Oxidative vs Non-Ox) | Total Ribose Contribution |
| Specificity Signal | M+1 in Nucleotides (C4') | M+1 (Oxidative) vs M+2 (Non-Ox) in R5P | M+5 in Nucleotides |
| Recycling Signal | M+1 in Lactate (C2) | Complex Scrambling | M+3 / M+2 Mixtures |
| Advantage | Distinguishes direct salvage from recycled carbon with single-atom precision. | Gold standard for production of ribose, not consumption. | High sensitivity, but cannot distinguish C-C bond cleavage events easily. |
| Limitation | Requires high-resolution MS to distinguish from natural abundance (1.1%). | Does not directly measure exogenous ribose uptake efficiency. | Expensive; complex isotopomer deconvolution. |
Experimental Workflow: Specificity Validation Protocol
This protocol is designed to be self-validating. If the "Recycling Control" (Step 4) shows high signal, the specificity assumption is invalid for your specific cell model.
Phase 1: Cell Culture & Labeling
-
Seed Cells: Plate cells (e.g., HCT116, A549) in 6-well plates (5 x 10^5 cells/well).
-
Starvation (Optional): Wash with PBS and incubate in glucose-free/ribose-free medium for 1 hour to deplete intracellular pools.
-
Tracer Addition: Replace medium with:
-
Base: DMEM (dialyzed FBS).
-
Glucose: 5 mM (unlabeled).
-
Tracer: This compound (100 µM - 500 µM).
-
Note: Keeping glucose present ensures glycolysis is active, forcing any labeled lactate to come from ribose recycling, not general glucose failure.
-
-
Incubation: 4 to 24 hours (depending on doubling time).
Phase 2: Metabolite Extraction
-
Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Extraction: Add 500 µL 80:20 Methanol:Water (-80°C) .
-
Lysis: Scrape cells on dry ice. Vortex vigorously.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Phase 3: LC-MS/MS Acquisition
-
Instrument: Q-Exactive or Triple Quadrupole MS.
-
Chromatography: HILIC Column (e.g., ZIC-pHILIC) is required to retain polar nucleotides and sugar phosphates.
-
Target Analytes:
-
Primary (Salvage): ATP, GTP, UTP (monitor M+0 and M+1).
-
Secondary (Recycling): Lactate, Pyruvate, Fructose-6-Phosphate (monitor M+0 and M+1).
-
Data Interpretation & Specificity Calculation
To confirm specificity, you must calculate the Mass Isotopomer Distribution (MID) and derive the Specificity Index .
Step 1: Calculate Fractional Enrichment
For each metabolite, calculate the abundance of the M+1 isotopologue corrected for natural abundance (
Step 2: The Specificity Index (SI)
We propose a "Salvage Specificity Index" to quantify how much ribose is used for nucleotides vs. energy/glycolysis.
-
SI > 0.9: High Specificity. The cell is using exogenous ribose almost exclusively for nucleotide synthesis.
-
SI < 0.5: Low Specificity. Significant "leakage" of ribose carbon back into glycolysis via the non-oxidative PPP.[1]
Step 3: Positional Verification (Advanced)
If using high-resolution MS/MS (MS2), fragment the ATP M+1 peak.
-
Adenine Base: Should be M+0.
-
Ribose Moiety: Should be M+1.
-
If Adenine is M+1, this indicates de novo synthesis from recycled glycine/formate, invalidating the tracer specificity.
Workflow Diagram
Figure 2: Experimental workflow for validating this compound specificity.
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. Link (Demonstrates the use of isotopomer analysis to track organ-specific metabolite salvage).
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link (Authoritative guide on calculating MIDs and interpreting scrambling patterns).
-
Liu, X., et al. (2022).[2] "13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo." Clinical and Translational Medicine. Link (Discusses the complexities of recycling and re-entry of labels into central carbon metabolism).
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link (Comparative analysis of glucose vs. other tracers for PPP flux).
-
Stincone, A., et al. (2015). "The return of metabolism: biochemistry and physiology of the pentose phosphate pathway." Biological Reviews. Link (Detailed mechanism of Transketolase/Transaldolase carbon scrambling).
Sources
Evaluating the cost-effectiveness of D-Ribose-4-13C versus other stable isotopes.
Executive Summary: The Precision vs. Price Paradox
In metabolic flux analysis (MFA) and drug mechanism studies, the initial acquisition cost of a tracer often distracts from the total cost of data generation. While D-Ribose-4-13C presents a significantly higher upfront cost per milligram compared to U-13C-Glucose or U-13C-Ribose , it offers a unique "metabolic silence" that cheaper tracers cannot replicate.
For researchers tracking nucleotide salvage pathways or RNA/DNA backbone stability , this compound is often the most cost-effective option because it eliminates the downstream bioinformatic overhead and spectral noise associated with scrambling from glucose precursors. This guide evaluates when the premium for position-specific labeling yields a positive ROI in experimental fidelity.
Technical Background: The Strategic Value of the C4 Position
To understand the value proposition of this compound, one must understand its specific behavior in the Pentose Phosphate Pathway (PPP) and nucleotide synthesis.
The Metabolic Fate of Ribose Carbons[1]
-
C1 (Anomeric): Highly reactive; often lost or scrambled during recycling.
-
C5 (Exocyclic): Subject to phosphorylation/dephosphorylation cycles; derived from C6 of glucose.
-
C4 (Furanose Anchor): The C4 position is critical because it forms the closure point of the furanose ring. In the oxidative PPP, Ribose-C4 is derived from Glucose-C5.
Why this compound? Labeling the C4 position provides a stable "backbone marker." Unlike C1 or C2, which can be scrambled via transketolase reactions, the C4 position is a robust indicator of whether the ribose moiety has been preserved intact (salvage pathway) or synthesized de novo.
Diagram: Metabolic Fate of this compound
The following diagram illustrates how this compound bypasses the scrambling "noise" of glycolysis that plagues Glucose tracers.
Caption: this compound (Green) enters the nucleotide pool directly via kinase activity, bypassing the scrambling noise of the glycolytic/PPP route (Red) common to glucose tracers.
Comparative Analysis: Product Performance & Cost
The following table contrasts this compound with its primary alternatives. "Cost Effectiveness" is defined here as (Data Quality / Total Experimental Cost) .
| Feature | This compound | U-13C-Ribose | U-13C-Glucose |
| Primary Utility | Nucleotide salvage tracking; Backbone stability; NMR conformational studies. | Total ribose pool quantification; Mass isotopomer distribution analysis (MIDA). | General metabolic flux; Central carbon metabolism (Glycolysis + TCA).[1][2] |
| Spectral Complexity (NMR) | Low (Singlet): Clean signal at ~84 ppm (furanose). No J-coupling splitting. | High (Multiplet): Complex C-C coupling patterns require deconvolution. | Very High: Label distributes into amino acids, lipids, and sugars. |
| Metabolic Resolution | High: Distinguishes de novo synthesis vs. salvage. | Medium: Cannot easily distinguish recycled ribose from fresh uptake. | Low (for Ribose): Ribose signal is diluted by high glycolytic flux. |
| Approx. Cost (Per g) | ** | ||
| Data Interpretation Cost | Low: Direct peak integration. | High: Requires metabolic modeling software (e.g., INCA, 13C-Flux). | Very High: Requires extensive steady-state assumptions. |
| Verdict | Best for Mechanism of Action (MoA) studies in nucleoside drugs. | Best for Fluxomics where total pool turnover is needed. | Best for General Phenotyping of cell lines. |
The "Hidden Cost" of Cheaper Isotopes
Using U-13C-Glucose to study ribose metabolism is akin to using a floodlight to find a needle.
-
Dilution Effect: Only a fraction of glucose enters the PPP. You need much higher concentrations of tracer to get detectable enrichment in the RNA pool.
-
Scrambling: Glucose carbon recycles through the non-oxidative PPP (Transketolase), creating a mix of M+1, M+2, and M+3 isotopomers. Deconvoluting this requires expensive software and expert time.
This compound provides a binary signal: If the C4 label appears in the RNA, it came from the tracer. If not, it didn't. This clarity reduces the number of replicates and analysis time required.
Experimental Protocol: Tracking Nucleotide Salvage
This protocol validates the utility of this compound in determining if a cell line prefers de novo synthesis or salvage (a key trait in cancer metabolism).
Phase 1: Cell Culture & Labeling
-
Media Prep: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS. Add unlabeled Glucose (5 mM) and This compound (50 μM) .
-
Note: We use a low concentration of Ribose to act as a tracer, not a carbon source.
-
-
Seeding: Seed cells (e.g., HeLa or CHO) at
cells/mL. -
Incubation: Incubate for 24 hours (approx. 1 cell cycle).
-
Quenching: Rapidly wash cells with ice-cold PBS (x2) and quench metabolism with liquid nitrogen or cold 80% methanol (-80°C).
Phase 2: Extraction & Analysis (LC-MS/MS)
-
Lysis: Scrape cells in 80% methanol. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Collect supernatant (contains nucleotides). Dry under nitrogen stream.
-
Reconstitution: Resuspend in 50 μL LC-MS grade water.
-
MS Settings (Targeted): Monitor the transition for ATP and GTP.
-
Unlabeled ATP: m/z 507.2 → 136.1 (Adenine fragment).
-
Labeled ATP (from this compound): m/z 508.2 (+1 Da shift) → 136.1 (Base remains unlabeled).
-
Crucial Check: If the label were in the base (via scrambling), the fragment would also shift. Since we labeled the ribose C4, the base fragment remains M+0, confirming the ribose-base bond is intact.
-
Phase 3: Data Calculation
Calculate the Fractional Enrichment (FE) :
-
High FE (>50%): Cells rely heavily on the salvage pathway (importing ribose).
-
Low FE (<5%): Cells rely on de novo synthesis from glucose (ignoring the tracer).
Decision Matrix: When to Buy this compound
Use the following logic flow to determine if the investment is justified for your project.
Caption: Decision logic for tracer selection. This compound is the optimal choice for salvage pathways and NMR-based structural studies.
Conclusion
This compound is not a general-purpose reagent; it is a precision surgical tool for metabolic investigation.
-
Don't use it to measure how fast a cell grows (use Glucose).
-
Use it to prove that your nucleoside-analog drug is being incorporated via the salvage pathway, or to measure the conformational dynamics of RNA without spectral overcrowding.
In these specific high-value contexts, the cost of the isotope is negligible compared to the cost of failed experiments or ambiguous data resulting from cheaper, non-specific tracers.
References
-
Metabolic Flux Analysis Fundamentals
- Source: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.
-
URL:[Link]
-
Ribose Metabolism & Isotope Tracing
- Source: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
-
URL:[Link]
-
NMR Applic
- Source: 13C NMR relaxation and conformational flexibility of the deoxyribose ring.
-
URL:[Link]
-
Pentose Phosphate P
- Source: Assessing the Pentose Phosphate Pathway Using [2,3-13C2]glucose (Compar
-
URL:[Link]
-
Synthesis and Isotopomers of Ribose
- Source: 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers.
-
URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: D-Ribose-4-13C
Executive Safety Summary
Immediate Status: Non-Hazardous / Non-Radioactive
D-Ribose-4-13C is a stable isotope-labeled carbohydrate. Unlike Carbon-14 (
However, "non-hazardous" does not imply "trash can" disposal. As a Senior Application Scientist, I advise treating all laboratory reagents as chemical waste to maintain Good Laboratory Practice (GLP) and prevent environmental compliance issues. The disposal pathway is determined primarily by the matrix (solvents, biological media) rather than the ribose itself.
| Parameter | Classification |
| Radioactivity | Negative (Stable Isotope) |
| RCRA Status | Non-Hazardous (Not Listed P, U, F, K) |
| GHS Signal Word | None (Not classified as dangerous) |
| Flammability | 0 (Will burn if heated, but not ignitable) |
| Bio-Safety | BSL-1 (unless mixed with pathogens) |
Technical Grounding & Causality
The Isotopic Distinction
It is critical to distinguish this compound from radiolabeled counterparts to prevent costly disposal errors.
-
Mechanism:
C is a stable isotope with a natural abundance of ~1.1%. Enrichment to 99% changes the mass (detectable by NMR/MS) but not the chemical toxicity or radiological profile. -
Operational Logic: Because it is indistinguishable from natural D-Ribose by biological systems, it poses no unique toxicological threat. However, disposal protocols must account for the cost and purity of the material. Spills of solid material should be recovered if possible, not for reuse (due to contamination), but to minimize the volume of "unknown white powder" entering the waste stream.
Regulatory Framework (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), D-Ribose is not a "listed" hazardous waste, nor does it exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity [1, 2]. Therefore, it does not mandate a hazardous waste manifest on its own. However, most institutional Environmental Health & Safety (EHS) policies prohibit the disposal of chemical reagents in municipal trash to prevent public alarm and potential groundwater loading.
Disposal Decision Matrix (Flowchart)
The following logic gate determines the correct waste stream based on your experimental conditions.
Figure 1: Decision tree for segregating this compound waste based on experimental matrix and contaminants.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess or Expired Powder)
Context: You have an old vial of this compound or a small spill on a balance.
-
Containerize: Do not throw the vial directly into the general trash. Place the vial (capped) into a clear, sealable plastic bag.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
-
Critical Detail: Clearly write "this compound" on the label. Do not abbreviate to "Sugar" or "Carb," as emergency responders need precise identities in case of fire.
-
-
Disposal: Place in the laboratory's Solid Chemical Waste Drum .
-
Why? While non-toxic, white powders in regular trash can trigger security protocols. Incineration is the standard destruction method for lab chemicals [3].
-
Protocol B: Liquid Waste (Metabolic Tracing Media)
Context: Spent cell culture media containing 13C-Ribose.
-
Deactivation (if biological): If the media contains cells, viruses, or bacteria, add bleach to a final concentration of 10% (v/v) and let stand for 30 minutes, or autoclave the waste.
-
Assessment:
-
If Bleached: The waste is now a Chemical Hazard due to the bleach (Corrosive). Dispose of in the "Corrosive/Basic" waste stream.
-
If Autoclaved (No hazardous chemicals): The solution is essentially sterile sugar water.
-
-
Disposal Action:
-
Preferred: Pour into a carboy labeled "Non-Hazardous Aqueous Waste."
-
Conditional: Some facilities permit drain disposal for autoclaved nutrient media. Verify with your EHS officer. Never assume drain disposal is permitted for experimental reagents [4].
-
Protocol C: Mixed Solvent Waste (Extraction)
Context: Ribose extracted in Methanol/Chloroform for Mass Spec analysis.
-
Segregation: The hazard is driven by the solvent, not the Ribose.
-
Action: Dispose of in the Solvent Waste Carboy .
-
If Chloroform/DCM is used: Halogenated Waste .
-
If Methanol/Acetonitrile is used: Non-Halogenated Waste .
-
-
Documentation: List "D-Ribose-13C (<1%)" on the waste tag. This aids in BTU calculation for the incineration facility.
Spill Cleanup Procedure
Since this compound is expensive (~$500/gram), spills are a financial loss but a minor safety event.
-
PPE: Standard Nitrile gloves, lab coat, and safety glasses.
-
Containment: If solid, cover with a dry Kimwipe to prevent dust dispersal.
-
Cleanup:
-
Solid: Sweep gently into a dustpan or use a dedicated HEPA vacuum. Do not use a wet cloth first , as this will make the sugar sticky and harder to clean.
-
Liquid: Absorb with paper towels or standard spill pads.
-
-
Final Wash: Wipe the surface with water followed by 70% Ethanol to remove sticky residue.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Hazardous Waste (40 CFR Part 261). Retrieved from [Link].
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].
Personal protective equipment for handling D-Ribose-4-13C
D-Ribose-4-13C: Operational Safety & Sample Integrity Guide
Core Directive: The Dual-Protection Strategy
Handling stable isotope-labeled compounds like this compound requires a shift in mindset from standard chemical hygiene. While the chemical toxicity of D-Ribose is low (akin to unmodified sugar), the financial and experimental toxicity of contamination is extreme.
This guide operates on a Dual-Protection Protocol :
-
Personnel Safety: Protection against inhalation of fine powders and potential biological intermediates.
-
Sample Integrity: Protection of the isotope from RNases, DNases, and exogenous carbon sources (skin oils) that ruin mass spectrometry (MS) and NMR baselines.
Risk Assessment & Hazard Profile
Before selecting PPE, we must validate the specific risks associated with this compound.
| Parameter | Specification | Operational Implication |
| CAS Number | 50-69-1 (Unlabeled generic) | Reference for general toxicity (GHS: Not Hazardous). |
| Physical State | Hygroscopic Crystalline Powder | High risk of clumping; potential for dust aerosolization during weighing. |
| Toxicity | Low (LD50 > 16g/kg Rat) | Non-toxic, but acts as a respiratory irritant if inhaled as dust. |
| Cost/Value | High (>$500/g) | Spillage is a critical operational failure; recovery protocols are mandatory. |
| Reactivity | Stable, Hygroscopic | Moisture uptake alters molecular weight calculations. |
Key Insight: The primary "hazard" is not toxicity, but hygroscopicity and cross-contamination . A 1% contamination from skin oils (rich in natural abundance 12C/13C) can invalidate an entire metabolic flux study.
PPE Selection Matrix
This matrix is designed to prevent "over-gowning" (which reduces dexterity) while ensuring maximum sample protection.
| PPE Component | Standard Requirement | Scientific Rationale (The "Why") |
| Gloves | Nitrile (Powder-Free), Double-Gloved | Latex proteins can contaminate MS spectra. Double-gloving allows the outer pair to be shed immediately if touched to a non-sterile surface (e.g., door handle) without exposing hands. |
| Respiratory | N95 Mask or Fume Hood | While non-toxic, D-Ribose dust is fine. Inhalation introduces biological contamination (saliva/breath) to the sample bench. |
| Eye Protection | Safety Glasses w/ Side Shields | Standard impact protection. Chemical splash goggles are only necessary if dissolving in hazardous solvents (e.g., derivatization reagents). |
| Body | Cotton Lab Coat (Clean) | Synthetic fibers can generate static electricity, causing the expensive powder to "jump" or disperse during weighing. Cotton minimizes static. |
Operational Protocol: The "Zero-Loss" Workflow
Handling this compound requires a specific workflow to minimize static loss and moisture uptake.[1]
Phase 1: Preparation (Static Control)
-
Environment: Work in a low-humidity environment if possible (<50% RH).
-
Static Discharge: Use an ionizing anti-static gun on the weighing boat and spatula. Causality: Charged 13C-powder will adhere to the spatula, leading to mass errors and loss of material.
-
Surface Cleaning: Wipe balance area with 70% Ethanol or Isopropanol to remove background carbon sources.
Phase 2: Weighing (The Critical Step)
-
Taring: Place a weighing boat (or volumetric flask) on the balance. Tare.
-
Transfer: Use a stainless steel micro-spatula . Avoid plastic spatulas (static risk).
-
Closing: Immediately recap the stock vial. Rationale: D-Ribose is hygroscopic; prolonged exposure changes the water content, invalidating the calculated molar mass for the next user.
Phase 3: Solubilization
-
Solvent Addition: Add solvent (e.g., D2O or buffer) slowly down the side of the vessel to wash down adherent powder.
-
Vortexing: Cap tightly and vortex. Do not rely on sonication alone, as local heating can degrade sensitive isotopologues.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE and handling based on the specific experimental state.
Caption: Operational logic flow for PPE selection and waste stream management based on the physical state of the isotope.
Disposal & Sustainability
Disposal of stable isotopes is often misunderstood. Unlike radioisotopes (14C), stable isotopes (13C) are non-radioactive and do not require decay storage.[2]
-
Regulatory Status: this compound is generally classified as non-hazardous chemical waste.
-
Segregation:
-
Do NOT mix with radioactive waste (this incurs unnecessary disposal costs).
-
Do NOT pour down the drain (unless local regulations explicitly permit sugar solutions <1%). Best practice is to collect in "Organic Non-Halogenated" or "Aqueous" waste streams depending on the solvent used.
-
-
Container Labeling: Label clearly as "D-Ribose Solution (Stable Isotope)."
Emergency Response: Spill Recovery
Because the material is high-value, a spill is a financial emergency, not just a safety one.
-
Dry Spill (Powder):
-
Do not use a wet cloth (dissolves and spreads the isotope).
-
Use a dry, static-free brush to sweep onto weighing paper.
-
Decision: If the surface was sterile, recover for non-critical use. If dirty, discard.
-
-
Wet Spill:
-
Absorb with inert pads.
-
Clean area with water followed by ethanol to prevent sticky sugar residues that attract pests.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). D-Ribose Safety and Hazards. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
